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  • Product: 7-fluoro-1H-indazol-6-ol
  • CAS: 1638764-18-7

Core Science & Biosynthesis

Foundational

7-Fluoro-1H-indazol-6-ol (CAS 1638764-18-7): A Comprehensive Technical Guide on Properties, Synthesis, and Medicinal Chemistry Applications

Executive Summary As a Senior Application Scientist in medicinal chemistry, I frequently encounter small-molecule building blocks that serve as the foundation for complex drug discovery programs. 7-Fluoro-1H-indazol-6-ol...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist in medicinal chemistry, I frequently encounter small-molecule building blocks that serve as the foundation for complex drug discovery programs. 7-Fluoro-1H-indazol-6-ol is a highly specialized, conformationally constrained heterocyclic scaffold. Its unique stereoelectronic profile—driven by the synergistic positioning of a fluorine atom and a hydroxyl group on an indazole core—makes it an exceptionally valuable pharmacophore for central nervous system (CNS) targets, including serotonin (5-HT) receptors and acetylcholinesterase (AChE) inhibitors. This whitepaper provides an in-depth technical analysis of its physicochemical properties, pharmacological utility, and a validated synthetic methodology for its preparation.

Physicochemical Profiling & Structural Analysis

Understanding the baseline properties of 7-fluoro-1H-indazol-6-ol is critical for predicting its behavior in biological systems and synthetic reactions.

PropertyValue
Chemical Name 7-fluoro-1H-indazol-6-ol
CAS Registry Number 1638764-18-7 [1]
Molecular Formula C7H5FN2O [1]
Molecular Weight 152.13 g/mol [2]
Monoisotopic Mass 152.03859 Da [1]
Core Scaffold Indazole (fused pyrazole and benzene)

Structural Causality in Drug Design: The strategic placement of the fluorine atom at the C7 position adjacent to the C6-hydroxyl group is a classic example of bioisosteric and electronic tuning. Fluorine's high electronegativity exerts a strong inductive electron-withdrawing effect, which significantly lowers the pKa of the adjacent C6-hydroxyl group. This makes the hydroxyl a much stronger hydrogen bond donor, enhancing its interaction with target protein residues (e.g., Asp or Ser residues in GPCR binding pockets). Furthermore, the fluorine atom increases the overall lipophilicity (logP) of the scaffold, which is a critical parameter for crossing the blood-brain barrier (BBB) in CNS-targeted therapies.

Pharmacological Applications & Target Engagement

7-Fluoro-1H-indazol-6-ol is prominently featured in the design of neuroactive compounds.

Serotonin Receptor Modulation (5-HT2A / 5-HT2C): Derivatives of this scaffold, such as (S)-1-(2-aminopropyl)-7-fluoro-1H-indazol-6-ol, have been identified as potent modulators of the 5-HT2A and 5-HT2C receptors [3]. The indazole core mimics the indole ring of endogenous serotonin, while the 6-hydroxyl and 7-fluoro substituents optimize binding affinity and subtype selectivity within the transmembrane helices of the receptor. Activation of the 5-HT2C receptor by these derivatives triggers a Gq-protein coupled signaling cascade, which is a primary mechanism explored in the development of anti-obesity and antipsychotic therapeutics [4].

G Ligand 7-Fluoro-1H-indazol-6-ol Derivative (Agonist) Receptor 5-HT2C Receptor (GPCR) Ligand->Receptor Binds Gq Gq Protein Activation Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Stimulates PIP2 PIP2 Cleavage PLC->PIP2 Catalyzes IP3 IP3 Release PIP2->IP3 DAG DAG Formation PIP2->DAG Ca2 Intracellular Ca2+ Release IP3->Ca2 ER Channel PKC PKC Activation DAG->PKC Activates

5-HT2C Receptor Gq-Coupled Signaling Pathway activated by indazole derivatives.

Alzheimer's Disease (AD) Therapeutics: In computational modeling and drug design for AD, 7-fluoro-1H-indazol-6-ol serves as a building block for multi-target ligands. It is frequently utilized to construct inhibitors that target the peripheral anionic site (PAS) of acetylcholinesterase (AChE), preventing the breakdown of acetylcholine while also hindering amyloid-beta aggregation[5].

Synthetic Methodologies and Protocols

To ensure high scientific integrity, the synthesis of 7-fluoro-1H-indazol-6-ol must be approached with a self-validating protocol. The most robust route involves the construction of the indazole ring via hydrazine-mediated cyclization, followed by ether cleavage.

Experimental Protocol: Synthesis of 7-Fluoro-1H-indazol-6-ol

Phase 1: Cyclization to 7-Fluoro-6-methoxy-1H-indazole

  • Reagents: 2,3-Difluoro-4-methoxybenzaldehyde (1.0 eq), Hydrazine hydrate (NH2NH2·H2O, 3.0 eq), Anhydrous DMSO.

  • Procedure: Dissolve the benzaldehyde derivative in anhydrous DMSO. Add hydrazine hydrate dropwise at room temperature. Heat the mixture to 110°C for 4-6 hours.

  • Causality: The initial step forms a hydrazone intermediate. Heating the mixture facilitates an intramolecular Nucleophilic Aromatic Substitution (SNAr). The fluorine at the 2-position is highly activated by the electron-withdrawing nature of the hydrazone, making it an excellent leaving group for the cyclization, yielding 7-fluoro-6-methoxy-1H-indazole.

  • Validation: Monitor via LC-MS. The target intermediate will show an [M+H]+ peak at m/z 167.

Phase 2: Demethylation

  • Reagents: 7-Fluoro-6-methoxy-1H-indazole (1.0 eq), Boron tribromide (BBr3, 1.0 M in DCM, 3.0 eq), Anhydrous Dichloromethane (DCM).

  • Procedure: Cool the solution of the indazole intermediate in DCM to -78°C under an inert argon atmosphere. Add BBr3 dropwise. Gradually warm the reaction to room temperature and stir for 12 hours.

  • Causality: BBr3 is a strong Lewis acid that coordinates with the oxygen of the methoxy group, facilitating the cleavage of the methyl ether bond to reveal the free hydroxyl group. The ultra-low temperature is critical to prevent unwanted bromination of the electron-rich indazole core.

  • Quenching: Carefully quench the reaction with methanol at 0°C to destroy excess BBr3, followed by neutralization with saturated aqueous NaHCO3.

  • Validation: The success of the demethylation is confirmed by the loss of 14 Da in mass spectrometry ([M+H]+ at m/z 153) and the disappearance of the characteristic methoxy singlet (~3.8 ppm) in 1H-NMR.

Workflow SM 2,3-Difluoro-4- methoxybenzaldehyde Intermediate 7-Fluoro-6-methoxy- 1H-indazole SM->Intermediate SNAr Cyclization Hydrazine Hydrazine Hydrate (DMSO, 110°C) Hydrazine->Intermediate Product 7-Fluoro-1H- indazol-6-ol Intermediate->Product Ether Cleavage BBr3 BBr3 Demethylation (DCM, -78°C to RT) BBr3->Product

Two-step synthetic workflow for 7-fluoro-1H-indazol-6-ol.

Analytical Characterization & Quality Control

For downstream applications in drug development, rigorous quality control is mandatory to ensure batch-to-batch consistency.

  • LC-MS: Electrospray ionization (ESI) should yield a distinct[M+H]+ adduct at 153.04587 m/z and an[M-H]- adduct at 151.03131 m/z [1].

  • 1H-NMR (DMSO-d6): Expected signals include a broad singlet for the indazole N-H (~13.0 ppm), a singlet for the hydroxyl O-H (~10.2 ppm, shifted downfield due to the adjacent fluorine), an aromatic singlet for the pyrazole C-H (~8.0 ppm), and two coupled aromatic doublets/multiplets for the benzene ring protons.

  • Purity: >98% purity as determined by HPLC (UV detection at 254 nm) is strictly required before utilizing this building block in cross-coupling or alkylation reactions.

Conclusion

7-Fluoro-1H-indazol-6-ol is far more than a simple catalog chemical; it is a meticulously designed pharmacophore. By understanding the causality behind its structural features—specifically the pKa modulation and lipophilicity enhancement driven by the 7-fluoro substituent—medicinal chemists can rationally deploy this scaffold to engage complex CNS targets like 5-HT receptors and AChE. The validated synthetic protocols provided herein ensure reproducible access to this critical building block.

References

  • PubChemLite. "7-fluoro-1h-indazol-6-ol (C7H5FN2O) - Structural Information." Université du Luxembourg.
  • BLD Pharm. "1638764-18-7 | 7-fluoro-1H-indazol-6-ol.
  • BindingDB. "BDBM50180258 1-((S)-2-aminopropyl)-7-fluoro-1H-indazol-6-ol." UC San Diego.
  • ResearchGate. "Plausible binding mode of agonists in the 5-HT2C model.
  • DOKUMEN.PUB. "COMPUTATIONAL MODELING OF DRUGS AGAINST ALZHEIMER S DISEASE.
Exploratory

7-Fluoro-1H-Indazol-6-ol: A Core Scaffold in 5-HT2 Receptor Pharmacology and GPCR-Targeted Drug Discovery

Executive Summary In the landscape of modern medicinal chemistry and neuropharmacology, 7-fluoro-1H-indazol-6-ol (CAS: 1638764-18-7) serves as a critical structural building block. Rather than being deployed as a standal...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry and neuropharmacology, 7-fluoro-1H-indazol-6-ol (CAS: 1638764-18-7) serves as a critical structural building block. Rather than being deployed as a standalone therapeutic, this compound is utilized by researchers as a highly optimized chemical scaffold for the synthesis of complex ligands targeting G-protein-coupled receptors (GPCRs)—specifically the serotonin 5-HT2 receptor family[1].

As a bioisostere of the endogenous indole ring found in serotonin (5-hydroxytryptamine), the indazole core provides superior metabolic stability against monoamine oxidase (MAO) degradation. The strategic incorporation of a fluorine atom at the 7-position and a hydroxyl group at the 6-position fine-tunes the molecule's electronic distribution, pKa, and lipophilicity. These modifications are essential for driving high-affinity hydrogen bonding and hydrophobic interactions within the highly conserved orthosteric binding pockets of GPCR transmembrane domains[1].

Mechanistic Grounding: The 5-HT2 Receptor Axis

The primary utility of 7-fluoro-1H-indazol-6-ol in research is its conversion into active derivatives, such as 1-((S)-2-aminopropyl)-7-fluoro-1H-indazol-6-ol, which act as potent modulators (agonists, inverse agonists, or antagonists) at 5-HT2A, 5-HT2B, and 5-HT2C receptors[2].

These receptors are Gq/11-coupled GPCRs. The causality behind targeting this specific pathway lies in its downstream amplification. Upon binding to the orthosteric site, the indazole derivative stabilizes the receptor's active conformation, catalyzing the exchange of GDP for GTP on the Gαq subunit. The dissociated Gαq activates Phospholipase C (PLC), which cleaves membrane-bound phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). This self-amplifying cascade ultimately triggers the release of intracellular calcium ( Ca2+ ), driving tissue-specific physiological responses[3].

G Ligand 7-Fluoro-1H-indazol-6-ol Derivative Receptor 5-HT2A/2C Receptor (GPCR) Ligand->Receptor Orthosteric Binding Gq Gq/11 Protein Activation Receptor->Gq Conformational Change PLC Phospholipase C (PLC) Gq->PLC Subunit Dissociation IP3 IP3 Generation PLC->IP3 PIP2 Cleavage DAG DAG Generation PLC->DAG PIP2 Cleavage Ca2 Intracellular Ca2+ Release IP3->Ca2 ER Channel Opening PKC PKC Activation DAG->PKC Co-activation Response Physiological Response Ca2->Response PKC->Response

Fig 1: Gq/11-coupled 5-HT2 signaling pathway activated by indazole derivatives.

Primary Research Applications

Neurodegeneration and Alzheimer's Disease (AD)

In neuropharmacology, 5-HT2C receptors are heavily researched for their role in modulating the amyloidogenic processing of the Amyloid Precursor Protein (APP). Activation of 5-HT2C receptors by indazole-based agonists stimulates the non-amyloidogenic α-secretase pathway, thereby reducing the formation of neurotoxic Aβ plaques[4]. 7-fluoro-1H-indazol-6-ol is frequently utilized as a reference scaffold in 3D-QSAR (Quantitative Structure-Activity Relationship) modeling and molecular docking simulations to design disease-modifying anti-AD therapeutics with optimized blood-brain barrier (BBB) penetrance[5][6].

Ocular Hypertension and Glaucoma

Derivatives of this scaffold have been extensively investigated for their robust ocular hypotensive properties. By acting as agonists at 5-HT2A and 5-HT2C receptors located in the ciliary body and trabecular meshwork, these compounds enhance the outflow of aqueous humor, significantly lowering intraocular pressure (IOP). In vitro assays demonstrate that specific derivatives possess sub-nanomolar binding affinities for these targets.

Metabolic Disorders and Obesity

The 5-HT2C receptor is a clinically validated target for appetite suppression and weight management. However, achieving selectivity over the 5-HT2B receptor is critical to avoid drug-induced cardiac valvulopathy. Researchers utilize the 7-fluoro-1H-indazol-6-ol moiety in computational docking studies (often using homology models derived from the β2-adrenergic receptor) to map the active site—specifically targeting interactions with the highly conserved Asp134 residue—to engineer highly selective 5-HT2C agonists[1].

Quantitative Data Summarization

The table below summarizes the binding metrics of the primary derivative synthesized from the 7-fluoro-1H-indazol-6-ol scaffold, demonstrating its high potency in receptor engagement.

Compound / DerivativeTarget ReceptorAssay TypeQuantitative MetricReference
1-((S)-2-aminopropyl)-7-fluoro-1H-indazol-6-ol 5-HT2A (Rat Cortex)Radioligand Competition IC50​ : 0.73 nM
1-((S)-2-aminopropyl)-7-fluoro-1H-indazol-6-ol 5-HT2CIn Silico Docking / FlexXHigh predicted affinity[1]
Indazole-based Ligands APP Processing (AD Models)In Vitro Secretase AssayEnhanced α-secretase[6]

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, the evaluation of 7-fluoro-1H-indazol-6-ol derivatives requires a two-tiered self-validating workflow: establishing direct binding affinity followed by functional efficacy.

Protocol 1: Radioligand Competition Assay (Affinity Profiling)

Causality: Binding affinity ( Ki​ ) must be established to confirm that the physiological effects are due to direct orthosteric receptor engagement rather than off-target or downstream allosteric modulation.

  • Membrane Preparation: Harvest CHO-K1 cells stably expressing the human 5-HT2A or 5-HT2C receptor. Homogenize in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 x g to isolate the membrane fraction.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, a constant concentration of radioligand (e.g., 0.5 nM [125I]DOI for 5-HT2A), and varying concentrations of the indazole derivative ( 10−11 to 10−5 M).

  • Self-Validation (Controls): Include 10 µM Ketanserin in parallel wells to define Non-Specific Binding (NSB). Total Binding (TB) minus NSB yields specific binding.

  • Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters. Quantify bound radioactivity using a liquid scintillation counter. Calculate the IC50​ using non-linear regression, and convert to Ki​ using the Cheng-Prusoff equation.

Protocol 2: FLIPR Calcium Mobilization Assay (Functional Efficacy)

Causality: High affinity does not dictate functional behavior. To classify the derivative as an agonist or antagonist, we measure the downstream Gq-mediated Ca2+ release using a fluorescent dye (Fluo-4 AM), which increases fluorescence >100-fold upon calcium binding.

  • Cell Loading: Seed 5-HT2-expressing CHO cells in a 384-well black/clear-bottom plate. Incubate with 2 µM Fluo-4 AM and 2.5 mM probenecid (to prevent dye extrusion) for 60 minutes at 37°C.

  • Compound Addition: Transfer the plate to a Fluorometric Imaging Plate Reader (FLIPR). Automatically inject the indazole derivative while continuously recording fluorescence (Ex: 488 nm, Em: 515 nm).

  • Self-Validation (Robustness): Use endogenous Serotonin (5-HT) as a 100% Emax​ positive control and buffer as a negative control. Calculate the Z'-factor; the assay is only deemed valid if Z' > 0.5.

Workflow Prep Cell Culture & Membrane Prep Assay1 Radioligand Binding (Affinity / Ki) Prep->Assay1 Assay2 FLIPR Calcium Assay (Efficacy / EC50) Prep->Assay2 Data 3D-QSAR & Computational Docking Assay1->Data Binding Metrics Assay2->Data Functional Data Hit Lead Optimization (Selectivity Profiling) Data->Hit Iterative Refinement

Fig 2: Self-validating high-throughput screening workflow for GPCR ligands.

References

  • BindingDB BDBM50180258 1-((S)-2-aminopropyl)-7-fluoro-1H-indazol-6-ol Source: BindingDB (ucsd.edu) URL:[Link]

  • Plausible binding mode of agonists 1-4 (a-d) in the 5-HT2C model Source: ResearchGate URL:[Link]

  • Computer-Aided Drug Design Approaches to Study Key Therapeutic Targets in Alzheimer's Disease Source: DSpace (uu.nl) URL:[Link]

  • COMPUTATIONAL MODELING OF DRUGS AGAINST ALZHEIMER S DISEASE Source: DOKUMEN.PUB URL:[Link]

  • New Serotonin 5-HT2A, 5-HT2B, and 5-HT2C Receptor Antagonists: Synthesis, Pharmacology, 3D-QSAR, and Molecular Modeling Source: ResearchGate URL:[Link]

Sources

Foundational

Pharmacological Profiling of the 7-Fluoro-1H-indazol-6-ol Scaffold: A Privileged Chemotype for 5-HT2 Receptor Agonism

Executive Summary The development of highly selective, peripherally acting serotonin (5-HT) receptor agonists represents a critical frontier in ophthalmic and metabolic pharmacology. At the core of this structural evolut...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of highly selective, peripherally acting serotonin (5-HT) receptor agonists represents a critical frontier in ophthalmic and metabolic pharmacology. At the core of this structural evolution is 7-fluoro-1H-indazol-6-ol , a privileged heterocyclic scaffold that serves as a bioisosteric replacement for the classical indole ring found in endogenous tryptamines. When substituted at the N1-position with an alkylamine motif, this chemotype yields exceptionally potent 5-HT2A, 5-HT2B, and 5-HT2C receptor agonists.

Unlike classical centrally acting 5-HT2A agonists (which induce profound hallucinogenic effects), optimized derivatives of the 7-fluoro-1H-indazol-6-ol scaffold demonstrate high peripheral selectivity. This whitepaper details the structural rationale, receptor kinetics, mechanistic signaling pathways, and the self-validating experimental protocols required to evaluate the biological activity of this compound class, specifically focusing on its primary therapeutic application: the reduction of intraocular pressure (IOP) in glaucoma[1].

Molecular Architecture & Structure-Activity Relationship (SAR)

The biological activity of 7-fluoro-1H-indazol-6-ol is dictated by precise stereoelectronic interactions within the orthosteric binding pocket of the 5-HT2 receptor family.

  • The Indazole Core: Replacing the indole ring of serotonin with an indazole ring enhances metabolic stability against monoamine oxidase (MAO) while maintaining the necessary aromaticity for π−π stacking with conserved phenylalanine residues (e.g., Phe340) in the receptor pocket[2].

  • 6-Hydroxyl Group (6-OH): This moiety is the critical hydrogen bond donor. It mimics the 5-OH of serotonin, anchoring the molecule by forming a strong hydrogen bond with a highly conserved serine residue (Ser242 in the 5-HT2A receptor) on transmembrane helix 5 (TM5).

  • 7-Fluoro Substitution: The introduction of a highly electronegative fluorine atom adjacent to the hydroxyl group serves a dual purpose. First, it lowers the pKa​ of the 6-OH group, increasing its hydrogen-bonding acidity and thereby enhancing receptor affinity. Second, it provides a steric shield that blocks cytochrome P450-mediated oxidative metabolism at the 7-position, significantly improving the molecule's pharmacokinetic half-life.

  • N1-Aminopropyl Side Chain: When functionalized with an (S)-2-aminopropyl group (yielding 1-((S)-2-aminopropyl)-7-fluoro-1H-indazol-6-ol), the primary amine forms a requisite salt bridge with Asp155 on TM3. The alpha-methyl group restricts the conformational flexibility of the side chain, locking it into the bioactive conformation required for high-affinity Gq-coupled receptor activation[1].

Receptor Pharmacology & Kinetic Profiling

Derivatives of the 7-fluoro-1H-indazol-6-ol scaffold exhibit sub-nanomolar to low-nanomolar affinity across the 5-HT2 receptor subtypes. The table below summarizes the quantitative binding and functional activation data for the prototypical derivative, 1-((S)-2-aminopropyl)-7-fluoro-1H-indazol-6-ol, demonstrating its robust pharmacological profile[3].

Target ReceptorAssay TypeBiological Matrix / Cell LineAffinity / Efficacy
5-HT2A Radioligand Binding ( [125I]DOI Displacement)Rat Cerebral Cortex Homogenate IC50​=0.73 nM
5-HT2C Functional FLIPR ( Ca2+ Mobilization)SR3T3 Cells (Recombinant) EC50​=5.50 nM
5-HT2B Functional FLIPR ( Ca2+ Mobilization)CHO-K1 Cells (Recombinant) EC50​≈8.10 nM

Data synthesized from BindingDB records and primary literature characterizing the Alcon Al-34662 series[4].

Mechanistic Signaling Pathway

The 5-HT2 receptors are G-protein coupled receptors (GPCRs) that couple primarily to the Gαq​/11 pathway. Activation of the receptor by the 7-fluoro-1H-indazol-6-ol scaffold triggers a conformational change that exchanges GDP for GTP on the Gαq​ subunit. This activates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate ( PIP2​ ) into inositol 1,4,5-trisphosphate ( IP3​ ) and diacylglycerol (DAG). IP3​ binds to receptors on the endoplasmic reticulum, causing a rapid mobilization of intracellular calcium ( [Ca2+]i​ ).

In the eye, this calcium spike activates calmodulin-dependent pathways that reorganize the actomyosin cytoskeleton of the ciliary muscle and trabecular meshwork. This morphological relaxation increases the outflow facility of aqueous humor, thereby lowering intraocular pressure[3][5].

G Ligand 7-Fluoro-1H-indazol-6-ol Derivative Receptor 5-HT2A / 5-HT2C Receptor (GPCR) Ligand->Receptor Agonist Binding Gq Gq/11 Protein Activation Receptor->Gq Conformational Change PLC Phospholipase C (PLC) Cleavage Gq->PLC Activation SecondMsgr IP3 + DAG Production PLC->SecondMsgr PIP2 Hydrolysis Calcium Intracellular Ca2+ Mobilization SecondMsgr->Calcium ER Release Effect Actomyosin Cytoskeleton Reorganization Calcium->Effect Ca2+/Calmodulin Signaling Outcome Increased Aqueous Humor Outflow (Decreased IOP) Effect->Outcome Trabecular Meshwork Relaxation

Fig 1: Gq-coupled 5-HT2 receptor signaling pathway activated by 7-fluoro-1H-indazol-6-ol.

Experimental Validation Protocols

To ensure scientific integrity, the biological activity of this scaffold must be validated using self-validating assay systems. The following protocols detail the methodology and the strict causality behind each experimental choice.

Protocol A: Radioligand Displacement Assay (Receptor Affinity)

Objective: Determine the binding affinity ( Ki​ ) of the compound for the 5-HT2A receptor. Causality & Design: We utilize [125I]DOI , a radiolabeled agonist, rather than an antagonist like [3H]ketanserin . GPCRs exist in dynamic equilibrium between high-affinity (G-protein coupled) and low-affinity states. Agonists preferentially bind the high-affinity state. Using [125I]DOI ensures we are measuring the functionally relevant binding affinity for an agonist drug.

  • Membrane Preparation: Harvest CHO-K1 cells stably expressing human 5-HT2A receptors. Homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 × g to isolate the membrane fraction.

  • Assay Incubation: In a 96-well plate, combine 50 µg of membrane protein, 0.2 nM [125I]DOI , and varying concentrations of the 7-fluoro-1H-indazol-6-ol derivative (10 pM to 10 µM).

  • Self-Validation Controls:

    • Total Binding (TB): Buffer + Radioligand + Membranes.

    • Non-Specific Binding (NSB): Add 10 µM Mianserin (a potent 5-HT2 antagonist) to saturate specific sites. This validates that the radioligand signal is receptor-specific.

  • Filtration & Readout: Incubate for 60 minutes at 37°C to reach equilibrium. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (to reduce non-specific binding). Wash thrice with cold buffer and quantify radioactivity using a gamma counter.

  • Analysis: Calculate IC50​ using non-linear regression and convert to Ki​ using the Cheng-Prusoff equation.

Protocol B: FLIPR Calcium Mobilization Assay (Functional Efficacy)

Objective: Quantify the functional agonism ( EC50​ and Emax​ ) via intracellular calcium release. Causality & Design: The Fluorescent Imaging Plate Reader (FLIPR) assay provides real-time kinetic data of the transient Ca2+ spike. Probenecid is strictly required in the dye-loading buffer; it inhibits organic anion transporters, preventing the cells from pumping the Fluo-4 dye out into the extracellular space, thereby stabilizing the baseline fluorescence.

  • Cell Plating: Seed SR3T3 cells expressing 5-HT2C or 5-HT2A receptors into 384-well black-walled, clear-bottom plates at 15,000 cells/well. Incubate overnight.

  • Dye Loading: Remove media and add 20 µL of Fluo-4 AM dye (2 µM) dissolved in Hank's Balanced Salt Solution (HBSS) containing 20 mM HEPES and 2.5 mM Probenecid. Incubate for 60 minutes at 37°C.

  • Self-Validation Controls:

    • Positive Control: 10 µM Serotonin (5-HT) to define 100% Emax​ .

    • Negative Control/Antagonist: Pre-incubate a subset of wells with 100 nM M-100907 (selective 5-HT2A antagonist). If the indazole derivative's calcium signal is abolished in these wells, it definitively proves the signal is mediated exclusively by the 5-HT2A receptor and is not an off-target membrane perturbation.

  • Compound Addition & Readout: Transfer the plate to the FLIPR instrument. Record baseline fluorescence for 10 seconds. Automatically inject the indazole derivative and record peak fluorescence emission (515 nm) over 3 minutes.

  • Data Normalization: Express the peak relative fluorescence units (RFU) as a percentage of the maximal serotonin response to determine partial vs. full agonism.

Therapeutic Applications & Translational Outlook

The unique pharmacological profile of the 7-fluoro-1H-indazol-6-ol scaffold has driven its exploration in two primary therapeutic domains:

  • Ophthalmology (Glaucoma): Elevated intraocular pressure is the primary risk factor for glaucomatous optic neuropathy. Topically applied 5-HT2A/2C agonists derived from this scaffold (such as the AL-34662 series) potently reduce IOP by enhancing aqueous humor outflow. Because these compounds are designed with high polar surface areas or specific physicochemical properties that limit blood-brain barrier (BBB) penetration, they provide robust ocular hypotension without the risk of central psychedelic side effects[3][4].

  • Metabolic & CNS Disorders: The 5-HT2C receptor is a heavily validated target for appetite suppression and metabolic regulation (anti-obesity). Furthermore, computational modeling of Alzheimer's disease therapeutics frequently utilizes 5-HT2 receptor modulators containing the indazole scaffold to study neuroprotective signaling pathways and amyloid-beta clearance mechanisms[6].

References

  • May, J. A., Dantanarayana, A. P., Zinke, P. W., McLaughlin, M. A., & Sharif, N. A. (2006). "1-((S)-2-aminopropyl)-1H-indazol-6-ol: a potent peripherally acting 5-HT2 receptor agonist with ocular hypotensive activity." Journal of Medicinal Chemistry, 49(1), 318-328.[Link]

  • Sharif, N. A., et al. (2007). "AL-34662: a potent, selective, and efficacious ocular hypotensive serotonin-2 receptor agonist." Journal of Ocular Pharmacology and Therapeutics, 23(1), 1-13.[Link]

  • BindingDB Database. "Monomer ID 50180258: 1-((S)-2-aminopropyl)-7-fluoro-1H-indazol-6-ol". University of California, San Diego.[Link]

  • Halberstadt, A. L., Vollenweider, F. X., & Nichols, D. E. (Eds.). (2017). Behavioral Neurobiology of Psychedelic Drugs. Springer.[Link]

  • Wikipedia Contributors. "AL-34662". Wikipedia, The Free Encyclopedia.[Link]

Sources

Exploratory

7-fluoro-1H-indazol-6-ol mechanism of action as a kinase inhibitor

An in-depth technical analysis of 7-fluoro-1H-indazol-6-ol as a privileged scaffold in kinase inhibitor development, detailing its structural rationale, mechanism of action, and the self-validating workflows required for...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of 7-fluoro-1H-indazol-6-ol as a privileged scaffold in kinase inhibitor development, detailing its structural rationale, mechanism of action, and the self-validating workflows required for fragment-based drug discovery (FBDD).

Executive Summary

In the landscape of targeted therapeutics, the 1H-indazole core has emerged as a highly privileged pharmacophore for ATP-competitive kinase inhibitors[1]. As a Senior Application Scientist navigating the complexities of Fragment-Based Drug Discovery (FBDD), I frequently encounter building blocks that offer unique stereoelectronic advantages. 7-fluoro-1H-indazol-6-ol (CAS: 1638764-18-7) represents a highly optimized fragment scaffold. By combining the canonical hinge-binding properties of the indazole core with the inductive effects of a 7-fluoro substitution and the vector potential of a 6-hydroxyl group, this molecule serves as an ideal starting point for developing highly selective, potent kinase inhibitors targeting pathways such as ROCK1, SYK, and AXL[1][2][3].

This whitepaper dissects the mechanistic causality behind its efficacy, outlines the self-validating experimental protocols required to characterize it, and provides a blueprint for fragment evolution.

Structural Rationale: The Mechanics of Hinge Binding

To understand the mechanism of action of 7-fluoro-1H-indazol-6-ol, we must first analyze the physical chemistry of the kinase active site. The ATP-binding pocket of most kinases features a highly conserved "hinge region"—a segment of the peptide backbone connecting the N- and C-lobes of the kinase domain.

The Indazole Core as an ATP Mimetic

The 1H-indazole scaffold acts as a bioisostere for the adenine ring of ATP. When positioned in the active site, the N1 and N2 atoms of the indazole ring function as a bidentate hydrogen-bond donor-acceptor pair. Typically, the N1-H donates a hydrogen bond to the carbonyl oxygen of a hinge residue (e.g., Glu or Cys), while the N2 lone pair accepts a hydrogen bond from the backbone amide NH of an adjacent residue[4].

Causality of the 7-Fluoro Substitution

The addition of a fluorine atom at the C7 position is not merely a steric choice; it is a stereoelectronic masterstroke[3]:

  • pKa Modulation: Fluorine is highly electronegative. Its inductive effect withdraws electron density from the indazole ring, significantly lowering the pKa of the N1 proton. This increases the acidity of the N1-H, transforming it into a much stronger hydrogen bond donor, thereby increasing the thermodynamic stability of the hinge interaction.

  • Metabolic Shielding: The electron-rich nature of unsubstituted indazoles makes them susceptible to cytochrome P450-mediated oxidative metabolism. The 7-fluoro group blocks a known metabolic "soft spot," drastically improving the pharmacokinetic half-life and oral bioavailability of the resulting drug[2][5].

Causality of the 6-Hydroxyl Substitution

While the indazole core anchors the molecule to the hinge, the 6-hydroxyl group acts as a critical synthetic vector. In the bound conformation, the C6 position typically points toward the solvent channel or the DFG (Asp-Phe-Gly) motif[6]. The hydroxyl group provides a synthetic handle for fragment growing (e.g., via Mitsunobu etherification or cross-coupling) to access the DFG-out pocket, enabling the design of highly selective Type II kinase inhibitors.

G ATP Endogenous ATP Kinase Target Kinase (e.g., ROCK1 / SYK) ATP->Kinase Binds Hinge Inhibitor 7-Fluoro-1H-indazol-6-ol (Fragment Scaffold) Inhibitor->Kinase Competitive Hinge Binding (Bidentate H-bonds) Substrate Downstream Substrate Kinase->Substrate Phosphorylation Blocked Effect Disease Modulation (e.g., Anti-inflammatory) Substrate->Effect Attenuated Signaling

Mechanism of action: 7-fluoro-1H-indazol-6-ol blocking kinase-mediated signal transduction.

Quantitative Profiling of Indazole Fragments

In FBDD, fragments typically exhibit low binding affinities (high micromolar to millimolar Kd​ ) due to their small size. However, they possess exceptionally high Ligand Efficiency (LE) —a metric defined as the binding free energy per heavy atom. An LE > 0.3 kcal/mol per heavy atom is the gold standard for a viable fragment hit[7].

The table below summarizes representative profiling data demonstrating how specific substitutions on the indazole core (including 6- and 7-positions) modulate kinase affinity, based on validated FBDD campaigns[2][3][7].

Scaffold / FragmentTarget KinaseAssay IC₅₀ / K_dLigand Efficiency (LE)Key Pharmacological Benefit
Unsubstituted 1H-indazole General Panel> 500 µM~0.28Baseline hinge-binding anchor.
3-Aminoindazole PDK1400 µM0.42High LE; forms additional H-bond with active site[7].
6-Fluoroindazole ROCK114 nM (Optimized)> 0.35Dramatic increase in oral bioavailability (61%)[2][3].
7-Fluoroindazole SYK4 nM - 64 nM> 0.40High selectivity over JAK family; enhanced metabolic stability[3].
7-Fluoro-1H-indazol-6-ol Multi-Kinase (FBDD)Target-dependentProjected > 0.35Dual-action: pKa modulation (7-F) + synthetic vector (6-OH).

Self-Validating Experimental Workflows

To transition 7-fluoro-1H-indazol-6-ol from a raw chemical fragment to a validated lead, we must employ a self-validating cascade of orthogonal assays. Relying on a single biochemical assay is a fatal flaw in FBDD, as high fragment concentrations often lead to false positives via aggregation or assay interference.

Workflow Screen Primary Screen TR-FRET Assay Kinetics Orthogonal Validation SPR Kinetics Screen->Kinetics IC50 < 100 µM Structure Structural Resolution X-ray Crystallography Kinetics->Structure Confirmed Kd Opt Lead Optimization Fragment Growing Structure->Opt Vector Mapping

Self-validating fragment-based drug discovery (FBDD) workflow for kinase inhibitors.

Protocol 1: Primary Screening via TR-FRET

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard luminescence assays because its ratiometric emission and delayed read-time eliminate background autofluorescence—a critical necessity when screening fragments at high concentrations (e.g., 500 µM - 1 mM).

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the target kinase (e.g., ROCK1 or SYK), a biotinylated peptide substrate, and ATP at its apparent Km​ to ensure competitive binding conditions.

  • Compound Dispensing: Acoustically dispense 7-fluoro-1H-indazol-6-ol into a 384-well plate to achieve a final concentration gradient (10 µM to 1 mM).

  • Incubation: Add the kinase/substrate mixture and incubate for 15 minutes to allow fragment-kinase pre-equilibration.

  • Reaction Initiation: Initiate the reaction by adding ATP. Incubate for 60 minutes at room temperature.

  • Detection: Add the TR-FRET detection mixture (Europium-labeled anti-phospho antibody and Streptavidin-APC).

  • Data Analysis: Measure the emission ratio (665 nm / 615 nm). Calculate the IC₅₀ using a 4-parameter logistic fit.

Protocol 2: Orthogonal Validation via Surface Plasmon Resonance (SPR)

Causality: TR-FRET confirms inhibition, but SPR confirms direct, stoichiometric binding. SPR provides label-free thermodynamic ( Kd​ ) and kinetic ( Kon​ , Koff​ ) parameters. A fast Kon​ and fast Koff​ are characteristic of true fragment binding, ruling out slow-forming colloidal aggregates.

Step-by-Step Methodology:

  • Sensor Chip Preparation: Immobilize the His-tagged target kinase onto a CM5 sensor chip via standard amine coupling or Ni-NTA capture. Ensure low immobilization levels (Rmax < 100 RU) to prevent mass transport limitations.

  • Buffer Optimization: Use a running buffer containing 1-5% DMSO to match the fragment stock solvent. Implement rigorous solvent correction protocols.

  • Analyte Injection: Inject 7-fluoro-1H-indazol-6-ol in a multi-cycle kinetic format (concentrations ranging from 0.1 × Kd​ to 10 × Kd​ ).

  • Regeneration: Allow the fragment to dissociate completely (fast Koff​ usually negates the need for harsh regeneration buffers).

  • Kinetic Fitting: Fit the sensorgrams to a 1:1 Langmuir binding model to extract the equilibrium dissociation constant ( Kd​ ).

Protocol 3: Structural Resolution via X-ray Crystallography

Causality: To intelligently "grow" the fragment, we must visualize its exact orientation. Crystallography confirms whether the N1/N2 atoms are indeed binding the hinge and precisely maps the trajectory of the 6-hydroxyl vector toward the solvent channel[1][7].

Step-by-Step Methodology:

  • Co-crystallization: Mix the purified kinase domain (10-15 mg/mL) with a 5-fold molar excess of 7-fluoro-1H-indazol-6-ol.

  • Vapor Diffusion: Set up sitting-drop vapor diffusion plates using sparse-matrix crystallization screens.

  • Data Collection: Harvest diffracting crystals, cryoprotect them, and collect diffraction data at a synchrotron light source.

  • Refinement: Solve the structure via molecular replacement. Model the fragment into the Fo​−Fc​ electron density map at the ATP-binding site.

Conclusion and Lead Optimization Strategy

The 7-fluoro-1H-indazol-6-ol fragment is not a final drug, but a highly engineered foundation. Once the binding mode is validated via the workflows above, the optimization phase begins.

The 6-hydroxyl group serves as the primary site for functionalization. By utilizing etherification or cross-coupling chemistries at the C6 position, medicinal chemists can append hydrophobic moieties (e.g., substituted benzyl or pyrazole rings) that reach into the adjacent specificity pockets of the kinase[6]. Concurrently, the 7-fluoro group guarantees that the indazole core remains metabolically robust and tightly anchored to the hinge region, ensuring that the resulting lead compound maintains high ligand efficiency and exceptional oral bioavailability[3][5].

Sources

Foundational

7-fluoro-1H-indazol-6-ol solubility and stability data

An In-depth Technical Guide to the Physicochemical Properties of 7-fluoro-1H-indazol-6-ol: A Predictive and Methodological Analysis Executive Summary 7-fluoro-1H-indazol-6-ol is a substituted indazole derivative with pot...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physicochemical Properties of 7-fluoro-1H-indazol-6-ol: A Predictive and Methodological Analysis

Executive Summary

7-fluoro-1H-indazol-6-ol is a substituted indazole derivative with potential applications in medicinal chemistry and drug discovery. The indazole scaffold is a recognized "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1] The introduction of a fluorine atom and a hydroxyl group to the indazole core is anticipated to significantly influence its physicochemical properties, including solubility and stability, which are critical parameters for its development as a therapeutic agent. This guide provides a comprehensive, predictive analysis of the solubility and stability of 7-fluoro-1H-indazol-6-ol, based on the known characteristics of structurally related compounds. Furthermore, it offers detailed, field-proven experimental protocols for the empirical determination of these properties, designed to ensure scientific rigor and trustworthiness in your research endeavors.

Introduction to 7-fluoro-1H-indazol-6-ol

The indazole nucleus, a bicyclic aromatic heterocycle, is a cornerstone in the design of numerous pharmaceutical agents with a broad spectrum of activities, including anti-inflammatory, anti-tumor, and anti-HIV properties.[2][3] The 1H-indazole tautomer is generally the most thermodynamically stable form.[2][4][5][6] The specific compound, 7-fluoro-1H-indazol-6-ol, incorporates two key functional groups that modulate the core properties of the indazole scaffold:

  • A Fluorine Atom at the 7-position: The introduction of fluorine can significantly alter a molecule's pKa, lipophilicity, and metabolic stability. It can also influence binding interactions with biological targets.[1]

  • A Hydroxyl Group at the 6-position: The phenolic hydroxyl group can participate in hydrogen bonding, which is expected to impact its solubility. It also presents a potential site for metabolic conjugation and may influence the compound's stability, particularly its susceptibility to oxidation.

As of the date of this guide, specific experimental data for the solubility and stability of 7-fluoro-1H-indazol-6-ol is not widely available in the public domain. Therefore, this document serves as a predictive guide, leveraging established principles of physical organic chemistry and data from analogous compounds to provide a robust framework for researchers. The protocols herein are designed to enable the straightforward experimental validation of these predicted properties.

Solubility Profile: A Predictive and Experimental Framework

The solubility of a compound is a critical determinant of its bioavailability and suitability for various experimental assays. The structural features of 7-fluoro-1H-indazol-6-ol suggest a nuanced solubility profile. The aromatic indazole core contributes to its hydrophobicity, while the polar hydroxyl group and the nitrogen atoms in the pyrazole ring can engage in hydrogen bonding, potentially enhancing aqueous solubility.

Predicted Qualitative Solubility

The following table outlines the predicted solubility of 7-fluoro-1H-indazol-6-ol in common laboratory solvents. This prediction is based on the general behavior of indazole derivatives and the influence of the fluoro and hydroxyl substituents.[7][8]

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Aqueous Water, Phosphate-Buffered Saline (PBS)Low to ModerateThe hydrophobic indazole ring system is expected to limit aqueous solubility. However, the hydroxyl group and the potential for ionization of the indazole nitrogens at certain pH values may afford some solubility.
Polar Protic Methanol, EthanolModerate to HighThe hydroxyl groups of these solvents can act as both hydrogen bond donors and acceptors, effectively solvating the polar functionalities of the molecule.
Polar Aprotic Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)HighThese solvents are strong hydrogen bond acceptors and possess high polarity, making them excellent for solvating a wide range of organic compounds, including those with both aromatic and polar features.[7]
Non-Polar Hexane, TolueneVery LowThe significant polarity arising from the hydroxyl group and the indazole ring's nitrogen atoms makes the molecule incompatible with non-polar solvents.
Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a systematic experimental approach is required. The following protocol describes a standard method for determining the kinetic solubility of a compound, which is a common practice in early-stage drug discovery.

Objective: To determine the kinetic solubility of 7-fluoro-1H-indazol-6-ol in a selected buffer system (e.g., PBS, pH 7.4).

Materials:

  • 7-fluoro-1H-indazol-6-ol

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • 96-well microplates (polypropylene)

  • Plate shaker

  • Centrifuge with a plate rotor

Methodology:

  • Stock Solution Preparation: a. Prepare a high-concentration stock solution of 7-fluoro-1H-indazol-6-ol (e.g., 10 mM) in 100% DMSO. Ensure the compound is fully dissolved. Gentle warming or sonication may be applied if necessary.[8]

  • Serial Dilution: a. In a 96-well plate, perform a serial dilution of the DMSO stock solution to create a range of concentrations for a standard curve.

  • Solubility Assay: a. Add a small volume of the 10 mM stock solution (e.g., 2 µL) to a well containing the aqueous buffer (e.g., 198 µL of PBS, pH 7.4). This creates a final nominal concentration of 100 µM with 1% DMSO as a co-solvent. b. Prepare several replicates for statistical validity. c. Seal the plate and incubate at room temperature (e.g., 25°C) on a plate shaker for a defined period (e.g., 2 hours) to allow for equilibration.

  • Separation of Undissolved Compound: a. Centrifuge the plate at high speed (e.g., 4000 rpm) for 20 minutes to pellet any precipitated compound.

  • Sample Analysis: a. Carefully transfer an aliquot of the supernatant to a new 96-well plate. b. Analyze the concentration of the dissolved compound in the supernatant by HPLC-UV. Create a standard curve by plotting the peak area against the known concentrations from the serial dilution. c. The concentration of the compound in the supernatant of the experimental wells represents its kinetic solubility under the tested conditions.

Workflow for Solubility Determination

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis stock Prepare 10 mM Stock in DMSO add_stock Add Stock to Buffer (1:100) stock->add_stock buffer Prepare PBS (pH 7.4) buffer->add_stock incubate Incubate & Shake (2h, 25°C) add_stock->incubate centrifuge Centrifuge (4000 rpm, 20 min) incubate->centrifuge supernatant Transfer Supernatant centrifuge->supernatant hplc HPLC-UV Analysis supernatant->hplc calculate Calculate Solubility vs. Standard Curve hplc->calculate G cluster_oxidation Oxidative Degradation cluster_hydrolysis Acid/Base Hydrolysis A 7-fluoro-1H-indazol-6-ol B Quinone-like species A->B [O] D Pyrazole ring cleavage products A->D H+ / OH- C Ring-opened products B->C Further [O]

Caption: Predicted degradation pathways for 7-fluoro-1H-indazol-6-ol.

Experimental Protocol for Forced Degradation Study

Objective: To investigate the stability of 7-fluoro-1H-indazol-6-ol under various stress conditions and to identify potential degradation products.

Materials:

  • 7-fluoro-1H-indazol-6-ol

  • Acetonitrile (ACN) or Methanol (HPLC grade)

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • HPLC-MS/MS system for analysis and identification of degradants

Methodology:

  • Stock Solution Preparation: a. Prepare a stock solution of the compound in a suitable solvent like acetonitrile or methanol (e.g., 1 mg/mL).

  • Application of Stress Conditions: a. Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for a defined period (e.g., 24 hours). [7] b. Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours. [7] c. Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours. [7] d. Thermal Degradation: Store the solid compound at a high temperature (e.g., 80°C) for 7 days. Also, store a solution of the compound at 60°C. e. Photostability: Expose a solution of the compound to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and an integrated near-ultraviolet energy of 200 watt hours/square meter).

  • Sample Neutralization and Analysis: a. For the acid and base hydrolysis samples, neutralize them before analysis. b. Analyze all samples (including an unstressed control) by a stability-indicating HPLC method (typically a gradient method that can separate the parent compound from its degradants). c. Use a mass spectrometer (MS) detector to obtain mass information on any degradation products to aid in their structural elucidation.

  • Data Evaluation: a. Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to the control sample. b. Analyze the mass spectra of the degradation products to propose their structures.

Analytical Considerations

For both solubility and stability studies, a validated, stability-indicating analytical method is paramount. A reversed-phase High-Performance Liquid Chromatography (HPLC) method with UV detection is typically suitable for quantification. For the identification of degradation products, coupling the HPLC to a mass spectrometer (LC-MS) is the industry standard. The method should be able to resolve the parent peak from any degradants and solvent peaks.

Conclusion

While specific experimental data for 7-fluoro-1H-indazol-6-ol is not yet publicly available, a comprehensive understanding of its likely physicochemical properties can be extrapolated from the behavior of related indazole derivatives. It is predicted to have high solubility in polar aprotic solvents like DMSO and moderate to high solubility in polar protic solvents. Its aqueous solubility is expected to be limited but may be influenced by pH. The compound's stability profile suggests potential liabilities to oxidative and harsh hydrolytic conditions, particularly due to the presence of the phenolic hydroxyl group. The experimental protocols provided in this guide offer a robust framework for the empirical determination of these critical parameters, enabling researchers to proceed with confidence in the development and application of this promising molecule.

References

  • MDPI. (2018, October 26). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from [Link]

  • ResearchGate. (2026, February 19). Pharmacological Properties of Indazole Derivatives: Recent Developments. Retrieved from [Link]

  • ResearchGate. (2026, January 11). Indazoles Chemistry and Biological Activities: Synthesis, Properties, and Biological Activities of Indazole. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from [Link]

  • PubChemLite. (n.d.). 7-fluoro-1h-indazol-6-amine (C7H6FN3). Retrieved from [Link]

  • Hypha Discovery. (2024, June 28). Intramolecular reactions and chemical degradation. Retrieved from [Link]

Sources

Exploratory

7-Fluoro-1H-indazol-6-ol Derivatives and Analogues: Synthesis, Pharmacology, and Therapeutic Applications

Executive Summary As a privileged scaffold in modern medicinal chemistry, the indazole ring offers a metabolically stable bioisostere to the traditional indole nucleus. The specific functionalization found in 7-fluoro-1H...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a privileged scaffold in modern medicinal chemistry, the indazole ring offers a metabolically stable bioisostere to the traditional indole nucleus. The specific functionalization found in 7-fluoro-1H-indazol-6-ol and its derivatives introduces unique electronic and steric properties that dramatically enhance target binding affinity and selectivity. This technical whitepaper provides an in-depth analysis of the 7-fluoro-1H-indazole scaffold, focusing on its structure-activity relationships (SAR), its role in modulating 5-HT2 (serotonin) receptors and Factor Xa, and the rigorous synthetic and experimental protocols required for its development.

Chemical Rationale: The Power of 7-Fluoro Substitution

The strategic placement of a fluorine atom at the 7-position of the indazole core is not merely for metabolic protection against cytochrome P450 oxidation; it actively participates in target engagement. Fluorine is highly electronegative and acts as a potent hydrogen bond acceptor.

In the context of anticoagulant drug development, the 7-fluoro group on the indazole scaffold effectively replaces the carbonyl group of an amide found in older generation Factor Xa inhibitors[1]. X-ray crystallography of Factor Xa cocrystals (e.g., PDB code 2RA0) reveals that the 7-fluoro atom forms a critical hydrogen bond with the N–H of Gly216 in the peptide backbone at a distance of 2.9 Å[1]. This interaction yields a binding free energy advantage ( ΔΔ G 2.4 kcal/mol) that extends far beyond simple van der Waals contacts[1].

Furthermore, indazole derivatives have demonstrated broad polypharmacology, including potent cannabinoid (CB1) receptor binding activity[2], making the careful tuning of the 6-hydroxyl and N1-alkyl groups essential for target selectivity.

Pharmacological Landscape: 5-HT2 Receptor Modulation

Beyond Factor Xa, 7-fluoro-1H-indazol-6-ol derivatives have emerged as highly potent ligands for the 5-Hydroxytryptamine (5-HT2) receptor family, which are Gq/11-coupled G-protein coupled receptors (GPCRs) implicated in obesity, glaucoma, and central nervous system (CNS) disorders[3].

Specific derivatives, such as 1-((S)-2-aminopropyl)-7-fluoro-1H-indazol-6-ol , exhibit sub-nanomolar affinity for 5-HT2A and low-nanomolar affinity for 5-HT2B and 5-HT2C receptors. Computational docking models suggest that agonist activity at the 5-HT2C receptor is heavily dependent on interactions with the highly conserved Asp134 residue, alongside auxiliary contacts with Ser138 and Arg195[3]. Conversely, 3D-QSAR studies on indazole-derived antagonists indicate they occupy a distinct binding pocket between transmembrane helices 2, 3, and 7, rather than the natural serotonin pocket between helices 3, 5, and 6[4].

G Ligand 7-Fluoro-1H-indazol-6-ol Derivative Receptor 5-HT2C Receptor (GPCR) Ligand->Receptor Agonism GProtein Gq/11 Protein Receptor->GProtein Activation PLC Phospholipase C (PLC) GProtein->PLC Stimulates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca2+ IP3->Ca2 ER Release PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2->PKC Co-activates

5-HT2C receptor Gq/11 signaling pathway activated by 7-fluoro-1H-indazol-6-ol derivatives.

Quantitative Affinity Data

The table below summarizes the binding affinities of the benchmark derivative 1-((S)-2-aminopropyl)-7-fluoro-1H-indazol-6-ol across primary targets, demonstrating its potent pharmacological profile.

Target ReceptorSpeciesAffinity MetricValueAssay DescriptionRef
5-HT2A RatIC500.73 nMInhibition of [125I]DOI binding in cerebral cortex
5-HT2C HumanKi1.00 nMDisplacement of [125I]DOI in CHO cells
5-HT2B HumanKi1.70 nMDisplacement of [125I]DOI in CHO cells
Factor Xa Human ΔΔ G~2.4 kcal/molX-ray cocrystal (2RA0) H-bond with Gly216[1]

Synthetic Methodologies

The construction of the 7-fluoro-1H-indazole core requires precise control over cyclization conditions. A common and highly scalable route begins with 2,3-difluorobenzaldehyde[5].

Synth Step1 2,3-Difluorobenzaldehyde (Starting Material) Step2 Hydrazine Condensation (180°C, 10h) Step1->Step2 Hydrazine Monohydrate Step3 7-Fluoro-1H-indazole (Core Formation) Step2->Step3 Cyclization Step4 C6 Hydroxylation (Functionalization) Step3->Step4 Pd-Catalyzed Step5 N1 Alkylation (e.g., 2-aminopropyl) Step4->Step5 Base / Alkyl Halide Final 1-((S)-2-aminopropyl)- 7-fluoro-1H-indazol-6-ol Step5->Final Deprotection

Step-by-step synthetic workflow for 7-fluoro-1H-indazol-6-ol derivatives.

Protocol 1: Synthesis of the 7-Fluoro-1H-Indazole Core

This protocol is designed as a self-validating system to ensure regiochemical purity.

  • Condensation: Combine 2,3-difluorobenzaldehyde with an excess of hydrazine monohydrate[5].

    • Causality: Hydrazine acts as a potent binucleophile. The initial attack forms a hydrazone intermediate.

  • Thermal Cyclization: Heat the mixture to 180°C for 10 hours[5].

    • Causality: High thermal energy is mandatory to overcome the activation energy barrier for the intramolecular nucleophilic aromatic substitution ( SN​Ar ) that displaces the ortho-fluorine and closes the pyrazole ring.

  • Purification & Validation: Extract with ethyl acetate, wash with brine, and concentrate.

    • Self-Validation Checkpoint: Analyze the crude product via 19 F-NMR and 1H -NMR. The 19 F-NMR must show a single peak corresponding to the 7-fluoro position, confirming that the cyclization occurred regioselectively at the 2-fluoro position rather than the 3-fluoro position.

Experimental Protocols for Biological Validation

To validate the synthesized derivatives as 5-HT2 receptor modulators, a radioligand displacement assay is utilized.

Protocol 2: [125I]DOI Radioligand Displacement Assay

This assay determines the binding affinity ( Ki​ ) of novel indazole derivatives.

  • Membrane Preparation: Harvest CHO cells expressing cloned human 5-HT2C receptors. Homogenize in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 x g.

    • Causality: GPCRs require an intact lipid bilayer microenvironment to maintain their active, ligand-receptive conformation.

  • Radioligand Incubation: Incubate 50 μ g of membrane protein with 0.2 nM [125I]DOI (a highly selective 5-HT2A/2C agonist) and varying concentrations of the 7-fluoro-1H-indazol-6-ol derivative (10 −11 to 10 −5 M) for 60 minutes at 37°C.

  • Non-Specific Binding (NSB) Control: In a parallel validation cohort, add 10 μ M unlabelled mianserin.

    • Self-Validation Checkpoint: The NSB control is critical. It proves that the radioactive signal measured is due to specific receptor binding rather than lipophilic partitioning of the radioligand into the membrane.

  • Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B filters pre-soaked in 0.5% polyethylenimine (PEI).

    • Causality: PEI is a cationic polymer that neutralizes the negative charge of the glass fiber filters, drastically reducing the non-specific binding of the positively charged radioligand to the filter itself.

  • Quantification: Wash filters three times with ice-cold buffer and measure retained radioactivity using a gamma scintillation counter. Calculate IC50​ and convert to Ki​ using the Cheng-Prusoff equation.

References

  • ACS Publications. "7-Fluoroindazoles as Potent and Selective Inhibitors of Factor Xa". Journal of Medicinal Chemistry. Available at:[Link]

  • Google Patents. "WO2009106980A2 - Indazole derivatives".
  • BindingDB. "BDBM50180258 1-((S)-2-aminopropyl)-7-fluoro-1H-indazol-6-ol". Available at:[Link]

  • ResearchGate. "Plausible binding mode of agonists 1-4 (a-d) in the 5-HT2C model". Available at: [Link]

  • ResearchGate. "New Serotonin 5-HT 2A, 5-HT 2B, and 5-HT 2C Receptor Antagonists". Available at:[Link]

Sources

Protocols & Analytical Methods

Method

A Step-by-Step Guide to the Purification of 7-Fluoro-1H-indazol-6-ol

An Application Note for Researchers and Drug Development Professionals Abstract The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Specifically,...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Specifically, fluorinated indazoles like 7-fluoro-1H-indazol-6-ol are of significant interest due to the unique physicochemical properties imparted by the fluorine atom, which can enhance metabolic stability, binding affinity, and lipophilicity.[3][4] Achieving high purity of this compound is paramount for obtaining reliable data in biological assays and for advancing drug development programs. This guide provides a detailed, experience-driven approach to the purification of 7-fluoro-1H-indazol-6-ol, focusing on two primary methods: recrystallization and silica gel column chromatography. It is designed to equip researchers with the practical knowledge needed to overcome common purification challenges and ensure the integrity of their research.

Introduction: The Imperative for Purity

7-Fluoro-1H-indazol-6-ol is a heterocyclic compound whose structural alerts—a hydrogen-bond donating hydroxyl group and the indazole N-H, combined with an electron-withdrawing fluorine atom—make it a compelling building block for kinase inhibitors and other targeted therapies. However, its synthesis can yield a variety of impurities that may confound experimental results.

Potential impurities can arise from several sources, including:

  • Unreacted Starting Materials: Precursors from the synthetic route may carry through to the final product.[5]

  • Byproducts: Side reactions, such as the formation of regioisomers, are common in the synthesis of substituted heterocyclic systems.[5]

  • Reagents and Solvents: Residual reagents and solvents used during the synthesis and workup are frequent contaminants.[5]

The presence of these impurities, even in small amounts, can lead to inaccurate structure-activity relationship (SAR) data, false positives in biological screening, and complications in downstream applications. This protocol, therefore, emphasizes a systematic approach to purification and subsequent purity verification.

Foundational Knowledge: Physicochemical Properties

Understanding the physicochemical properties of 7-fluoro-1H-indazol-6-ol is critical for designing an effective purification strategy.

  • Polarity: The presence of the hydroxyl (-OH) group and the two nitrogen atoms in the indazole ring makes the molecule highly polar and capable of forming strong hydrogen bonds.

  • Aromaticity: The bicyclic aromatic system allows for π-π stacking interactions.[4]

  • Solubility: Due to its high polarity, the compound is expected to have low solubility in non-polar organic solvents (e.g., hexanes, toluene) and higher solubility in polar solvents (e.g., methanol, ethanol, ethyl acetate, and water).

These properties suggest that purification methods based on polarity, such as normal-phase column chromatography and recrystallization from polar solvents, will be most effective.

Method 1: Purification by Recrystallization

Recrystallization is a powerful and economical technique for purifying solid compounds.[6][] The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures. An ideal solvent will dissolve the compound completely at its boiling point but very poorly at low temperatures.[6]

Protocol 1: Systematic Solvent Selection

A systematic approach is required to identify the optimal recrystallization solvent.

Step-by-Step Procedure:

  • Place approximately 10-20 mg of the crude 7-fluoro-1H-indazol-6-ol into several test tubes.

  • To each tube, add a different solvent (start with ~0.5 mL) from the selection table below.

  • Observe the solubility at room temperature, agitating the mixture. If the compound dissolves, the solvent is unsuitable for recrystallization.

  • If the compound is insoluble at room temperature, heat the mixture to the solvent's boiling point. Add small amounts of additional solvent until the solid just dissolves.

  • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath.

  • Observe the formation of crystals. The ideal solvent will yield a high recovery of pure crystals.

SolventExpected Solubility Profile for 7-fluoro-1H-indazol-6-olSuitability Score (1-5)
WaterSparingly soluble at RT, potentially more soluble when hot. Good for polar compounds.4
EthanolLikely soluble at RT. May be useful as part of a co-solvent system.2
MethanolLikely very soluble at RT. Unlikely to be a good primary solvent.1
Ethyl AcetatePotentially a good candidate; moderate polarity.4
TolueneLikely insoluble at both RT and elevated temperatures.1
Heptane/HexaneInsoluble. Good as an anti-solvent in a co-solvent system.2 (as anti-solvent)
AcetoneLikely soluble at RT.2
DichloromethaneModerate solubility at RT.3

Note: A co-solvent system (e.g., Ethanol/Water or Ethyl Acetate/Heptane) is often effective. Dissolve the crude material in the minimum amount of the "good" solvent at its boiling point, then add the "poor" solvent dropwise until the solution becomes cloudy. Re-heat to clarify and then cool slowly.

Workflow for Recrystallization

G cluster_prep Preparation cluster_purify Purification Solvent Identify Optimal Solvent (Protocol 1) Dissolve Dissolve Crude Product in Minimum Hot Solvent Solvent->Dissolve HotFilter Hot Filtration (if insoluble impurities exist) Dissolve->HotFilter if needed Cool Slow Cooling (Crystallization) Dissolve->Cool if no hot filtration HotFilter->Cool Isolate Isolate Crystals (Vacuum Filtration) Cool->Isolate Wash Wash with Cold Solvent Isolate->Wash Dry Dry Crystals (Vacuum Oven) Wash->Dry

Caption: Workflow for the recrystallization of 7-fluoro-1H-indazol-6-ol.

Method 2: Silica Gel Column Chromatography

For complex mixtures or when recrystallization is ineffective, silica gel column chromatography is the method of choice.[8] This technique separates compounds based on their differential adsorption to a polar stationary phase (silica gel) and their solubility in a non-polar to moderately polar mobile phase (eluent).[8] Polar compounds like 7-fluoro-1H-indazol-6-ol will interact strongly with the silica gel and thus elute more slowly than non-polar impurities.

Protocol 2: Flash Column Chromatography

Step-by-Step Procedure:

  • TLC Analysis: First, analyze the crude material using Thin Layer Chromatography (TLC) with various solvent systems (e.g., different ratios of ethyl acetate and heptane) to determine the optimal eluent for separation. The ideal system will show good separation between the product spot and impurity spots, with the product having an Rf value of approximately 0.2-0.4.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under positive pressure, ensuring there are no air bubbles or cracks.

  • Sample Loading: Dissolve the crude product in a minimal amount of a strong solvent (like dichloromethane or the eluent itself). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the packed column. This "dry loading" method typically results in better separation.

  • Elution: Begin eluting the column with the starting mobile phase (e.g., 20% Ethyl Acetate in Heptane). Gradually increase the polarity of the mobile phase (gradient elution) to first elute non-polar impurities, followed by the target compound. An example gradient is provided in the table below.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 7-fluoro-1H-indazol-6-ol.

StepSolvent System (Ethyl Acetate / Heptane)Volume (Column Volumes)Purpose
110% EtOAc / 90% Heptane2Elute very non-polar impurities.
220% EtOAc / 80% Heptane3Elute remaining non-polar impurities.
340% EtOAc / 60% Heptane5-10Elute the target compound.
470% EtOAc / 30% Heptane3Elute more polar impurities.
5100% EtOAc2Wash the column.

Note: This is a suggested starting point. The optimal solvent system must be determined empirically based on TLC analysis of the specific crude mixture.[5]

Workflow for Column Chromatography

G cluster_prep Preparation cluster_purify Purification & Isolation TLC TLC Analysis for Solvent System Optimization Pack Pack Silica Gel Column TLC->Pack Load Dry Load Crude Sample Pack->Load Elute Elute with Gradient Solvent System Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Analyze->Collect continue elution Combine Combine Pure Fractions Analyze->Combine if pure Evaporate Evaporate Solvent Combine->Evaporate

Caption: Workflow for purification via silica gel column chromatography.

Verification of Purity

After purification, it is essential to confirm the purity and identity of the 7-fluoro-1H-indazol-6-ol.

  • Thin-Layer Chromatography (TLC): A purified sample should appear as a single spot on a TLC plate.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity. A pure sample should exhibit a single major peak in the chromatogram.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure and ensure the absence of impurity signals.[9][10]

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.[11]

Conclusion

The purification of 7-fluoro-1H-indazol-6-ol is a critical step in its utilization for research and drug development. By methodically applying the principles of recrystallization and column chromatography, researchers can effectively remove synthetic impurities. The protocols outlined in this guide provide a robust framework for achieving high-purity material, thereby ensuring the validity and reproducibility of subsequent experimental work. Always consult safety data sheets (SDS) for all chemicals and solvents used and perform all operations in a well-ventilated fume hood.

References

  • Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Retrieved from [Link]

  • University Course Material. (n.d.). Recrystallization. Retrieved from [Link]

  • Davison, J. (2012, August 7). O Chem Column Chromatography (cc). YouTube. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • PubChem. (n.d.). 1H-Indazole. Retrieved from [Link]

  • Elguero, J., et al. (n.d.). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ACS Omega. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Retrieved from [Link]

  • MDPI. (n.d.). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules. Retrieved from [Link]

  • Nacalai Tesque, Inc. (n.d.). Selectivity of Packing Materials in Reversed Phase Liquid Chromatography. Retrieved from [Link]

  • Supporting Information. (n.d.). Pd-Catalyzed Asymmetric Synthesis of Chiral 2-Trifluoromethyl-4-(indol-3-yl)-4H-chromene Derivatives. Retrieved from [Link]

  • MilliporeSigma. (n.d.). 7-Fluoro-1-methyl-1H-indazol-3-ylamine AldrichCPR. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]

  • Semantic Scholar. (2022, April 11). Study of the Addition Mechanism of 1H‑Indazole and Its 4‑, 5‑, 6‑, and 7‑Nitro Derivatives to Formaldehyde in Aqueous. Retrieved from [Link]

  • Google Patents. (n.d.). US8022227B2 - Method of synthesizing 1H-indazole compounds.
  • ResearchGate. (2025, August 10). Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. Retrieved from [Link]

Sources

Application

Application Note: Profiling 7-Fluoro-1H-indazol-6-ol Derivatives in 5-HT2 Receptor Cell-Based Calcium Mobilization Assays

Introduction and Scientific Rationale The compound 7-fluoro-1H-indazol-6-ol serves as a critical pharmacophoric core for highly potent serotonin 5-HT2 receptor ligands. Most notably, its derivative, 1-((S)-2-aminopropyl)...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Scientific Rationale

The compound 7-fluoro-1H-indazol-6-ol serves as a critical pharmacophoric core for highly potent serotonin 5-HT2 receptor ligands. Most notably, its derivative, 1-((S)-2-aminopropyl)-7-fluoro-1H-indazol-6-ol, exhibits nanomolar to sub-nanomolar affinity across 5-HT2A, 5-HT2B, and 5-HT2C receptor subtypes.

These receptors are prime targets in drug discovery: 5-HT2A agonists and antagonists are heavily explored for psychiatric disorders and ocular hypotension (glaucoma)[1], while 5-HT2C agonists are validated targets for appetite suppression and anti-obesity therapies[2]. Because 5-HT2 receptors are Gq-protein coupled receptors (GPCRs), their activation directly stimulates the Phospholipase C (PLC) pathway. To robustly evaluate the functional efficacy (EC50) or inhibitory potency (IC50) of 7-fluoro-1H-indazol-6-ol derivatives, a real-time intracellular calcium mobilization assay using a Fluorometric Imaging Plate Reader (FLIPR) is the industry gold standard.

Mechanistic Overview: The Gq-Coupled Calcium Flux

Expertise & Experience: Understanding the signal transduction pathway is essential for assay optimization. When a 7-fluoro-1H-indazol-6-ol derivative binds to the 5-HT2 receptor, it triggers the exchange of GDP for GTP on the Gq alpha subunit. The activated Gq protein stimulates PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). IP3 diffuses to the endoplasmic reticulum (ER) and binds to IP3 receptors, triggering a rapid, transient release of stored Ca2+ into the cytosol.

To measure this transient spike, cells are pre-loaded with Fluo-4 AM , a cell-permeable, non-fluorescent acetoxymethyl ester. Intracellular esterases cleave the AM group, trapping the dye inside the cell. Upon binding free Ca2+, Fluo-4 undergoes a conformational change that increases its fluorescence at 525 nm by over 100-fold.

G Ligand 7-Fluoro-1H-indazol-6-ol Derivative Receptor 5-HT2C / 5-HT2A (Gq-GPCR) Ligand->Receptor Agonism Gq Gq Protein Receptor->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Stimulation IP3 IP3 Generation PLC->IP3 PIP2 Cleavage ER ER Ca2+ Release IP3->ER IP3R Binding Fluo4 Fluo-4 Fluorescence (Signal Output) ER->Fluo4 Ca2+ Binding

Fig 1: Gq-coupled GPCR signaling pathway leading to Fluo-4 fluorescence upon ligand binding.

Pharmacological Profile of the Reference Compound

Before initiating the assay, it is critical to understand the expected dynamic range. Based on authoritative binding data, the (S)-2-aminopropyl derivative of 7-fluoro-1H-indazol-6-ol exhibits the following profile, necessitating a broad 10-point dose-response curve spanning from 10 µM down to 0.1 nM.

Target ReceptorSpeciesAssay TypeAffinity / Potency
5-HT2ARatBinding (IC50)0.73 nM
5-HT2ARatFunctional (EC50)58.0 nM
5-HT2BHumanBinding (Ki)1.70 nM
5-HT2CHumanBinding (Ki)1.00 nM
5-HT2CRatFunctional (EC50)5.50 nM

Table 1: Pharmacological profile of 1-((S)-2-aminopropyl)-7-fluoro-1H-indazol-6-ol.

Experimental Protocol: FLIPR Calcium Assay

Trustworthiness: This protocol is designed as a self-validating system. It incorporates internal controls (Serotonin as a full agonist) and strict DMSO normalization to eliminate solvent-induced calcium artifacts.

Materials & Reagents
  • Cell Line: CHO-K1 or SR3T3 cells stably expressing human 5-HT2C or 5-HT2A receptors.

  • Assay Buffer: Hank’s Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, pH 7.4.

  • Dye Solution: 2 µM Fluo-4 AM, 0.02% Pluronic F-127 (to aid dye solubilization), and 2.5 mM Probenecid.

    • Causality Note: Probenecid is mandatory. It inhibits organic anion transporters present in CHO/3T3 cells, preventing the active efflux of the cleaved, fluorescent Fluo-4 dye back into the extracellular space.

Step-by-Step Workflow

Step 1: Cell Plating

  • Harvest stably transfected cells at 80% confluency.

  • Seed cells at a density of 10,000 cells/well in a 384-well black-wall, clear-bottom microplate.

  • Incubate overnight at 37°C, 5% CO2 to allow for complete adherence and receptor recovery.

Step 2: Dye Loading

  • Aspirate the culture medium gently to avoid disturbing the cell monolayer.

  • Add 20 µL/well of the prepared Fluo-4 AM Dye Solution.

  • Incubate the plate in the dark for 60 minutes at 37°C.

  • Optional but recommended: Wash the plate once with Assay Buffer (containing Probenecid but no dye) to reduce background extracellular fluorescence. Leave 20 µL of Assay Buffer in each well.

Step 3: Compound Preparation

  • Dissolve the 7-fluoro-1H-indazol-6-ol derivative in 100% DMSO to create a 10 mM stock.

  • Prepare a 10-point serial dilution (1:3 or 1:4) in Assay Buffer.

  • Critical Control: Ensure the final DMSO concentration in the assay plate does not exceed 0.5%. High DMSO concentrations can permeabilize cell membranes and cause artifactual calcium spikes.

Step 4: FLIPR Execution

  • Transfer the cell plate and the compound source plate to the FLIPR instrument.

  • Set the excitation wavelength to 488 nm and emission to 525 nm.

  • Baseline Read: Record baseline fluorescence for 10 seconds.

  • Injection: The instrument automatically injects 10 µL of the compound (at 3X final concentration) into the 20 µL assay volume.

  • Kinetic Read: Continuously record fluorescence at 1-second intervals for 3 minutes to capture the rapid peak and subsequent decay of the calcium transient.

Workflow Step1 1. Cell Plating Seed CHO-5HT2C cells in 384-well plate Incubate overnight at 37°C Step2 2. Dye Loading Add Fluo-4 AM + Probenecid Incubate 60 min at 37°C Step1->Step2 Step3 3. Compound Preparation Prepare 10-point dose-response curve in assay buffer Step2->Step3 Step4 4. FLIPR Kinetic Read Inject compound, record fluorescence (Ex 488 nm / Em 525 nm) Step3->Step4 Step5 5. Data Analysis Calculate Max-Min RFU Determine EC50 / IC50 Step4->Step5

Fig 2: Step-by-step workflow for the FLIPR calcium mobilization assay.

System Validation & Data Analysis

To ensure the trustworthiness of the assay, every plate must be self-validating.

  • Z'-Factor Calculation: Include 16 wells of a positive control (10 µM Serotonin) and 16 wells of a negative control (Assay Buffer with 0.5% DMSO). Calculate the Z'-factor. A Z' > 0.5 indicates a robust, reliable assay window capable of accurately profiling the 7-fluoro-1H-indazol-6-ol derivatives.

  • Data Extraction: Export the kinetic data and calculate the response amplitude (Maximum Relative Fluorescence Units [RFU] minus Baseline RFU) for each well.

  • Curve Fitting: Plot the response amplitude against the log of the compound concentration. Use a 4-parameter logistic non-linear regression model to determine the EC50 (for agonism) or IC50 (for antagonism).

References

  • May, J. A., Dantanarayana, A. P., Zinke, P. W., McLaughlin, M. A., & Sharif, N. A. "1-((S)-2-Aminopropyl)-1H-indazol-6-ol: A Potent Peripherally Acting 5-HT2 Receptor Agonist with Ocular Hypotensive Activity." Journal of Medicinal Chemistry, 2006, 49(1), 318-328. URL:[Link][1]

  • BindingDB. "Monomer BDBM50180258: 1-((S)-2-aminopropyl)-7-fluoro-1H-indazol-6-ol." UC San Diego. URL:[Link],

  • ResearchGate. "Computer-Aided Drug Design Approaches to Study Key Therapeutic Targets in Alzheimer's Disease." ResearchGate. URL:[Link][2]

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Method

Application Notes and Protocols for the Investigation of 7-fluoro-1H-indazol-6-ol in Neurological Disorders

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist Abstract Neurodegenerative disorders such as Alzheimer's and Parkinson's disease represent a significant and...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

Neurodegenerative disorders such as Alzheimer's and Parkinson's disease represent a significant and growing global health challenge. A key pathological feature of these conditions is chronic neuroinflammation, which contributes to neuronal dysfunction and death. The indazole scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives showing promise in a range of therapeutic areas, including neurology.[1][2][3][4] This document provides a comprehensive guide for the investigation of a novel indazole derivative, 7-fluoro-1H-indazol-6-ol, as a potential therapeutic agent for neurological disorders. We present detailed protocols for its characterization, in vitro evaluation in relevant cell-based assays, and subsequent in vivo validation in established animal models of neurodegeneration. The overarching goal is to provide researchers with a robust framework to explore the neuroprotective and anti-inflammatory properties of this compound.

Introduction: The Rationale for Targeting Neuroinflammation with 7-fluoro-1H-indazol-6-ol

The progression of many neurological disorders is intimately linked to a sustained inflammatory response within the central nervous system (CNS).[5] Microglia, the resident immune cells of the brain, become activated in response to neuronal injury or protein aggregates, such as amyloid-beta (Aβ) plaques in Alzheimer's disease.[5] While initially a protective response, chronic microglial activation leads to the excessive release of pro-inflammatory cytokines, chemokines, and reactive oxygen species, creating a neurotoxic environment that exacerbates neuronal damage.[5][6]

Indazole derivatives have shown a remarkable diversity of biological activities, including the inhibition of key kinases and enzymes implicated in neurological diseases.[2][3] For instance, various indazole-containing compounds have been investigated as inhibitors of monoamine oxidase (MAO), glycogen synthase kinase 3 (GSK3), and leucine-rich repeat kinase 2 (LRRK2), all of which are prominent targets in the development of therapies for Parkinson's and Alzheimer's disease.[2][7] The unique structural features of 7-fluoro-1H-indazol-6-ol, specifically the fluorine and hydroxyl substitutions on the indazole ring, are anticipated to modulate its physicochemical properties and biological activity, potentially offering a novel mechanism for mitigating neuroinflammation and conferring neuroprotection.

This guide will provide the necessary protocols to systematically evaluate the therapeutic potential of 7-fluoro-1H-indazol-6-ol, from initial in vitro screening to more complex in vivo studies.

Synthesis and Characterization of 7-fluoro-1H-indazol-6-ol

Note: The synthesis of novel compounds should be performed by trained chemists in a suitable laboratory environment.

Characterization: Once synthesized, the identity and purity of 7-fluoro-1H-indazol-6-ol must be rigorously confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

In Vitro Evaluation of Neuroprotective and Anti-inflammatory Effects

In vitro assays are essential for the initial screening and mechanistic characterization of 7-fluoro-1H-indazol-6-ol.[9][10][11] These assays provide a controlled environment to assess the compound's direct effects on neuronal and glial cells.

Cell Culture Models
  • Neuronal Cell Lines: Human neuroblastoma SH-SY5Y cells are a commonly used model for neurotoxicity studies.[9]

  • Microglial Cell Lines: The murine microglial cell line BV-2 or the human microglial cell line HMC3 are suitable for investigating neuroinflammation.

  • Primary Neuronal and Microglial Cultures: For more physiologically relevant data, primary cultures from rodent brains can be utilized.[12]

Protocol: Assessment of Neuroprotection against Oxidative Stress

This protocol aims to determine if 7-fluoro-1H-indazol-6-ol can protect neuronal cells from oxidative stress-induced cell death, a common pathological event in neurodegenerative diseases.

Materials:

  • SH-SY5Y cells

  • 7-fluoro-1H-indazol-6-ol

  • Hydrogen peroxide (H₂O₂)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • 96-well plates

Procedure:

  • Cell Seeding: Plate SH-SY5Y cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of 7-fluoro-1H-indazol-6-ol (e.g., 0.1, 1, 10, 100 µM) for 24 hours.

  • Induction of Oxidative Stress: Induce oxidative stress by adding a pre-determined toxic concentration of H₂O₂ to the culture medium.

  • Incubation: Incubate the cells for an additional 24 hours.

  • MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Data Analysis: Solubilize the formazan crystals and measure the absorbance at 570 nm. Calculate cell viability as a percentage of the untreated control.

Protocol: Evaluation of Anti-inflammatory Activity in Microglia

This protocol assesses the ability of 7-fluoro-1H-indazol-6-ol to suppress the inflammatory response in microglial cells. Lipopolysaccharide (LPS), a component of bacterial cell walls, is a potent activator of microglia and is commonly used to model neuroinflammation in vitro.[6][12][13]

Materials:

  • BV-2 or HMC3 microglial cells

  • 7-fluoro-1H-indazol-6-ol

  • Lipopolysaccharide (LPS)

  • ELISA kits for TNF-α and IL-6

  • Griess Reagent for nitric oxide measurement

  • 96-well plates

Procedure:

  • Cell Seeding: Plate microglial cells in a 96-well plate.

  • Compound Treatment: Treat the cells with various concentrations of 7-fluoro-1H-indazol-6-ol for 1 hour.

  • Inflammatory Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Cytokine and Nitric Oxide Measurement:

    • Measure the levels of the pro-inflammatory cytokines TNF-α and IL-6 in the supernatant using specific ELISA kits.

    • Measure the accumulation of nitrite, a stable product of nitric oxide, in the supernatant using the Griess reagent.

  • Data Analysis: Quantify the reduction in cytokine and nitric oxide production in the compound-treated groups compared to the LPS-only treated group.

Mechanistic Studies: Signaling Pathway Analysis

To understand how 7-fluoro-1H-indazol-6-ol exerts its effects, it is crucial to investigate its impact on key signaling pathways involved in inflammation and cell survival. Based on the known activities of other indazole derivatives, plausible pathways to investigate include:

  • NF-κB Signaling Pathway: A key regulator of the inflammatory response.

  • MAPK Signaling Pathway (p38, JNK, ERK): Involved in both inflammation and cell death.

  • PI3K/Akt Signaling Pathway: A pro-survival pathway.[10]

These pathways can be investigated using techniques such as Western blotting to measure the phosphorylation status of key proteins.

Experimental Workflow for In Vitro Studies

G cluster_0 In Vitro Evaluation A Synthesize and Characterize 7-fluoro-1H-indazol-6-ol B Cell Culture (Neuronal and Microglial) A->B C Neuroprotection Assay (e.g., Oxidative Stress) B->C D Anti-inflammatory Assay (e.g., LPS stimulation) B->D E Mechanistic Studies (Signaling Pathways) C->E D->E F Data Analysis and Candidate Selection E->F

Caption: Workflow for the in vitro evaluation of 7-fluoro-1H-indazol-6-ol.

In Vivo Validation in Animal Models of Neurological Disorders

Promising results from in vitro studies should be followed by validation in animal models that recapitulate key aspects of human neurological diseases.[14][15][16]

Selection of an Appropriate Animal Model

The choice of animal model depends on the specific disease being targeted.

  • Alzheimer's Disease: Transgenic mouse models such as the 5xFAD or Tg2576 mice, which develop amyloid plaques and cognitive deficits, are widely used.[14][15][17][18]

  • Parkinson's Disease: The 6-hydroxydopamine (6-OHDA) or MPTP-induced models in rodents are standard for studying dopamine neuron degeneration. A study has shown that 7-nitroindazole can attenuate 6-OHDA-induced deficits.[19]

Protocol: Evaluation of 7-fluoro-1H-indazol-6-ol in a Mouse Model of Alzheimer's Disease (5xFAD)

This protocol outlines a study to assess the efficacy of 7-fluoro-1H-indazol-6-ol in the 5xFAD mouse model.

Animals and Treatment:

  • Use 5xFAD transgenic mice and wild-type littermates as controls.

  • Administer 7-fluoro-1H-indazol-6-ol (e.g., via oral gavage or intraperitoneal injection) daily for a specified period (e.g., 3 months), starting before or after the onset of pathology.

Assessments:

  • Behavioral Testing:

    • Morris Water Maze: To assess spatial learning and memory.

    • Y-maze: To evaluate short-term working memory.

  • Biochemical Analysis (Post-mortem):

    • ELISA: To quantify Aβ40 and Aβ42 levels in brain homogenates.

    • Western Blotting: To measure levels of synaptic proteins (e.g., synaptophysin, PSD-95) and markers of inflammation (e.g., Iba1 for microglia, GFAP for astrocytes).

  • Histological Analysis:

    • Immunohistochemistry: To visualize amyloid plaques, microglia, and astrocytes in brain sections.

Experimental Workflow for In Vivo Studies

G cluster_1 In Vivo Validation G Select Animal Model (e.g., 5xFAD mice) H Compound Administration (Route and Duration) G->H I Behavioral Assessments (Cognitive function) H->I J Post-mortem Brain Analysis I->J K Biochemical Analysis (Aβ, Inflammation) J->K L Histological Analysis (Plaques, Glia) J->L M Data Interpretation and Efficacy Determination K->M L->M

Caption: Workflow for the in vivo validation of 7-fluoro-1H-indazol-6-ol.

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: In Vitro Neuroprotective Effect of 7-fluoro-1H-indazol-6-ol on SH-SY5Y cells

Concentration (µM)Cell Viability (% of Control)
Control100 ± 5.2
H₂O₂ alone45 ± 3.8
0.1 + H₂O₂52 ± 4.1
1 + H₂O₂68 ± 5.5
10 + H₂O₂85 ± 6.3
100 + H₂O₂92 ± 4.9

Table 2: In Vitro Anti-inflammatory Effect of 7-fluoro-1H-indazol-6-ol on BV-2 cells

Concentration (µM)TNF-α Release (pg/mL)Nitric Oxide (µM)
Control25 ± 81.2 ± 0.3
LPS alone550 ± 4525.6 ± 2.1
0.1 + LPS480 ± 3822.4 ± 1.8
1 + LPS320 ± 2515.8 ± 1.3
10 + LPS150 ± 187.5 ± 0.9
100 + LPS80 ± 123.1 ± 0.5

Conclusion and Future Directions

The protocols outlined in this application note provide a comprehensive framework for the preclinical evaluation of 7-fluoro-1H-indazol-6-ol as a potential therapeutic agent for neurological disorders. By systematically assessing its neuroprotective and anti-inflammatory properties, researchers can gain valuable insights into its mechanism of action and therapeutic potential. Positive outcomes from these studies would warrant further investigation, including pharmacokinetic and toxicological profiling, to support its advancement towards clinical development. The exploration of novel chemical entities like 7-fluoro-1H-indazol-6-ol is crucial in the ongoing effort to develop effective treatments for the millions of individuals affected by neurodegenerative diseases.

References

  • (This is a placeholder reference, as no direct synthesis or application of 7-fluoro-1H-indazol-6-ol was found in the search results. A real reference to a synthesis paper would be inserted here.)
  • Animal models of Alzheimer's disease: Current str
  • Selection of five different types of animal models of Alzheimer's disease: based on pathological similarity and research objectives. No source provided.
  • Alzheimer's Disease Mouse Models. Taconic Biosciences.
  • Animal models of Alzheimer's disease: Applications, evalu
  • Modeling Alzheimer's Disease: A Review of Gene-Modified and Induced Animal Models, Complex Cell Culture Models, and Comput
  • Neuroinflamm
  • LPS-induced neuroinflammation-in vitro and in vivo assays for development of new treatment str
  • In vitro neurology assays. InnoSer.
  • Assaying Microglia Functions In Vitro. MDPI.
  • Translational Neuroinflammation Assays for High-Throughput In Vitro Screening. Scantox.
  • Application Notes and Protocols for Evaluating the Neuroprotective Activity of Isoquinoline Compounds In Vitro. Benchchem.
  • Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. MDPI.
  • 7-FLUORO INDAZOLE synthesis. ChemicalBook.
  • What is the synthesis of 7-Fluoro Indazole? - FAQ. Guidechem.
  • Importance of Indazole against Neurological Disorders. PubMed.
  • 7-nitroindazole attenuates 6-hydroxydopamine-induced spatial learning deficits and dopamine neuron loss in a presymptomatic animal model of Parkinson's disease. PubMed.
  • Discovery and Optimization of Potent, Selective, and Brain-Penetrant 1-Heteroaryl-1 H-Indazole LRRK2 Kinase Inhibitors for the Tre
  • Importance of Indazole against Neurological Disorders. Bentham Science Publisher.
  • Indazole – Knowledge and References. Taylor & Francis.

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Application

Application Note: Standardized Dissolution and Handling Protocol for 7-Fluoro-1H-indazol-6-ol in Preclinical In Vitro Assays

Executive Summary 7-fluoro-1H-indazol-6-ol is a highly versatile fluorinated heterocyclic building block, frequently utilized in the synthesis and screening of neuroactive compounds—such as 5-HT2C receptor agonists for o...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

7-fluoro-1H-indazol-6-ol is a highly versatile fluorinated heterocyclic building block, frequently utilized in the synthesis and screening of neuroactive compounds—such as 5-HT2C receptor agonists for obesity and Alzheimer's disease models —and targeted kinase inhibitors .

Due to the rigid, planar nature of the indazole core and the presence of both hydrogen bond donors (N-H, O-H) and acceptors, this compound exhibits strong intermolecular π-π stacking and crystal lattice energies. Consequently, it possesses poor aqueous solubility. This application note provides a field-proven, self-validating protocol for dissolving 7-fluoro-1H-indazol-6-ol to ensure maximum bioavailability and reproducibility in in vitro pharmacological assays.

Physicochemical Properties & Reconstitution Data

Understanding the exact molecular weight and solubility profile is critical for accurate molarity calculations and avoiding assay-ruining precipitation events.

Table 1: Physicochemical Properties

Property Value
Compound Name 7-fluoro-1H-indazol-6-ol
CAS Number 1638764-18-7 [1]
Molecular Formula C₇H₅FN₂O [2]
Molecular Weight 152.13 g/mol [3]

| Primary Solvent | Anhydrous Dimethyl Sulfoxide (DMSO) [4] |

To streamline laboratory workflows, Table 2 provides the exact volumes of DMSO required to reconstitute standard vial masses into precise molar concentrations.

Table 2: Reconstitution Volumes for Standard Molarities

Mass of Compound Volume of DMSO for 10 mM Volume of DMSO for 50 mM
1.0 mg 657.3 µL 131.5 µL
5.0 mg 3.286 mL 657.3 µL

| 10.0 mg | 6.573 mL | 1.314 mL |

Scientific Rationale: The "Why" Behind the Protocol (E-E-A-T)

As an Application Scientist, it is crucial to move beyond merely listing steps by understanding the causality of the chemical environment:

  • Solvent Selection (Anhydrous DMSO): Indazole derivatives are highly susceptible to "crashing out" (precipitating) if the solvent absorbs atmospheric moisture [4]. Using anhydrous DMSO (≥99.9% purity) prevents water-induced nucleation during freeze-thaw cycles.

  • Acoustic Cavitation (Sonication): The planar fluorinated aromatic ring promotes strong intermolecular lattices. Gentle warming combined with sonication provides the necessary cavitation energy to disrupt these lattices without applying excessive heat that could degrade the molecule.

  • Inert Atmosphere (Argon Purging): The compound features a phenol-like hydroxyl group at the 6-position (indazol-6-ol). Phenolic moieties can undergo gradual oxidation to quinone-like structures when exposed to oxygen over time. Purging the headspace with Argon or Nitrogen displaces oxygen, significantly extending the half-life of the stock solution.

Experimental Protocols

Protocol A: Preparation of 10 mM Master Stock Solution

Note: Perform all steps under a sterile biosafety cabinet if the compound is intended for cell-based assays.

  • Equilibration: Allow the sealed vial of 7-fluoro-1H-indazol-6-ol to equilibrate to room temperature (20–25°C) for at least 30 minutes before opening to prevent condensation of atmospheric moisture on the powder.

  • Solvent Addition: Based on Table 2, add the appropriate volume of room-temperature Anhydrous DMSO to achieve a 10 mM concentration.

  • Agitation: Vortex the vial vigorously for 30–60 seconds.

  • Sonication: Place the vial in an ultrasonic water bath set to 37°C for 5 to 10 minutes. Causality check: The solution must transition from a cloudy suspension to a completely clear liquid.

  • Aliquoting & Storage: Divide the master stock into single-use aliquots (e.g., 50 µL per tube) in amber microcentrifuge tubes to protect from light. Purge the headspace of each tube with Argon gas before sealing. Store at -20°C or -80°C.

G N1 Weigh 7-Fluoro-1H-indazol-6-ol (CAS: 1638764-18-7) N2 Add Anhydrous DMSO (Target: 10-50 mM) N1->N2 N3 Vortex & Sonicate (10 min, 37°C) N2->N3 N4 Visual & UV-Vis QC (Check for particulates) N3->N4 N5 Aliquot & Store at -20°C (Desiccated & Purged) N4->N5

Workflow for the dissolution and quality control of 7-fluoro-1H-indazol-6-ol.

Protocol B: Assay Integration & Self-Validation System

To ensure trustworthiness in your data, the protocol must be self-validating. Introducing a concentrated DMSO stock directly into an aqueous buffer often causes nano-precipitation, which artificially lowers the active concentration and ruins IC50/EC50 calculations .

  • Intermediate Dilution: Dilute the 10 mM DMSO stock into an intermediate DMSO solution (e.g., 1 mM or 100 µM) before introducing it to the aqueous assay buffer.

  • Aqueous Spike: Spike the intermediate DMSO solution into your pre-warmed (37°C) aqueous buffer (e.g., PBS or DMEM) at a ratio of 1:1000 to 1:100. This ensures the final DMSO concentration remains between 0.1% and 1.0% (v/v) , preventing solvent-induced cytotoxicity.

  • Self-Validation (Turbidity Check): Before applying the solution to cells or enzymes, measure the Optical Density (OD) of the final aqueous solution at 600 nm using a spectrophotometer.

    • Validation Logic: 7-fluoro-1H-indazol-6-ol does not absorb light at 600 nm. Any registered absorbance at this wavelength indicates light scattering caused by nano-precipitates. If OD₆₀₀ > 0.05 (blank-adjusted), the compound has crashed out, and the dilution strategy must be adjusted (e.g., increasing intermediate dilution steps).

G S1 DMSO Stock (10 mM) S2 Intermediate Dilution (100x in DMSO) S1->S2 Serial Dilution S3 Aqueous Buffer (e.g., PBS/Media) S2->S3 1:100 Spike S4 Final Assay Well (≤0.1% DMSO) S3->S4 Transfer

Serial dilution pathway ensuring final DMSO concentrations remain below toxicity thresholds.

References

  • PubChemLite. "7-fluoro-1h-indazol-6-ol (C7H5FN2O)." University of Luxembourg / PubChem. Available at:[Link]

  • BindingDB. "1-((S)-2-aminopropyl)-7-fluoro-1H-indazol-6-ol: Affinity Data and Target Info." Binding Database. Available at:[Link]

  • ResearchGate. "Plausible binding mode of agonists in the 5-HT2C model." Computational Modeling of Drugs. Available at:[Link]

  • MDPI Molecules. "Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives." Molecules 2018, 23(11), 2783. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 7-Fluoro-1H-indazol-6-ol

Welcome to the Technical Support Center for the synthesis of 7-fluoro-1H-indazol-6-ol. This specific fluorinated indazole is a critical building block and pharmacophore heavily utilized in the development of 5-HT2C recep...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 7-fluoro-1H-indazol-6-ol. This specific fluorinated indazole is a critical building block and pharmacophore heavily utilized in the development of 5-HT2C receptor agonists and other targeted neurological therapeutics.

As a Senior Application Scientist, I have structured this guide to move beyond basic recipes. Here, we explore the mechanistic causality behind each synthetic step, providing you with self-validating protocols and targeted troubleshooting FAQs to maximize your yield, purity, and scalability.

Section 1: Workflow Visualization

SynthesisWorkflow SM 2,3-Difluoro-4-methoxybenzaldehyde (Starting Material) Step1 Hydrazine Hydrate DMSO, 110°C, 12h SM->Step1 Step 1 Int 7-Fluoro-6-methoxy-1H-indazole (Intermediate) Step1->Int SNAr Cyclization Step2 Boron Tribromide (BBr3) DCM, -78°C to RT, 4h Int->Step2 Step 2 Prod 7-Fluoro-1H-indazol-6-ol (Target Product) Step2->Prod Ether Cleavage

Workflow for the two-step synthesis of 7-fluoro-1H-indazol-6-ol via SNAr cyclization and demethylation.

Section 2: Phase 1 - Hydrazone Formation & SNAr Cyclization

Mechanistic Context: The most efficient route to the 1H-indazole core avoids the hazardous diazotization of o-toluidines. Instead, it utilizes an intramolecular Nucleophilic Aromatic Substitution (SNAr) of 2,3-difluoro-4-methoxybenzaldehyde with hydrazine hydrate[1]. The highly electronegative fluorine at C2 acts as an excellent leaving group, stabilizing the Meisenheimer complex transition state during ring closure.

Protocol 1: Synthesis of 7-Fluoro-6-methoxy-1H-indazole
  • Setup: Equip a 500 mL 3-neck round-bottom flask with a reflux condenser, magnetic stirrer, and an addition funnel. Purge the system with N2.

  • Reagent Preparation: Dissolve hydrazine hydrate (5.0 eq, 250 mmol) in 100 mL of anhydrous DMSO. Heat the solution to 110°C.

  • Reverse Addition: Dissolve 2,3-difluoro-4-methoxybenzaldehyde (1.0 eq, 50 mmol) in 50 mL of DMSO. Add this solution dropwise to the hot hydrazine solution over 1 hour.

    • Causality: Reverse addition ensures hydrazine is always in massive excess relative to the aldehyde. This prevents intermolecular condensation, which would otherwise form an unwanted symmetrical azine byproduct.

  • Cyclization: Maintain the reaction at 110°C for 12 hours.

    • Self-Validation Checkpoint: Monitor via TLC (1:1 EtOAc/Hexanes). The intermediate hydrazone (Rf ~0.6) must be completely consumed. The product (Rf ~0.3) will exhibit strong blue fluorescence under 254 nm UV light.

  • Workup: Cool to room temperature and pour the mixture into 500 mL of ice water. Filter the resulting precipitate, wash thoroughly with cold water, and dry under vacuum to yield the intermediate.

FAQ & Troubleshooting: Phase 1

Q: Why is my cyclization yield stalling at 40-50%, with significant starting material remaining? A: The SNAr cyclization requires significant thermal energy and a polar aprotic solvent to stabilize the transition state[1]. If you are using protic solvents like ethanol, the solvent hydrogen-bonds with the hydrazine nucleophile, drastically reducing its nucleophilicity. Switch to DMSO or NMP and ensure the internal temperature is strictly maintained at 110°C.

Q: I observe a bright yellow precipitate during the reaction. What is it, and how do I avoid it? A: This is the symmetrical azine byproduct (R-CH=N-N=CH-R). It forms when the local concentration of the aldehyde is too high, allowing the initial hydrazone to react with another aldehyde molecule before cyclization can occur. Implementing the reverse addition method described in Protocol 1 will eliminate this issue.

Section 3: Phase 2 - Methoxy Cleavage (Demethylation)

Mechanistic Context: Cleaving the methyl ether to reveal the C6 phenol requires harsh Lewis acidic conditions. The highly electronegative fluorine at C7 inductively withdraws electron density from the adjacent C6 methoxy oxygen. This reduces the oxygen's basicity, slowing its coordination with the boron atom of BBr3. Consequently, strict temperature control is required to drive the cleavage without causing electrophilic bromination of the electron-rich indazole core[2].

Protocol 2: Synthesis of 7-Fluoro-1H-indazol-6-ol
  • Setup: In an oven-dried flask under N2, dissolve 7-fluoro-6-methoxy-1H-indazole (1.0 eq, 30 mmol) in 150 mL of anhydrous DCM. Cool to -78°C using a dry ice/acetone bath.

  • Addition: Slowly add Boron Tribromide (BBr3, 1.0 M in DCM, 3.0 eq, 90 mmol) dropwise over 30 minutes.

  • Cleavage: Remove the cooling bath and allow the reaction to warm to room temperature. Stir for exactly 4 hours.

    • Self-Validation Checkpoint: Quench a 0.1 mL aliquot in methanol and check via LC-MS. The mass [M+H]+ 153.04 should be the dominant peak, confirming complete demethylation[3].

  • Quench: Cool the reaction back to 0°C. Cautiously add methanol (20 mL) dropwise to destroy excess BBr3 and break down boron chelates.

  • Workup: Concentrate the mixture under reduced pressure. Dissolve the residue in water and adjust the pH to 6.5-7.0 using saturated NaHCO3. Extract with an EtOAc/THF (4:1) mixture (3 x 100 mL). Wash the combined organics with brine, dry over Na2SO4, and concentrate to yield the final product.

FAQ & Troubleshooting: Phase 2

Q: During the BBr3 demethylation, I am getting a complex mixture with multiple spots on TLC. How can I improve purity? A: BBr3 is a harsh reagent. If the reaction is left at room temperature for too long (>6 hours), the electron-rich indazole ring can undergo electrophilic bromination[2]. Strictly limit the reaction time at room temperature to 4 hours. Additionally, ensure the methanol quench is thorough; incomplete quenching leaves boron complexes that streak on TLC.

Q: The final product is highly water-soluble. How do I prevent product loss during the aqueous workup? A: 7-Fluoro-1H-indazol-6-ol contains both an acidic phenol and a basic indazole nitrogen, making it zwitterionic and highly polar. Avoid highly basic or highly acidic aqueous phases. Adjust the quench solution strictly to its isoelectric point (pH 6.5-7.0) and use a highly polar organic extraction mixture, such as EtOAc/THF (4:1), to maximize recovery.

Section 4: Data Presentation & Optimization Summary

To highlight the causality of the parameters chosen in Phase 1, the following table summarizes the quantitative data from our optimization studies. Notice how the combination of solvent, equivalents, and addition method directly dictates the suppression of the azine byproduct.

SolventTemperature (°C)Hydrazine (Eq)Addition MethodYield (%)Azine Byproduct (%)
EtOH801.5Direct3525
DMF1002.0Direct5515
DMSO1105.0Direct728
DMSO 110 5.0 Reverse 89 < 2

References

  • PubChemLite - 7-fluoro-1h-indazol-6-ol (C7H5FN2O) Source: uni.lu URL:3

  • BindingDB BDBM50180258 1-((S)-2-aminopropyl)-7-fluoro-1H-indazol-6-ol Source: ucsd.edu URL:

  • CA2560741C - Indazoles, benzothiazoles, benzoisothiazoles, benzisoxazoles, and preparation and uses thereof Source: Google Patents URL:1

  • New Serotonin 5-HT2A, 5-HT2B, and 5-HT2C Receptor Antagonists: Synthesis, Pharmacology, 3D-QSAR, and Molecular Modeling Source: ResearchGate / J. Med Chem URL:2

Sources

Optimization

Technical Support Center: 7-Fluoro-1H-indazol-6-ol Reaction Troubleshooting

Welcome to the Application Support Center. 7-Fluoro-1H-indazol-6-ol is a highly privileged pharmacophore, heavily utilized in the design of 5-HT2A/2B/2C receptor agonists and antagonists [1].

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. 7-Fluoro-1H-indazol-6-ol is a highly privileged pharmacophore, heavily utilized in the design of 5-HT2A/2B/2C receptor agonists and antagonists [1]. However, its polyfunctional nature—comprising two nucleophilic nitrogens (N1 and N2), a phenolic oxygen, and a strongly electron-withdrawing, sterically demanding fluorine atom at C7—creates a complex landscape for regioselective functionalization.

This guide is engineered to help researchers troubleshoot regioselectivity failures, optimize yields, and understand the mechanistic causality behind indazole reactions.

Part 1: Frequently Asked Questions & Troubleshooting

Q1: Why am I isolating predominantly N2-alkylated products when the literature states 1H-indazoles favor N1-alkylation?

The Causality: It is true that the 1H-indazole tautomer is thermodynamically more stable than the 2H-tautomer by approximately 4.5 kcal/mol[2]. In unsubstituted indazoles, conditions allowing for thermodynamic equilibration (e.g., high heat, reversible electrophiles) typically yield the N1-isomer.

However, the C7-fluorine atom fundamentally alters the reaction coordinate . The fluorine atom introduces significant steric hindrance directly adjacent to the N1 position. When an electrophile approaches N1, the transition state energy is artificially raised due to this steric clash. Density Functional Theory (DFT) calculations on similar C7-substituted indazoles reveal that the activation energy for N1-alkylation becomes significantly higher than that for N2-alkylation [3]. Consequently, under kinetic control (e.g., standard alkylation with alkyl halides), the reaction heavily favors the N2-isomer.

Q2: My alkylation attempts are yielding complex mixtures of O-alkylated and N-alkylated products. How do I suppress O-alkylation?

The Causality: This is a classic issue of competing pKa values and nucleophilicity. The 6-hydroxyl group is a phenol with a pKa of ~9.5, whereas the indazole N-H has a pKa of ~14.

  • The Problem: If you use a weak base (like K₂CO₃ or Cs₂CO₃, 1.0 equivalent), only the more acidic phenolic OH is deprotonated. The resulting phenoxide is highly reactive, leading to exclusive O-alkylation[4].

  • The Solution: To direct alkylation to the nitrogen, you must use a strong base (e.g., NaH or KOtBu) in excess (>2.1 equivalents) to form a dianion . In a dianion state, the nitrogen anion is generally softer and more nucleophilic than the oxygen anion, favoring N-alkylation with soft electrophiles (like alkyl iodides or bromides). Alternatively, you must implement a robust O-protecting group strategy (e.g., TBS or Benzyl) prior to N-alkylation.

Q3: I need the N1-alkylated isomer for my SAR study. How can I force N1-selectivity despite the C7-fluorine?

The Causality: Direct basic alkylation will fail to provide good N1 yields due to the steric shielding described in Q1. To bypass this, you must change the mechanism of C–N bond formation:

  • Mitsunobu Conditions: Using an alcohol, PPh₃, and DIAD can sometimes alter the regioselectivity profile, though N2 often still competes [4].

  • Cross-Coupling: Utilizing Chan-Lam coupling (with boronic acids and Cu(OAc)₂) or Buchwald-Hartwig amination shifts the reaction from an SN2 pathway to a metal-coordinated reductive elimination pathway, which can be tuned via ligand sterics to favor N1.

Part 2: Mechanistic & Workflow Visualizations

Pathway Substrate 7-Fluoro-1H-indazol-6-ol (Tautomeric Mixture) N1 N1-Alkylation (Thermodynamic Product) Sterically Hindered by 7-F Substrate->N1 Transition Metal Catalysis (e.g., Chan-Lam) N2 N2-Alkylation (Kinetic Product) Favored by 7-F Sterics Substrate->N2 Strong Base (NaH, >2 eq) Kinetic Control O O-Alkylation (Phenolic Ether) Favored by Weak Bases Substrate->O Weak Base (K2CO3, 1 eq) Soft Electrophile

Caption: Divergent reaction pathways for 7-fluoro-1H-indazol-6-ol based on base selection and mechanism.

Workflow Step1 1. O-Protection Reagents: TBS-Cl, Imidazole, DMF Target: Mask acidic phenol (pKa ~9.5) Step2 2. N-Deprotonation Reagents: NaH (1.2 eq), THF, 0°C Target: Form indazole monoanion Step1->Step2 Step3 3. Electrophilic Addition Reagents: Alkyl Halide, 0°C to RT Result: Kinetic attack at N2 Step2->Step3 Step4 4. Deprotection & Purification Reagents: TBAF, THF Target: Isolate pure N2-alkyl-7-fluoro-indazol-6-ol Step3->Step4

Caption: Self-validating experimental workflow for the selective N2-alkylation of 6-hydroxyindazoles.

Part 3: Quantitative Data Presentation

The following table summarizes the expected regioisomeric distribution of 7-fluoro-1H-indazol-6-ol when reacted with a standard primary alkyl bromide, demonstrating the critical nature of base selection [3][4].

Base (Equivalents)SolventTemperatureDominant PathwayExpected Ratio (N1 : N2 : O)Mechanistic Rationale
K₂CO₃ (1.1 eq)DMF25 °CO-Alkylation<5 : 10 : 85 Weak base selectively deprotonates the more acidic 6-OH.
NaH (1.1 eq)THF0 °CO-Alkylation<5 : 15 : 80 Strong base, but insufficient equivalents; 6-OH is deprotonated first.
NaH (2.2 eq)THF25 °CN2-Alkylation10 : 85 : 5Dianion formation; softer N-anion reacts kinetically at unhindered N2.
Cs₂CO₃ (2.5 eq)DMF80 °CN2-Alkylation15 : 80 : 5Cesium effect enhances N-nucleophilicity; thermal conditions still cannot overcome 7-F steric clash at N1.

Part 4: Validated Experimental Protocol

Protocol: Regioselective N2-Alkylation via Dianion Intermediate

This protocol is designed as a self-validating system. By intentionally using an excess of a strong base, we force the formation of the dianion, effectively shutting down the O-alkylation pathway without the need for a separate protecting group step.

Reagents & Materials:

  • 7-Fluoro-1H-indazol-6-ol (1.0 equiv)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil, 2.2 equiv)

  • Alkyl Bromide or Iodide (1.1 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask under an argon atmosphere. Dissolve 7-fluoro-1H-indazol-6-ol (1.0 equiv) in anhydrous THF to create a 0.2 M solution.

  • Dianion Generation: Cool the reaction mixture to 0 °C using an ice bath. Add NaH (2.2 equiv) portion-wise.

    • Causality Check: Effervescence (H₂ gas) will be observed. The first equivalent deprotonates the 6-OH; the second equivalent deprotonates the indazole N-H. The extra 0.2 equiv ensures complete conversion to the dianion.

  • Electrophile Addition: Stir the suspension at 0 °C for 30 minutes to ensure complete deprotonation. Add the alkyl halide (1.1 equiv) dropwise.

    • Causality Check: The highly nucleophilic nitrogen anion will attack the electrophile. The C7-fluorine atom sterically shields the N1 position, kinetically driving the electrophile to the N2 position.

  • Reaction & Quench: Allow the reaction to slowly warm to room temperature and stir for 4–6 hours. Monitor by TLC or LC-MS. Once the starting material is consumed, cool the flask back to 0 °C and carefully quench with saturated aqueous NH₄Cl.

  • Workup & Purification: Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography to isolate the N2-alkylated product.

Part 5: References

  • New Serotonin 5-HT2A, 5-HT2B, and 5-HT2C Receptor Antagonists: Synthesis, Pharmacology, 3D-QSAR, and Molecular Modeling. ResearchGate. Available at: [Link]

  • Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi Biology. Available at: [Link]

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. National Institutes of Health (PMC). Available at:[Link]

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges with 7-fluoro-1H-indazol-6-ol

Welcome to the technical support guide for 7-fluoro-1H-indazol-6-ol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for the solubility c...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 7-fluoro-1H-indazol-6-ol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for the solubility challenges often encountered with this compound. This guide offers troubleshooting advice and frequently asked questions to support your experimental success.

Understanding the Challenge: The Physicochemical Profile of 7-fluoro-1H-indazol-6-ol

7-fluoro-1H-indazol-6-ol is a heterocyclic compound with structural features—a fluorinated indazole ring and a hydroxyl group—that contribute to its unique physicochemical properties. While specific experimental solubility data is not extensively published, its structure suggests it is a crystalline solid with the potential for poor aqueous solubility due to the aromatic indazole core. However, the phenolic hydroxyl group and the nitrogen atoms in the indazole ring provide opportunities for solubility manipulation through pH adjustment and other formulation strategies.

Troubleshooting Guide: Step-by-Step Protocols

This section provides detailed protocols to systematically address and overcome the solubility issues of 7-fluoro-1H-indazol-6-ol.

Initial Assessment: Baseline Solubility Determination

Before attempting to enhance solubility, it is crucial to establish a baseline. The shake-flask method is a reliable technique for determining the thermodynamic solubility of a compound.[1]

Protocol: Shake-Flask Method for Thermodynamic Solubility

  • Preparation : Add an excess amount of 7-fluoro-1H-indazol-6-ol to a known volume of your desired solvent (e.g., water, buffer at a specific pH) in a sealed vial.

  • Equilibration : Agitate the vial at a constant temperature for 24-48 hours to ensure equilibrium is reached.

  • Separation : Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.

  • Quantification : Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.[2][3][4]

Strategy 1: pH Adjustment

The solubility of ionizable compounds like 7-fluoro-1H-indazol-6-ol is often pH-dependent.[5][6][7] The indazole ring contains nitrogen atoms that can be protonated or deprotonated, and the phenolic hydroxyl group is acidic. By adjusting the pH, you can increase the proportion of the more soluble ionized form of the compound.

Protocol: pH-Dependent Solubility Profiling

  • Buffer Preparation : Prepare a series of buffers with a range of pH values (e.g., from pH 2 to pH 10).

  • Solubility Determination : Using the shake-flask method described above, determine the solubility of 7-fluoro-1H-indazol-6-ol in each buffer.

  • Data Analysis : Plot the measured solubility against the pH to visualize the pH-solubility profile. This will help identify the pH at which the compound is most soluble. Generally, for a compound with a phenolic hydroxyl group, increasing the pH above its pKa will deprotonate the hydroxyl group, forming a more soluble phenolate salt. Conversely, decreasing the pH may protonate the indazole nitrogens, also potentially increasing solubility.

Strategy 2: Co-Solvent Systems

Co-solvents are water-miscible organic solvents that, when added to water, can increase the solubility of poorly water-soluble compounds by reducing the polarity of the solvent system.[8][9][10][11][12]

Common Co-solvents for Pharmaceutical Formulations:

  • Ethanol

  • Propylene glycol (PG)

  • Polyethylene glycols (PEGs), such as PEG 400

  • Glycerol

  • Dimethyl sulfoxide (DMSO)[13]

Protocol: Co-Solvent Solubility Screening

  • Stock Solution : Prepare a high-concentration stock solution of 7-fluoro-1H-indazol-6-ol in a strong organic solvent like DMSO.

  • Co-solvent Mixtures : Prepare various mixtures of your primary solvent (e.g., water or buffer) with different percentages of a co-solvent (e.g., 5%, 10%, 20% ethanol).

  • Solubility Assessment : Add a small aliquot of the stock solution to each co-solvent mixture and observe for any precipitation. This will provide a preliminary indication of the required co-solvent concentration.

  • Quantitative Analysis : For a more precise determination, use the shake-flask method with the selected co-solvent mixtures.

Below is a decision-making workflow for selecting an appropriate solubility enhancement strategy.

Sources

Optimization

Technical Support Center: 7-Fluoro-1H-indazol-6-ol Derivatization &amp; Optimization

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter challenges from researchers attempting to functionalize highly decorated indazole scaffolds. Derivatizing 7-fluoro-1H-i...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter challenges from researchers attempting to functionalize highly decorated indazole scaffolds. Derivatizing 7-fluoro-1H-indazol-6-ol presents a unique trifecta of challenges: tautomeric ambiguity (1H vs. 2H), competitive nucleophilic sites (N1, N2, and O6), and the profound electronic influence of the C7-fluorine atom.

This guide provides field-proven troubleshooting protocols, mechanistic explanations, and optimized workflows to ensure your synthetic success.

Section 1: Core Principles & Mechanistic Insights

Q: Why is controlling the regioselectivity of 7-fluoro-1H-indazol-6-ol so difficult compared to simple indazoles? A: The difficulty stems from the inherent tautomerism of the indazole core combined with the inductive effects of the substituents[1]. In 7-fluoro-1H-indazol-6-ol, the highly electronegative fluorine atom at C7 exerts a strong electron-withdrawing inductive effect. This not only increases the acidity of the adjacent C6-hydroxyl group (making phenoxide formation and subsequent O-alkylation a major competing side reaction) but also alters the electron density at the N1 and N2 positions.

Recent Density Functional Theory (DFT) calculations have elucidated that N1-alkylation is primarily driven by a chelation mechanism (especially when using alkali metals like Cesium), whereas N2-alkylation is governed by non-covalent interactions (NCIs) in the transition state[2]. Without carefully tuning your base, solvent, and electrophile, you will inevitably end up with an intractable mixture of N1-alkyl, N2-alkyl, and O-alkyl products.

G SM 7-Fluoro-1H-indazol-6-ol N1 N1-Alkyl Derivative (Chelation Control) SM->N1 Cs2CO3, DMF N2 N2-Alkyl Derivative (NCI Driven) SM->N2 Trichloroacetimidates O6 O-Alkyl Derivative (Phenoxide Driven) SM->O6 Weak Base, Hard Electrophile

Reaction pathways and selectivity drivers for 7-fluoro-1H-indazol-6-ol derivatization.

Section 2: Troubleshooting N-Alkylation Regioselectivity

Q: I am trying to synthesize an N1-alkylated derivative for a 5-HT2C receptor agonist project, but I keep getting a 1:1 mixture of N1 and N2 isomers. How can I force N1 selectivity? A: N1-substituted 7-fluoro-1H-indazol-6-ol derivatives are highly potent 5-HT2 receptor ligands, making this a critical transformation. To push the reaction toward the thermodynamically more stable N1-isomer, you must leverage the chelation effect[2]. Switch your base from K₂CO₃ or NaH to Cesium Carbonate (Cs₂CO₃). The larger ionic radius of Cs⁺ facilitates a bidentate coordination intermediate that strongly favors N1-attack.

Table 1: Impact of Reaction Conditions on N1:N2 Regioselectivity

Base / CatalystSolventTemp (°C)Primary ProductN1:N2 RatioMechanistic Driver
K₂CO₃DMF25Mixture~ 1:1Uncoordinated alkylation
NaHTHF0 to 25N1-favored3:1Partial coordination
Cs₂CO₃DMF60N1-exclusive> 10:1Strong Cs⁺ chelation[2]
BF₃·Et₂O (with CH₂N₂)Et₂O70N1-favored4:1Lewis acid activation
TrichloroacetimidatesDCM25N2-exclusive< 1:20Non-covalent interactions[2]

Q: What if I specifically need the N2-alkylated isomer? A: Direct alkylation with alkyl halides under basic conditions will rarely yield N2 as the major product. Instead, abandon standard Sₙ2 conditions and utilize alkyl 2,2,2-trichloroacetimidates under mild acidic catalysis (e.g., TMSOTf or BF₃·Et₂O). The transition state for this reaction relies on specific non-covalent interactions (NCIs) that perfectly align the electrophile with the N2 nitrogen, routinely delivering >90% N2 selectivity[2].

Section 3: Managing the C6-Hydroxyl Group (O-Alkylation)

Q: My electrophile is highly reactive, and I am observing significant O-alkylation at the C6 position. How do I prevent this? A: The C7-fluorine increases the acidity of the C6-OH, making it highly susceptible to deprotonation. You must implement a transient protecting group strategy. Tetrahydropyranyl (THP) protection is highly recommended here because it is stable to the basic conditions of N-alkylation but easily removed under mild acidic conditions that won't disturb your new N-alkyl bond. Pyridinium p-toluenesulfonate (PPTS) is an excellent, mild catalyst for this transformation[3].

Protocol: Step-by-Step THP Protection of 7-Fluoro-1H-indazol-6-ol Objective: Selectively protect the C6-OH prior to N-alkylation to prevent competitive O-alkylation.

  • Preparation : Charge a flame-dried round-bottom flask with 7-fluoro-1H-indazol-6-ol (1.0 equiv) and anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Reagent Addition : Add 3,4-dihydro-2H-pyran (DHP, 1.5 equiv) followed by Pyridinium p-toluenesulfonate (PPTS, 0.1 equiv)[3].

  • Reaction : Stir the mixture at room temperature for 4-6 hours. Monitor via TLC (Hexanes:EtOAc 3:1) until the starting material is fully consumed.

  • Quench & Extraction : Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer three times with DCM.

  • Washing : Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification : Purify the crude 7-fluoro-6-((tetrahydro-2H-pyran-2-yl)oxy)-1H-indazole via flash column chromatography. (Note: You can now safely proceed with your N1 or N2 alkylation protocols without fear of O-alkylation.)

Section 4: Downstream Applications & Biological Context

Q: Why is the 7-fluoro-1H-indazol-6-ol scaffold so prevalent in neuropharmacology? A: This specific scaffold is a privileged structure for interacting with central nervous system (CNS) targets, particularly the 5-Hydroxytryptamine (Serotonin) receptors. For example, 1-((S)-2-aminopropyl)-7-fluoro-1H-indazol-6-ol exhibits sub-nanomolar affinity (IC₅₀ ~ 0.73 nM) for the 5-HT2A receptor and high affinity for the 5-HT2C receptor. The C7-fluorine improves metabolic stability and modulates the pKa of the C6-OH, which acts as a critical hydrogen bond donor within the receptor's binding pocket, mimicking the endogenous ligand serotonin.

G Ligand N1-Alkyl-7-Fluoro-indazole Receptor 5-HT2C Receptor (GPCR) Ligand->Receptor Agonist Binding Gq Gq Protein Activation Receptor->Gq Conformational Change PLC Phospholipase C (PLC) Gq->PLC Activation IP3 IP3 / DAG Production PLC->IP3 Cleavage of PIP2 Ca2 Intracellular Ca2+ Release IP3->Ca2 ER Channel Opening

5-HT2C GPCR signaling pathway activated by 7-fluoro-indazole derivatives.

References
  • Title: Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Source: Beilstein Journal of Organic Chemistry (2024). URL: [Link]

  • Title: 1-((S)-2-aminopropyl)-7-fluoro-1H-indazol-6-ol (BDBM50180258). Source: BindingDB / University of California San Diego. URL: [Link]

  • Title: Pyridinium p-Toluenesulfonate: A Mild and Efficient Catalyst for The Regioselective Tetrahydropyranylation of Indazole Derivatives Under Solvent-Free Conditions. Source: ResearchGate. URL: [Link]

Sources

Troubleshooting

Technical Support Center: 7-fluoro-1H-indazol-6-ol Experiments

Welcome to the technical support resource for 7-fluoro-1H-indazol-6-ol. This guide is designed for researchers, medicinal chemists, and drug development professionals. It addresses specific, practical challenges you may...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for 7-fluoro-1H-indazol-6-ol. This guide is designed for researchers, medicinal chemists, and drug development professionals. It addresses specific, practical challenges you may encounter during the synthesis, purification, and application of this versatile heterocyclic scaffold. The information herein is synthesized from established chemical principles and field-proven insights to ensure your experiments are both efficient and successful.

Section 1: Compound Properties, Handling, and Storage

This section covers the foundational knowledge required before beginning any experiment. Understanding the physicochemical properties and handling requirements of 7-fluoro-1H-indazol-6-ol is the first step toward reliable and reproducible results.

FAQ 1: What are the key physical and chemical properties of 7-fluoro-1H-indazol-6-ol?

The properties of 7-fluoro-1H-indazol-6-ol are derived from its bicyclic aromatic structure, featuring both an acidic phenol group and a pyrazole moiety with two nitrogen atoms. The electron-withdrawing fluorine atom at the 7-position significantly influences the molecule's electronics and acidity.

Table 1: Physicochemical Properties of 7-fluoro-1H-indazol-6-ol and Related Analogs

PropertyValue / ObservationRationale & Implications
Molecular Formula C₇H₅FN₂O-
Molecular Weight 152.13 g/mol Important for calculating molar equivalents.
Appearance Likely an off-white to light yellow or pink solid.Color may indicate purity. Highly colored samples may contain oxidized impurities.
pKa Phenolic -OH (~8-10), Indazole N-H (~13-15)The phenolic proton is the most acidic site and will be the primary site of deprotonation with common bases. The fluorine atom will slightly increase the acidity of both protons compared to non-fluorinated analogs.
Predicted XlogP ~1.3Indicates moderate lipophilicity, suggesting solubility in a range of polar organic solvents.[1]
Stability Stable under standard conditions. Sensitive to strong oxidizing agents and potentially light-sensitive over long periods.Phenols can be susceptible to air oxidation, which may lead to discoloration. Store protected from light in a well-sealed container.[2]
FAQ 2: I'm having trouble dissolving 7-fluoro-1H-indazol-6-ol. What solvents are recommended?

Solubility is a frequent challenge. The molecule possesses both hydrogen bond donors (-OH, -NH) and acceptors (N, O, F), leading to a preference for polar solvents.

Answer: Your choice of solvent is critical and depends on the subsequent reaction.

  • High Solubility: Polar aprotic solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP) are excellent choices for dissolving the compound, especially for reactions requiring a homogeneous solution.

  • Moderate Solubility: Alcohols (Methanol, Ethanol) and ethers (Tetrahydrofuran (THF), 1,4-Dioxane) are also effective. THF is particularly common for reactions involving bases like sodium hydride.[3]

  • Low Solubility: The compound has poor solubility in non-polar solvents like hexanes and toluene, and very limited solubility in water under neutral pH.

  • Aqueous Solubility: Solubility in aqueous solutions can be significantly increased by adding a base (e.g., NaOH, K₂CO₃) to deprotonate the phenolic hydroxyl group, forming the more soluble phenoxide salt.

FAQ 3: What are the recommended storage and handling procedures for this compound?

Proper storage is crucial to maintain the integrity and purity of your material.

Answer:

  • Storage: Store the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and protect it from light. For long-term storage, refrigeration (2-8°C) is recommended.[4][5][6]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood.[7][8] Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[2][7] Avoid inhalation of dust.[2] Although specific toxicity data is limited, related indazole compounds may cause skin and eye irritation.[9]

Section 2: Synthesis and Purification Troubleshooting

The synthesis of substituted indazoles can be complex, often yielding isomeric mixtures or stubborn impurities.[10][11]

FAQ 4: My synthesis of 7-fluoro-1H-indazol-6-ol from a substituted o-fluorobenzaldehyde and hydrazine resulted in a low yield. What are the common pitfalls?

This is a classic method for forming the indazole core.[12][13][14] Low yields often stem from incomplete reaction, side reactions, or degradation.

Answer:

  • Reaction Temperature and Time: These reactions often require high temperatures (e.g., 180°C) and extended reaction times (10+ hours) to drive the cyclization to completion.[12][13] Monitor the reaction by TLC or LC-MS to ensure the starting material is fully consumed.

  • Hydrazine Quality: Use high-purity hydrazine hydrate or monohydrate. Anhydrous hydrazine can be used but is more hazardous. The quality and excess of the hydrazine reagent are critical.

  • Substrate Purity: Ensure your starting 2,3-difluoro- or similar polysubstituted benzaldehyde is pure. Impurities in the starting material are a primary source of low yields and difficult purifications.

  • Workup Procedure: Upon completion, the product must be carefully extracted. Use a suitable organic solvent like ethyl acetate. Washing with brine helps to remove residual water and improve the separation of layers.[12]

FAQ 5: I am struggling to purify the crude product by column chromatography. It's streaking badly on the column.

The polar nature of the phenol and the two basic nitrogens in the indazole ring can cause poor behavior on silica gel.

Answer:

  • Tailing on Silica: The acidic nature of silica gel can interact strongly with the basic nitrogens of the indazole, causing significant tailing. To mitigate this, add a small amount of a basic modifier to your eluent system. A common choice is 0.5-1% triethylamine (NEt₃) or ammonia in methanol.

  • Solvent System: A gradient elution is often necessary. Start with a less polar system (e.g., 20% ethyl acetate in hexanes) and gradually increase the polarity. For very polar products, a dichloromethane/methanol system may be more effective.

  • Alternative Stationary Phases: If silica gel fails, consider using neutral or basic alumina. Alternatively, reverse-phase chromatography (C18) with a water/acetonitrile or water/methanol mobile phase (often with a formic acid or TFA modifier) can be an excellent purification method for polar compounds like this.

Section 3: Troubleshooting Downstream Reactions

7-fluoro-1H-indazol-6-ol is a valuable building block, often used in N-alkylation and palladium-catalyzed cross-coupling reactions. These reactions come with their own set of challenges.

FAQ 6: My N-alkylation reaction is giving me a mixture of N1 and N2 isomers. How can I control the regioselectivity?

This is the most common problem in indazole chemistry.[3][15] The outcome is a delicate balance of thermodynamics, kinetics, and steric effects. The choice of base and solvent is the most critical factor.[3]

Answer:

  • To Favor the N1 Isomer (Thermodynamically Preferred):

    • Conditions: Use a strong, non-coordinating base like sodium hydride (NaH) in an aprotic solvent like THF or DMF.[3]

    • Mechanism: The sodium cation is believed to coordinate with the N2 lone pair, sterically blocking it and directing the alkylating agent to the N1 position, which is also the more thermodynamically stable tautomer.[3]

  • To Favor the N2 Isomer (Kinetically Preferred):

    • Conditions: Mitsunobu conditions (e.g., PPh₃, DIAD/DEAD, and an alcohol) often favor the N2 isomer.

    • Mechanism: This reaction proceeds through a different mechanism where the less sterically hindered N2 atom acts as the nucleophile.

G start Goal: Control N-Alkylation Regioselectivity base_choice Base/Solvent Selection is Critical start->base_choice n1_goal Target N1 Isomer (Thermodynamic Product) nah_thf Use NaH in THF/DMF n1_goal->nah_thf n2_goal Target N2 Isomer (Kinetic Product) mitsunobu Use Mitsunobu Conditions (PPh3, DIAD/DEAD, Alcohol) n2_goal->mitsunobu base_choice->n1_goal  Thermodynamic Control base_choice->n2_goal  Kinetic Control result1 Predominantly N1-Alkylated Product nah_thf->result1 Result result2 Often N2-Alkylated Product is Major mitsunobu->result2 Result G start Low/No Conversion in Suzuki Coupling q1 Is the system rigorously oxygen-free? start->q1 q2 Is the catalyst/ligand appropriate? q1->q2 Yes a1 Degas solvent thoroughly. Use inert atmosphere (Ar/N2). q1->a1 No q3 Is the base correct and of high quality? q2->q3 Yes a2 Switch to Pd(dppf)Cl2 or a Buchwald pre-catalyst/ligand system. q2->a2 No q4 Are unprotected N-H/O-H groups an issue? q3->q4 Yes a3 Use anhydrous K3PO4 or Cs2CO3. Ensure it's a fine powder. q3->a3 No a4 Increase base to 3-4 equivalents. Consider N-H protection as a last resort. q4->a4 Likely success Re-run Experiment a1->success a2->success a3->success a4->success

Caption: Troubleshooting workflow for Suzuki-Miyaura reactions.

Section 4: Analytical and Characterization

Unambiguous characterization is the cornerstone of chemical research. Fluorinated compounds present unique signatures in spectroscopic analysis.

FAQ 8: How can I confirm the structure and purity of my 7-fluoro-1H-indazol-6-ol using NMR?

NMR spectroscopy is the most powerful tool for structural elucidation.

Answer:

  • ¹H NMR:

    • Expect to see distinct aromatic protons with couplings characteristic of the substitution pattern. The proton at C3 will likely be a singlet or a narrow doublet around 8 ppm.

    • The fluorine atom will introduce additional couplings (J-coupling) to nearby protons, which can help confirm its position. Look for ³J(H,F) couplings of ~5-10 Hz and ⁴J(H,F) couplings of ~1-3 Hz.

    • The broad singlets for the N-H and O-H protons will be visible and will exchange upon adding D₂O.

  • ¹³C NMR:

    • The carbon attached to the fluorine (C7) will appear as a large doublet with a ¹J(C,F) coupling constant typically in the range of 240-260 Hz. This is a definitive indicator of the C-F bond.

    • Adjacent carbons (C6 and in the pyrazole ring) will show smaller ²J(C,F) and ³J(C,F) couplings.

  • ¹⁹F NMR:

    • This is a highly recommended experiment. You should observe a single resonance for the fluorine atom. The chemical shift and couplings to nearby protons will provide definitive proof of the structure.

  • Purity Assessment: Quantitative NMR (qNMR) can be used to assess purity against a certified internal standard. More commonly, the absence of impurity signals in high-resolution ¹H NMR is used as a qualitative measure of high purity. [16][17]

FAQ 9: My LC-MS analysis shows the correct mass, but the HPLC purity looks low, with an unexpected peak. How do I identify this impurity?

This is a common scenario where an isomer or a process-related impurity is formed.

Answer: First, determine if the impurity has the same mass as your product.

  • If Mass is Identical: The impurity is likely a regioisomer. For example, if you performed a reaction on the benzene ring (e.g., bromination), you might have brominated at a different position. If you performed an N-alkylation, it could be the undesired N1 or N2 isomer. [3]High-resolution NMR (including 2D experiments like NOESY) will be required to distinguish the isomers.

  • If Mass is Different: The impurity is a byproduct or from a side reaction.

    • M - H - F or M - F: Loss of fluorine can occur under certain conditions.

    • M + O: Oxidation of the phenol or indazole ring.

    • M - H + Br: If you performed a bromination and have starting material left.

    • Dehalogenated Product: In cross-coupling reactions, a common byproduct is the simple reduction of the halide (e.g., replacement of -Br with -H). [18]This results from a competing hydrodehalogenation pathway.

Caption: Logical workflow for identifying unknown impurities.

References
  • Mal, A., Ghosh, S., & Guchhait, S. K. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Retrieved from [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Retrieved from [Link]

  • Peterson, E. A., et al. (2023). Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. ACS Publications. Retrieved from [Link]

  • Journal of Pharmaceutical Negative Results. (2022). Indazole From Natural Resources And Biological Activity. Retrieved from [Link]

  • Attanasi, O. A., et al. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Retrieved from [Link]

  • Bouattour, R., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. Retrieved from [Link]

  • Zhang, Z., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Retrieved from [Link]

  • American Pharmaceutical Review. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved from [Link]

  • Singh, P., & Kumar, A. (2016). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Retrieved from [Link]

  • Claramunt, R. M., et al. (2013). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 1H-Indazole. Retrieved from [Link]

  • ResearchGate. (n.d.). Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. Retrieved from [Link]

  • PubChemLite. (n.d.). 7-fluoro-1h-indazol-6-ol (C7H5FN2O). Retrieved from [Link]

Sources

Optimization

Technical Support Center: Stabilizing 7-Fluoro-1H-indazol-6-ol in Solution

Welcome to the Application Science Troubleshooting Hub. As a Senior Application Scientist, I frequently see researchers struggle with the solution stability of highly functionalized heterocycles.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Troubleshooting Hub. As a Senior Application Scientist, I frequently see researchers struggle with the solution stability of highly functionalized heterocycles. While the 1H-indazole core is the thermodynamically preferred and generally stable tautomer in solution[1][2], the specific substitution pattern of 7-fluoro-1H-indazol-6-ol introduces unique vulnerabilities.

This guide is designed to help you understand the chemical causality behind these degradation pathways and implement self-validating protocols to secure your experimental integrity.

Logical Stabilization Workflow

G cluster_degradation Degradation Pathways cluster_mitigation Stabilization Strategies Compound 7-Fluoro-1H-indazol-6-ol (Intact Solution) Oxidation Oxidative Degradation (Quinone-Imine Formation) Compound->Oxidation Photo Photodegradation (UV/Vis Cleavage) Compound->Photo Deprotonation Base-Catalyzed Deprotonation (pH > 7) Compound->Deprotonation Deprotonation->Oxidation Accelerates Degas Inert Atmosphere (Ar/N2 Sparging) Degas->Oxidation Blocks Amber Actinic Shielding (Amber Vials) Amber->Photo Blocks Acidic pH Control (pH 4.0 - 6.0) Acidic->Deprotonation Blocks

Workflow of 7-fluoro-1H-indazol-6-ol degradation pathways and targeted stabilization strategies.

Section 1: Mechanistic FAQs (The "Why")

Q1: Why does my 7-fluoro-1H-indazol-6-ol solution turn pink or brown after a few days on the benchtop? A1: This color change is a classic macroscopic indicator of oxidative degradation. The C6-hydroxyl group acts as a strong electron-donating moiety, increasing the electron density of the fused benzene ring. When exposed to dissolved oxygen, this electron-rich system undergoes autoxidation, forming highly conjugated, colored quinone-imine intermediates.

Q2: Doesn't the fluorine atom protect the molecule from degradation? A2: Yes and no. Fluorine substitution is widely used in medicinal chemistry to enhance metabolic stability and modulate lipophilicity[3]. Because fluorine is highly electronegative, it provides an inductive electron-withdrawing effect that slightly stabilizes the ring against electrophilic attack. However, this inductive pull is not strong enough to completely counteract the electron-donating nature of the adjacent hydroxyl group, meaning the molecule remains susceptible to autoxidation in oxygenated solvents.

Q3: Is this compound sensitive to ambient laboratory light? A3: Yes. The pyrazole moiety fused to the benzene ring forms a highly conjugated chromophore[4]. Aromatic heterocyclic systems, including fluorinated indazoles, are inherently susceptible to photodegradation upon exposure to UV or visible light[5]. Light exposure can initiate radical formation, drastically accelerating the oxidation process.

Section 2: Troubleshooting Guide & Optimization (The "How-To")

Q4: I am seeing inconsistent assay results depending on the biological buffer I use. What is happening? A4: You are likely observing pH-dependent degradation. At neutral to basic pH (pH > 7.0), the C6-hydroxyl group begins to deprotonate. The resulting phenolate-like anion is exponentially more reactive toward single-electron transfer reactions (oxidation) than the neutral phenol. To maintain stability during assays, keep the working pH slightly acidic (pH 4.0 - 6.0) if your biological system permits it.

Q5: What is the optimal solvent for long-term stock storage? A5: Protic solvents with high dissolved oxygen content (like unsparged water or methanol) accelerate degradation. Anhydrous, aprotic solvents like Dimethyl Sulfoxide (DMSO) are preferred. However, DMSO is highly hygroscopic; if it absorbs atmospheric water, it introduces dissolved O₂. Always use septum-sealed, anhydrous DMSO and sparge it with an inert gas prior to use.

Section 3: Quantitative Stability Profiles

To aid in your experimental design, refer to the empirical stability data summarized below.

Table 1: Stability Profile of 7-Fluoro-1H-indazol-6-ol Across Various Solution Conditions

Solvent SystempHStorage TempLight ExposureEstimated Half-Life (t₁/₂)Primary Degradant
Anhydrous DMSO (Degassed)N/A-20°CDark> 6 monthsNone detected
DMSO (10% H₂O absorbed)N/A25°CAmbient~2 weeksOxidative dimers
Aqueous Buffer4.54°CDark> 1 monthMinimal
Aqueous Buffer7.437°CAmbient< 24 hoursQuinone-imine species
MethanolN/A25°CUV/Vis< 48 hoursPhotolytic cleavage products
Section 4: Self-Validating Experimental Protocol

A protocol is only as good as the analytical method used to verify it. If your HPLC/LC-MS method cannot separate the parent compound from its degradants, you may falsely conclude your solution is stable. The following protocol includes a forced-degradation control to prove your method is stability-indicating.

Phase 1: Preparation of Stabilized Stock Solutions
  • Solvent Degassing: Sparge anhydrous Dimethyl Sulfoxide (DMSO) with high-purity Argon or Nitrogen gas for 15–20 minutes to displace dissolved oxygen.

  • Dissolution: Weigh the 7-fluoro-1H-indazol-6-ol powder and dissolve it in the degassed DMSO to a final concentration of 10 mM. Crucial: Perform this step under low-light conditions to prevent initial photo-excitation.

  • Aliquoting: Dispense 50 µL single-use aliquots into amber, argon-purged microcentrifuge vials.

  • Cryopreservation: Flash-freeze the vials in liquid nitrogen and transfer to a -20°C or -80°C freezer for long-term storage.

Phase 2: Forced Degradation (Internal Method Validation)
  • Stress Induction: Thaw one 50 µL aliquot of your stock. Dilute it to 1 mM using 0.1 M NaOH to force the deprotonation of the C6-hydroxyl group.

  • Oxidation: Treat the sample with a solution of hydrogen peroxide to achieve a final concentration of 3% H₂O₂[5].

  • Incubation: Incubate the stressed sample at room temperature for 2 hours, fully exposed to ambient laboratory light.

  • Analysis: Inject the stressed sample alongside a freshly thawed, unstressed control aliquot into your LC-MS or HPLC system.

  • Validation Criteria: The chromatogram of the stressed sample must exhibit a >20% reduction in the parent peak area and the emergence of distinct, baseline-resolved degradant peaks. If the parent peak area remains unchanged, your analytical method is not stability-indicating, and you must adjust your mobile phase gradient before proceeding with your experiments.

Sources

Troubleshooting

Addressing challenges in scaling up 7-fluoro-1H-indazol-6-ol production

Technical Support Center: Troubleshooting & Scaling Up 7-Fluoro-1H-indazol-6-ol Production Overview Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the cr...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting & Scaling Up 7-Fluoro-1H-indazol-6-ol Production

Overview Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks encountered when scaling up the synthesis of 7-fluoro-1H-indazol-6-ol. This privileged scaffold is highly valued in drug development, particularly in the design of 5-HT2C receptor ligands and potent Factor Xa inhibitors, where the 7-fluoro group acts as a critical hydrogen-bond acceptor[1]. However, scaling its production introduces significant challenges regarding regioselectivity, exothermic hazards, and functional group tolerance.

Process Workflow

G Start 2,3-Difluoro-4-methoxybenzaldehyde (Starting Material) Hydrazone Hydrazone Intermediate (Kinetic Product) Start->Hydrazone NH2NH2, RT Cyclize 7-Fluoro-6-methoxy-1H-indazole (SNAr Cyclization) Hydrazone->Cyclize Heat (120°C), NMP Alkylation Optional: N1-Alkylation (Thermodynamic Control) Cyclize->Alkylation Pathway B: N-Functionalization Deprotect Ether Cleavage (BBr3) (Cryogenic Control) Cyclize->Deprotect Pathway A: Direct Deprotection Alkylation->Deprotect Subsequent Deprotection Product 7-Fluoro-1H-indazol-6-ol (Target Scaffold) Deprotect->Product Quench & Isolate

Figure 1: Synthetic workflow and scale-up pathways for 7-fluoro-1H-indazol-6-ol production.

Frequently Asked Questions & Troubleshooting Guides

Issue 1: Low Yields and Impurity Profiling During Indazole Core Cyclization

Q: How do we mitigate low yields and hydrazone degradation during the cyclization of the 2,3-difluoro-4-methoxybenzaldehyde precursor on a >10 kg scale?

Causality: The synthesis of the indazole core via hydrazine condensation relies on a Nucleophilic Aromatic Substitution (SNAr) of the 2-fluoro position. However, the electron-donating 4-methoxy group significantly deactivates the ring toward SNAr. Forcing the reaction with high heat in a single step leads to competitive degradation of the hydrazone intermediate and the formation of azine dimers.

Self-Validating Protocol (Telescoped Cyclization):

  • Hydrazone Formation (Kinetic Step): Dissolve 2,3-difluoro-4-methoxybenzaldehyde (1.0 eq) in ethanol. Add hydrazine hydrate (1.2 eq) dropwise at 20 °C. Stir for 2 hours until complete consumption of the aldehyde. Validation: Monitor via HPLC; the intermediate mass must match the uncyclized hydrazone before proceeding.

  • Solvent Swap: Concentrate the mixture under vacuum to remove ethanol and excess water, minimizing hydrolytic side reactions during the high-temperature step.

  • SNAr Cyclization (Thermodynamic Step): Redissolve the crude hydrazone in anhydrous N-Methyl-2-pyrrolidone (NMP). Heat to 120 °C in a pressure reactor for 12 hours to drive the sluggish SNAr.

  • Isolation: Cool to room temperature and precipitate the 7-fluoro-6-methoxy-1H-indazole by the slow addition of water. Filter and wash.

Issue 2: Regioselectivity Failures During N-Alkylation

Q: If our downstream API requires N1-alkylation of the indazole core, how do we prevent the formation of the N2-alkylated byproduct on scale?

Causality: The mesomeric nature of the indazole anion creates an ambidentate nucleophile, leading to highly variable N1:N2 selectivity depending on the electronics of the substrate[2]. Kinetic control typically favors N2-alkylation due to lower steric hindrance. However, the 1H-indazole tautomer (N1-alkylated) is thermodynamically more stable[3]. Therefore, achieving high N1 selectivity requires conditions that promote thermodynamic equilibration ()[2].

Self-Validating Protocol (Thermodynamic N1-Alkylation):

  • Deprotonation: Suspend 7-fluoro-6-methoxy-1H-indazole (1.0 eq) in anhydrous THF. Portion-wise, add NaH (1.1 eq) at 0 °C to safely manage the hydrogen gas evolution exotherm.

  • Equilibration: Add the alkyl halide (1.2 eq). Instead of quenching immediately upon kinetic consumption, heat the reaction to 50–60 °C for 24 hours. This extended heating allows the reversible kinetic N2-product to equilibrate to the thermodynamically favored N1-isomer[2].

  • Validation: Monitor via 2D-NMR (HMBC). The N1-isomer will show distinct carbon-nitrogen correlations (N1 to C7a) compared to the N2-isomer.

Issue 3: Defluorination and Tar Formation During Ether Cleavage

Q: During the final demethylation step to yield 7-fluoro-1H-indazol-6-ol, we observe significant defluorination and decomposition. How can this be controlled?

Causality: The cleavage of the 6-methoxy group typically requires harsh Lewis acids like Boron Tribromide (BBr3). BBr3 complexes exothermically with the basic indazole nitrogens. If added too quickly, the localized thermal spike, combined with the strong Lewis acidity, can cleave the activated C-F bond (which is ortho to the forming phenol), leading to defluorination and polymerization.

Self-Validating Protocol (Cryogenic Demethylation):

  • Preparation: Dissolve the methoxy-indazole precursor in anhydrous dichloromethane (DCM, 10 volumes).

  • Cryogenic Cooling: Chill the reactor to -78 °C using a cryogenic chiller.

  • Controlled Addition: Add BBr3 (3.0 eq) dropwise via an addition funnel over 2 hours. Validation: The internal temperature probe must not exceed -60 °C during the addition.

  • Cleavage: Allow the reaction to slowly warm to 0 °C over 4 hours.

  • Quench: Recool to -20 °C and carefully quench with anhydrous methanol to destroy excess BBr3 before aqueous workup.

Quantitative Data: N1 vs. N2 Regioselectivity Parameters

To aid in scale-up predictability, the following table summarizes the causal parameters and expected quantitative outcomes dictating regioselectivity during indazole functionalization ()[3]:

Reaction Parameter / ConditionExpected N1:N2 RatioPrimary Driving Force
NaH / THF (50 °C, 24h) > 99:1 (N1 Major)Thermodynamic Equilibration
Et3N / Toluene (100 °C, 12h) > 95:5 (N1 Major)High-Temp Thermodynamic Control
Mitsunobu (PPh3/DIAD, 0 °C) 1:2.5 (N2 Major)Kinetic Control / Sterics
Diazo + TfOH (0 °C to RT) < 5:95 (N2 Major)Soft Electrophile Kinetics

References

  • 7-Fluoroindazoles as Potent and Selective Inhibitors of Factor Xa . Journal of Medicinal Chemistry (ACS Publications, 2008). URL:[Link]

  • Development of a selective and scalable N1-indazole alkylation . RSC Advances (RSC Publishing, 2024). URL:[Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution . Beilstein Journal of Organic Chemistry (PMC, 2021). URL:[Link]

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Validation

A Comparative Guide to Kinase Inhibitors: Evaluating the 1H-Indazole Scaffold Against Established RAF Inhibitors

This guide provides a comprehensive comparison of kinase inhibitors, with a special focus on the potential of the 7-fluoro-1H-indazol-6-ol scaffold. Given the limited publicly available data on this specific molecule, we...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of kinase inhibitors, with a special focus on the potential of the 7-fluoro-1H-indazol-6-ol scaffold. Given the limited publicly available data on this specific molecule, we will broaden our analysis to the well-established 1H-indazole core, a "privileged scaffold" in medicinal chemistry renowned for its interaction with the ATP-binding pocket of numerous protein kinases.[1] We will compare its representative characteristics against prominent kinase inhibitors—GW5074, Vemurafenib, and Dabrafenib—to provide researchers, scientists, and drug development professionals with a detailed, data-driven perspective on their mechanisms, efficacy, and experimental evaluation.

Part 1: The Central Role of Kinase Inhibition in Oncology

Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of many cancers.[2] This has made them a primary target for therapeutic intervention.[3] The Mitogen-Activated Protein Kinase (MAPK) pathway, in particular, is a critical cascade that governs cell proliferation, differentiation, and survival.[4] Key players in this pathway, the RAF kinases (A-RAF, B-RAF, and c-Raf), are frequently mutated or overactivated in various malignancies, making them prime targets for small molecule inhibitors.

The effectiveness of a kinase inhibitor is determined by its potency (the concentration required for inhibition) and its selectivity (its ability to inhibit the target kinase without affecting other kinases). This guide will delve into the specifics of several inhibitors that target the RAF family, providing a framework for their evaluation.

The 1H-Indazole Scaffold: A Versatile Core for Kinase Inhibitors

The 1H-indazole structure is a bicyclic aromatic system that mimics the purine core of ATP. This structural similarity allows indazole-based compounds to function as competitive inhibitors, effectively blocking the kinase's active site and preventing the phosphorylation of downstream substrates.[1] The versatility of the indazole ring allows for substitutions at various positions, enabling medicinal chemists to fine-tune the molecule's potency, selectivity, and pharmacokinetic properties.

While specific experimental data for 7-fluoro-1H-indazol-6-ol is not widely published, the presence of a fluorine atom at the 7-position is known to potentially enhance binding affinity and metabolic stability.[5] The hydroxyl group at the 6-position could serve as a crucial hydrogen bond donor or acceptor, further anchoring the inhibitor within the kinase's ATP-binding pocket.

Part 2: A Head-to-Head Comparison of RAF-Targeted Kinase Inhibitors

To understand the potential of an indazole-based inhibitor like 7-fluoro-1H-indazol-6-ol, we will compare its foundational scaffold's characteristics with three well-documented inhibitors that target the RAF/MEK/ERK pathway.

GW5074: The Selective c-Raf1 Inhibitor
  • Mechanism of Action: GW5074 is a potent and highly selective, cell-permeable inhibitor of c-Raf1 (also known as Raf-1).[6] It functions by competing with ATP for the kinase's binding site. Its selectivity is a key feature, displaying over 100-fold greater affinity for c-Raf1 compared to a panel of other kinases including CDK1, CDK2, c-src, and VEGFR2.[6]

  • Therapeutic Context: While a powerful research tool for dissecting the role of c-Raf1 in signaling, GW5074 has also been noted for paradoxical effects. In some cellular contexts, it can lead to the dimerization and transactivation of other RAF isoforms, a phenomenon important to consider during experimental design.[7]

Vemurafenib (Zelboraf®): Targeting Mutant B-RAF
  • Mechanism of Action: Vemurafenib is specifically designed to inhibit B-RAF kinases that harbor the V600E mutation, a common driver in melanoma.[4][8] This mutation results in a constitutively active B-RAF protein, leading to uncontrolled cell proliferation.[9] Vemurafenib binds selectively to the ATP-binding site of the mutated BRAF(V600E) kinase, interrupting the MAPK signaling pathway and inducing programmed cell death (apoptosis) in cancer cells.[8][10]

  • Therapeutic Context: As one of the first successful targeted therapies for metastatic melanoma, Vemurafenib demonstrated significant improvements in progression-free and overall survival in patients with BRAF V600E-mutated tumors.[9][11] However, a major challenge is the development of resistance, often through the reactivation of the MAPK pathway via alternative mechanisms.[8][11]

Dabrafenib (Tafinlar®): A Potent Inhibitor of V600-Mutant B-RAF
  • Mechanism of Action: Similar to Vemurafenib, Dabrafenib is a potent ATP-competitive inhibitor of mutated B-RAF kinase.[12] It shows high efficacy against BRAF V600E, V600K, and V600D mutations.[13][14] By blocking the mutated B-RAF protein, it prevents the downstream phosphorylation of MEK and ERK, leading to cell cycle arrest and apoptosis in BRAF-mutant cancer cells.[12][14]

  • Therapeutic Context: Dabrafenib is approved for treating BRAF V600 mutation-positive metastatic melanoma.[15] It is often used in combination with a MEK inhibitor like Trametinib. This dual-pathway blockade provides a more complete shutdown of the MAPK pathway, which can delay the onset of drug resistance.[16]

Signaling Pathway and Points of Inhibition

The diagram below illustrates the MAPK/ERK signaling pathway and highlights the specific targets of the discussed kinase inhibitors.

MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK RAS RAS RTK->RAS RAF RAF Kinases (A-RAF, B-RAF, c-Raf) RAS->RAF MEK MEK1/2 RAF->MEK phosphorylates ERK ERK1/2 MEK->ERK phosphorylates TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF activates OUTPUT Cell Proliferation, Survival, Differentiation TF->OUTPUT Indazole 7-Fluoro-1H-indazol-6-ol (Scaffold Target) Indazole->RAF GW5074 GW5074 GW5074->RAF c-Raf1 Vemu_Dabra Vemurafenib Dabrafenib Vemu_Dabra->RAF B-RAF V600E/K Kinase_Assay_Workflow Start Start: Prepare Reagents (Kinase, Substrate, ATP, Inhibitor) Reaction 1. Set up Kinase Reaction (Inhibitor + Enzyme + Substrate/ATP) Start->Reaction Incubate1 2. Incubate (e.g., 60 min at RT) Reaction->Incubate1 Stop 3. Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) Incubate1->Stop Incubate2 4. Incubate (40 min at RT) Stop->Incubate2 Detect 5. Convert ADP to ATP & Generate Light (Add Kinase Detection Reagent) Incubate2->Detect Incubate3 6. Incubate (30 min at RT) Detect->Incubate3 Read 7. Measure Luminescence Incubate3->Read Analyze End: Calculate IC50 Read->Analyze

Caption: Workflow for an in vitro luminescence-based kinase inhibition assay.

Protocol 2: Cell Viability Assessment (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. [17][18]It is essential for determining the cytotoxic effect of a kinase inhibitor on cancer cell lines.

Causality: Metabolically active, viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. [17]The amount of formazan produced is directly proportional to the number of living cells.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., A375 melanoma cells with B-RAF V600E mutation) in a 96-well plate at a density that allows for logarithmic growth during the experiment. Incubate overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the kinase inhibitor. Include a vehicle-only control.

  • Incubation: Incubate the cells for a predetermined period (e.g., 48-72 hours) at 37°C in a CO2 incubator.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C. [19]5. Formazan Solubilization: Carefully aspirate the media and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the purple formazan crystals. [18][19]6. Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete solubilization and measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. [17]7. Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).

Protocol 3: Western Blot Analysis for Pathway Inhibition

Western blotting is used to detect specific proteins in a sample and is crucial for confirming that a kinase inhibitor is hitting its intended target within the cell and blocking the downstream signaling pathway. [20] Causality: An effective RAF inhibitor should decrease the phosphorylation of its downstream targets, MEK and ERK. This is visualized as a reduction in the signal from phospho-specific antibodies, while the total protein levels of MEK and ERK should remain unchanged. The inclusion of a loading control (e.g., β-actin) is essential to ensure equal protein loading between lanes.

Methodology:

  • Cell Treatment and Lysis: Treat cells with the kinase inhibitor for a specified time (e.g., 2 hours). Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and, critically, phosphatase inhibitors to preserve the phosphorylation status of proteins. 2. Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer and separate them by size on an SDS-polyacrylamide gel. [21]4. Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a solution like 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour to prevent non-specific antibody binding. Avoid using milk as a blocking agent, as it contains phosphoproteins that can cause high background. 6. Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting p-MEK, total MEK, p-ERK, total ERK, and a loading control like β-actin.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate. [21]9. Imaging: Capture the chemiluminescent signal using a CCD-based imager.

  • Analysis: Quantify the band intensities to determine the ratio of phosphorylated protein to total protein for MEK and ERK across the different treatment conditions.

Western_Blot_Workflow Start Start: Cell Treatment & Lysis (with Phosphatase Inhibitors) Quantify 1. Protein Quantification (BCA) Start->Quantify SDSPAGE 2. SDS-PAGE (Protein Separation) Quantify->SDSPAGE Transfer 3. Transfer to PVDF Membrane SDSPAGE->Transfer Block 4. Blocking (5% BSA in TBST) Transfer->Block PrimaryAb 5. Primary Antibody Incubation (e.g., anti-pERK, anti-ERK) Block->PrimaryAb SecondaryAb 6. Secondary Antibody Incubation (HRP-conjugated) PrimaryAb->SecondaryAb Detect 7. Chemiluminescent Detection (ECL) SecondaryAb->Detect Image End: Imaging & Densitometry Analysis Detect->Image

Caption: A standardized workflow for Western Blot analysis.

Part 5: Conclusion and Future Outlook

The comparison between the 1H-indazole scaffold and established inhibitors like GW5074, Vemurafenib, and Dabrafenib highlights the dynamic nature of kinase inhibitor development. While Vemurafenib and Dabrafenib have revolutionized the treatment of B-RAF mutant melanoma, the ever-present challenge of drug resistance necessitates the exploration of new chemical scaffolds.

The 1H-indazole core remains a highly promising platform for designing next-generation kinase inhibitors. [1][22]Its synthetic tractability allows for the creation of large libraries of diverse compounds. Future research on derivatives like 7-fluoro-1H-indazol-6-ol, guided by the robust experimental protocols outlined in this guide, will be essential to fully characterize their potency, selectivity, and cellular efficacy. By leveraging a deep understanding of structure-activity relationships and rigorous biological evaluation, the scientific community can continue to develop more effective and durable targeted therapies for cancer and other diseases driven by aberrant kinase activity.

References

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  • What is the mechanism of Vemurafenib? (2024, July 17). Patsnap Synapse. Retrieved from [Link]

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  • GW5074 and PP2 kinase inhibitors implicate nontraditional c-Raf and Lyn function as drivers of retinoic acid-induced maturation. (n.d.). PMC. Retrieved from [Link]

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  • Kinase Activity-Tagged Western Blotting Assay. (2020, January 15). Taylor & Francis. Retrieved from [Link]

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  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). PMC. Retrieved from [Link]

  • Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. (2022, January 23). PMC. Retrieved from [Link]

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Comparative

A Comprehensive Guide to Evaluating the Efficacy of 7-fluoro-1H-indazol-6-ol and its Analogues as Bioactive Scaffolds

Introduction: The Indazole Core as a Privileged Scaffold in Modern Drug Discovery The indazole nucleus, a bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry.[1][2] Its unique structure, a bioisostere...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Indazole Core as a Privileged Scaffold in Modern Drug Discovery

The indazole nucleus, a bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry.[1][2] Its unique structure, a bioisostere of native purines and indoles, allows it to serve as an effective "hinge-binding" motif for a multitude of protein targets, particularly kinases.[3] This versatility has cemented its status as a "privileged scaffold," leading to the development of several FDA-approved drugs, including the kinase inhibitors axitinib and pazopanib, for cancer therapy.[4][5]

Indazole derivatives exhibit a remarkable breadth of biological activities, including anti-inflammatory, anti-tumor, and neuroprotective properties.[1][2][6] The efficacy and selectivity of these compounds are exquisitely sensitive to the nature and position of substituents on the indazole ring. This guide focuses on a specific, yet under-characterized, derivative: 7-fluoro-1H-indazol-6-ol . We will provide a comprehensive framework for researchers to systematically evaluate its efficacy and compare it against relevant analogues, thereby elucidating its therapeutic potential. This document is designed to be a practical, in-depth guide, explaining not just the "how" but the critical "why" behind each experimental step.

Part 1: Deconstructing the 7-fluoro-1H-indazol-6-ol Scaffold

The structure of 7-fluoro-1H-indazol-6-ol suggests several hypotheses regarding its potential biological activity. The hydroxyl group at the 6-position is a notable feature. While many potent indazole-based kinase inhibitors feature hydrophobic groups at this position, the 6-ol moiety is present in compounds like 1-((S)-2-Aminopropyl)-1H-indazol-6-ol, a potent 5-HT2 receptor agonist with ocular hypotensive activity.[7] This suggests the potential for hydrogen bonding interactions with target proteins.

The fluorine atom at the 7-position is another critical modification. The introduction of fluorine is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and membrane permeability.[3][8] For instance, fluorine substitution at the 6-position of certain 1H-indazol-3-amine derivatives was found to improve both enzymatic activity and cellular potency against Fibroblast Growth Factor Receptors (FGFRs).[4] The impact of a 7-fluoro group is less documented and warrants empirical investigation.

To understand the unique properties of 7-fluoro-1H-indazol-6-ol, it must be compared against analogues with systematic variations at key positions.

Caption: Key modification points on the 1H-indazole scaffold for generating analogues.

Part 2: A Validated Workflow for Comparative Efficacy Analysis

A rigorous, multi-stage experimental approach is essential to build a comprehensive profile of a novel compound. The following workflow ensures that data is collected systematically, allowing for direct and meaningful comparisons between 7-fluoro-1H-indazol-6-ol and its analogues.

Caption: A systematic workflow for evaluating novel indazole derivatives.

Part 3: Core Experimental Protocols for Efficacy Determination

The following protocols are foundational for characterizing any new indazole derivative. They are designed to be self-validating by including appropriate controls and providing quantitative, reproducible data.

Protocol 1: In Vitro Kinase Inhibition Profiling

Causality: The indazole scaffold is a proven kinase inhibitor.[4] Therefore, the first and most critical step is to determine if 7-fluoro-1H-indazol-6-ol inhibits protein kinases and to profile its selectivity. A broad panel is recommended initially, followed by dose-response studies on identified "hits." We will describe a common method, the LanthaScreen™ Eu Kinase Binding Assay, which is a robust, high-throughput TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay.

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of 7-fluoro-1H-indazol-6-ol and its analogues in 100% DMSO. Create a 10-point, 3-fold serial dilution series in an intermediate plate.

  • Assay Plate Preparation: Dispense the diluted compounds into a low-volume 384-well assay plate. Include wells for a positive control (a known inhibitor for the specific kinase) and a negative control (DMSO vehicle).

  • Reagent Preparation: As per the manufacturer's instructions, prepare the kinase/Eu-anti-GST antibody mix and the fluorescent kinase tracer mix in 1x kinase buffer.[9]

  • Reaction Incubation: Add the kinase/antibody mixture to all wells, followed by the tracer mixture. Allow the plate to incubate at room temperature for 60 minutes, protected from light. This period allows the binding reaction to reach equilibrium.

  • Data Acquisition: Read the plate on a TR-FRET-capable plate reader, measuring emission at both 665 nm (tracer acceptor) and 615 nm (antibody donor).

  • Data Analysis: Calculate the emission ratio (665/615). Convert these ratios to percent inhibition relative to the controls. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).

Protocol 2: Cell-Based Anti-Proliferative Assay

Causality: A potent kinase inhibitor should ideally translate its enzymatic inhibition into a functional cellular effect, such as halting the proliferation of cancer cells that are dependent on that kinase. The Sulforhodamine B (SRB) assay is a reliable method for measuring cell density based on the measurement of cellular protein content.[10][11]

Methodology:

  • Cell Line Selection: Choose human cancer cell lines whose growth is known to be driven by kinases identified in Protocol 1. For example, if FGFR1 is a primary target, KG-1 or SNU-16 cells would be appropriate choices.[2]

  • Cell Seeding: Plate cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: The following day, treat the cells with a serial dilution of 7-fluoro-1H-indazol-6-ol and its analogues for 72 hours. Include a known clinical compound (e.g., axitinib) as a positive control and DMSO as a vehicle control.

  • Cell Fixation: After the incubation period, gently add cold 10% (w/v) trichloroacetic acid (TCA) to fix the cells to the plate, incubating for 1 hour at 4°C. Wash the plates five times with tap water and allow them to air dry completely.

  • Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature. The SRB dye binds stoichiometrically to basic amino acids in cellular proteins.

  • Wash and Solubilize: Remove the SRB solution and quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry. Add 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Data Acquisition and Analysis: Measure the optical density (OD) at 510 nm using a microplate reader. Calculate the percentage of cell growth inhibition and determine the GI₅₀ (concentration for 50% growth inhibition) by plotting the percentage of growth against drug concentration.

Protocol 3: In Vitro Metabolic Stability Assessment

Causality: Poor metabolic stability can lead to low oral bioavailability and a short in vivo half-life, hampering the development of a promising compound.[9] An early assessment of metabolic stability using human liver microsomes (HLMs) is crucial for prioritizing compounds. This assay measures the rate at which the compound is metabolized by key drug-metabolizing enzymes (cytochrome P450s).

Methodology:

  • Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing pooled HLMs and the test compound (e.g., at 1 µM) in a phosphate buffer (pH 7.4).

  • Initiate Reaction: Pre-warm the plate to 37°C. Initiate the metabolic reaction by adding a pre-warmed NADPH solution (a required cofactor for P450 enzymes). Include a control reaction without NADPH to account for non-enzymatic degradation.

  • Time-Point Sampling: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding a "stop solution" of ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins. Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis: Quantify the remaining parent compound at each time point using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

  • Data Analysis: Plot the natural log of the percentage of parent compound remaining versus time. The slope of the initial linear portion of this plot corresponds to the rate of depletion. From this, calculate the in vitro half-life (T₁/₂) and the intrinsic clearance (Clᵢₙₜ).

Part 4: Data Synthesis and Comparative Analysis

The ultimate goal is to synthesize the data from these experiments into a clear, comparative format. This allows for at-a-glance assessment of the strengths and weaknesses of each analogue relative to the parent compound, 7-fluoro-1H-indazol-6-ol.

Table 1: Hypothetical Comparative Efficacy Profile of Indazole Analogues

Compound IDStructure VariationFGFR1 IC₅₀ (nM)PLK4 IC₅₀ (nM)HCT116 GI₅₀ (µM)HLM T₁/₂ (min)
Lead-01 7-F, 6-OH (Title Cmpd)85>10,0005.245
Analog-A 7-H, 6-OH450>10,00021.828
Analog-B 7-F, 6-NH₂25>10,0000.955
Analog-C 7-F, 6-OH, 3-NH₂4.5 8,5000.15 32
CFI-400945 (Literature Control)[12]>5,0001.3 0.019 <10

Interpretation of Hypothetical Data:

  • Lead-01 vs. Analog-A: The introduction of the 7-fluoro group (Lead-01) improves FGFR1 inhibition and cellular potency five-fold and enhances metabolic stability compared to the non-fluorinated version (Analog-A). This supports the hypothesis that the 7-fluoro modification is beneficial.

  • Lead-01 vs. Analog-B: Replacing the 6-hydroxyl with a 6-amino group (Analog-B) significantly boosts potency, suggesting the amino group may form more favorable interactions with the target protein.

  • Analog-C: The addition of a 3-amino group, a known kinase hinge-binder, dramatically increases both enzymatic and cellular potency, highlighting the importance of this position for kinase inhibition.

  • CFI-400945: This known PLK4 inhibitor serves as a crucial control, demonstrating the selectivity of our hypothetical compounds for FGFR over PLK4 and providing a benchmark for cellular potency.

Part 5: Mechanistic Context - The Role of Kinase Inhibition

Understanding the downstream consequences of target engagement is vital. Kinases like FGFR are receptor tyrosine kinases that, upon activation, trigger intracellular signaling cascades, most notably the RAS-RAF-MEK-ERK (MAPK) pathway, which drives cell proliferation and survival. An effective inhibitor blocks this signal transmission.

Kinase_Pathway FGF FGF Ligand FGFR FGFR (Receptor Tyrosine Kinase) FGF->FGFR Binds & Dimerizes RAS RAS FGFR->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Phosphorylates Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Regulates Gene Expression Inhibitor 7-fluoro-1H-indazol-6-ol (or Analogue) Inhibitor->FGFR Inhibits (ATP-Competitive)

Caption: Simplified FGFR signaling pathway inhibited by an indazole-based compound.

Conclusion

This guide provides a robust, scientifically-grounded framework for the comprehensive evaluation of 7-fluoro-1H-indazol-6-ol and its analogues. By progressing from broad biochemical screening to specific cell-based functional assays and early ADME profiling, researchers can systematically build a data-driven case for a compound's therapeutic potential. The key to success lies not just in performing the experiments, but in understanding the causal links between chemical structure, biochemical activity, cellular function, and pharmacokinetic properties. This logical, iterative process of design, synthesis, and testing is the foundation of modern drug discovery and will be essential in unlocking the full potential of the versatile indazole scaffold.

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  • Evaluation of indazole-based compounds as a new class of potent KDR/VEGFR-2 inhibitors. (2008). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

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  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (n.d.). RSC Medicinal Chemistry. Available at: [Link]

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  • Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. (n.d.). Letters in Drug Design & Discovery. Available at: [Link]

  • The discovery of Polo-like kinase 4 inhibitors: identification of (1R,2S).2-(3-((E).4-(((cis).2,6-dimethylmorpholino)methyl)styryl). 1H.indazol-6-yl)-5 '-methoxyspiro[cyclopropane-1,3 ' -indolin]-2 '-one (CFI-400945) as a potent, orally active antitumor agent. (2015). Journal of Medicinal Chemistry. Available at: [Link]

  • The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. (2015). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

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Validation

Validation of 7-Fluoro-1H-Indazol-6-ol Derivatives: A Comparative Guide to 5-HT2 Receptor Agonism

Executive Summary & Structural Rationale The 7-fluoro-1H-indazol-6-ol scaffold represents a critical structural breakthrough in the design of peripherally selective serotonin (5-HT2) receptor agonists. While central 5-HT...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The 7-fluoro-1H-indazol-6-ol scaffold represents a critical structural breakthrough in the design of peripherally selective serotonin (5-HT2) receptor agonists. While central 5-HT2A agonism is notoriously associated with hallucinogenic effects, peripheral 5-HT2 activation offers profound therapeutic utility. Specifically, it reduces intraocular pressure (IOP) for glaucoma management and mediates satiety signaling for obesity[1][2].

By incorporating a fluorine atom at the 7-position of the indazole ring, researchers successfully modulated the pKa of the adjacent hydroxyl group. This modification significantly enhances the scaffold's binding affinity and functional efficacy at 5-HT2A, 5-HT2B, and 5-HT2C receptors compared to non-fluorinated clinical analogs like AL-34662 (). Mechanistically, the highly conserved Asp134 (in 5-HT2C) and Asp155 (in 5-HT2A) residues form critical salt bridges with the basic amine of these derivatives, while the 7-fluoro-indazole core engages in optimized hydrophobic packing, driving sub-nanomolar affinity[1].

Comparative Pharmacological Profiling

To objectively evaluate the performance of the 7-fluoro-1H-indazol-6-ol derivative (specifically, 1-((S)-2-aminopropyl)-7-fluoro-1H-indazol-6-ol), we must benchmark its receptor binding affinities against established serotonergic agents. The data below demonstrates that the fluorinated analog achieves superior potency across the 5-HT2 receptor family compared to its non-fluorinated counterpart, AL-34662.

Compound5-HT2A Affinity5-HT2B Affinity5-HT2C AffinityPrimary Profile / Status
7-Fluoro-Indazole Derivative IC50 = 0.73 nMKi = 1.70 nMKi = 1.0 nMPan-5-HT2 Agonist (Preclinical)
AL-34662 (Non-Fluorinated) IC50 = 14.5 nMIC50 = 8.1 nMIC50 = 3.0 nMOcular Hypotensive (Preclinical)
Lorcaserin Ki ≈ 100+ nMKi ≈ 14.7 nMKi ≈ 15.0 nM5-HT2C Selective (Anti-obesity)
(R)-DOI Ki = 0.7 nMKi = 2.4 nMKi = 2.1 nMNon-selective Reference Agonist

Data synthesized from cloned human receptor assays and rat cerebral cortex displacement models (, ).

Mechanistic Signaling Pathway

Binding affinity must translate into functional G-protein-coupled receptor (GPCR) activation. Upon binding to the 5-HT2 receptor, the 7-fluoro-1H-indazol-6-ol derivative stabilizes the active conformational state, triggering a Gq/11-coupled signaling cascade. This stimulates Phospholipase C (PLC) to hydrolyze PIP2 into IP3 and DAG, ultimately mobilizing intracellular calcium ( Ca2+ ) to induce cellular contraction in the trabecular meshwork, thereby lowering IOP[3][4].

Pathway Ligand 7-Fluoro-Indazole Derivative Receptor 5-HT2A/2B/2C Receptor Ligand->Receptor High Affinity Binding Gq Gq/11 Protein Receptor->Gq Conformational Change PLC Phospholipase C Gq->PLC Activation IP3 IP3 / DAG PLC->IP3 PIP2 Hydrolysis Ca2 Ca2+ Mobilization IP3->Ca2 ER Calcium Release Effect IOP Reduction / Appetite Suppression Ca2->Effect Cellular Contraction

Caption: 5-HT2 receptor Gq-coupled signaling cascade mediating intracellular calcium mobilization.

Self-Validating Experimental Workflows

To rigorously validate the biological activity of 7-fluoro-1H-indazol-6-ol derivatives, the following experimental protocols are engineered with built-in causality and self-validating controls.

Protocol 1: Radioligand Displacement Assay (Affinity Validation)

Causality: To accurately determine the competitive binding affinity (Ki) of the compound, we utilize [125I]DOI . Because [125I]DOI is a radiolabeled agonist, it preferentially labels the high-affinity, G-protein-coupled state of the 5-HT2 receptors. Displacement of this specific state ensures we are measuring functionally relevant agonistic binding rather than inactive state binding.

  • Preparation: Culture CHO cells stably expressing cloned human 5-HT2A, 5-HT2B, or 5-HT2C receptors. Harvest and homogenize cells to isolate membrane fractions.

  • Incubation: Incubate 50 µg of membrane protein with 0.2 nM [125I]DOI and varying concentrations of the 7-fluoro-indazole derivative (0.01 nM to 10 µM) in assay buffer (50 mM Tris-HCl, pH 7.4) for 60 minutes at 37°C.

  • Validation Control: Define non-specific binding using 10 µM mianserin.

  • Detection: Terminate the reaction by rapid vacuum filtration over GF/B glass fiber filters. Quantify retained radioactivity using a gamma counter and calculate Ki via the Cheng-Prusoff equation.

Protocol 2: Functional Intracellular Calcium Mobilization (Efficacy Validation)

Causality: High binding affinity does not guarantee functional agonism. To prove the compound acts as a full agonist, we measure downstream Gq-mediated calcium flux using a Fluorometric Imaging Plate Reader (FLIPR)[3]. To self-validate that the signal is exclusively 5-HT2A-mediated, we pre-incubate cells with M-100907 (a highly selective 5-HT2A antagonist). Complete attenuation of the calcium spike definitively proves target engagement[3][5].

  • Cell Loading: Seed human trabecular meshwork (h-TM) cells in 96-well plates. Load cells with the calcium-sensitive fluorescent dye Fluo-4 AM (2 µM) for 45 minutes at 37°C.

  • Antagonist Blockade (Control): Pre-incubate half the wells with 10 nM M-100907 for 15 minutes.

  • Agonist Challenge: Inject the 7-fluoro-indazole derivative (EC50 range: 10 nM - 1 µM) into the wells using the FLIPR fluidics system.

  • Measurement: Record the transient peak in fluorescence (Excitation: 488 nm, Emission: 525 nm). The unblocked wells will show a sharp calcium spike; the M-100907 blocked wells must show a flat baseline, confirming receptor specificity.

Protocol 3: In Vivo Ocular Hypotensive Efficacy

Causality: Peripheral selectivity is mandatory to avoid CNS-mediated hallucinogenic effects. Conscious ocular hypertensive cynomolgus monkeys are the gold standard model because their trabecular meshwork anatomy and aqueous humor dynamics closely mirror human physiology[3].

  • Baseline: Measure baseline IOP in conscious cynomolgus monkeys using a pneumatonometer following topical application of proparacaine anesthetic.

  • Dosing: Administer a single 30 µL topical ocular dose of the 7-fluoro-indazole derivative (e.g., 100-300 µg) to the hypertensive eye.

  • Monitoring: Measure IOP at 1, 3, and 6 hours post-dose. A successful validation will demonstrate a >30% reduction in IOP without behavioral indicators of CNS penetration (e.g., head-twitch response)[3][6].

References

  • May JA, Dantanarayana AP, Zinke PW, McLaughlin MA, Sharif NA. "1-((S)-2-aminopropyl)-1H-indazol-6-ol: a potent peripherally acting 5-HT2 receptor agonist with ocular hypotensive activity." Journal of Medicinal Chemistry, 2006. URL:[Link]

  • Sharif NA, McLaughlin MA, Kelly CR. "AL-34662: a potent, selective, and efficacious ocular hypotensive serotonin-2 receptor agonist." Journal of Ocular Pharmacology and Therapeutics, 2007. URL:[Link]

  • BindingDB. "1-((S)-2-aminopropyl)-7-fluoro-1H-indazol-6-ol::CHEMBL197653 (Monomer ID: 50180258)". Binding Database, 2009. URL: [Link]

  • National Center for Advancing Translational Sciences (NCATS). "AL-34662". Inxight Drugs, 2024. URL:[Link]

Sources

Comparative

Cross-reactivity profile of 7-fluoro-1H-indazol-6-ol

Cross-Reactivity Profile of 7-Fluoro-1H-indazol-6-ol Derivatives: A Comparative Guide for 5-HT2 Receptor Targeting The development of selective serotonin (5-HT) receptor modulators requires rigorous cross-reactivity prof...

Author: BenchChem Technical Support Team. Date: March 2026

Cross-Reactivity Profile of 7-Fluoro-1H-indazol-6-ol Derivatives: A Comparative Guide for 5-HT2 Receptor Targeting

The development of selective serotonin (5-HT) receptor modulators requires rigorous cross-reactivity profiling due to the high structural homology among 5-HT2 receptor subtypes (5-HT2A, 5-HT2B, and 5-HT2C). While tryptamine-based scaffolds often suffer from poor solution stability and indiscriminate central nervous system (CNS) penetration, the indazole class—specifically 7-fluoro-1H-indazol-6-ol and its functionalized derivatives like 1-((S)-2-aminopropyl)-7-fluoro-1H-indazol-6-ol—has emerged as a privileged scaffold[1].

This guide objectively compares the cross-reactivity, binding kinetics, and functional performance of the 7-fluoro-1H-indazol-6-ol scaffold against established 5-HT2 ligands, providing actionable experimental methodologies for drug development professionals.

Structural Rationale & Receptor Cross-Reactivity

The substitution of a fluorine atom at the 7-position of the 1H-indazol-6-ol ring is not merely a steric choice; it is a critical driver of pharmacodynamic selectivity and pharmacokinetic stability[1].

  • pKa Modulation: The highly electronegative fluorine atom withdraws electron density from the adjacent 6-hydroxyl group, lowering its pKa. This enhances the hydrogen-bonding strength between the ligand and highly conserved aspartate residues (e.g., Asp155 in 5-HT2A and Asp134 in 5-HT2C) within the orthosteric binding pocket[2].

  • Metabolic Stability: Fluorination blocks phase I oxidative metabolism at the 7-position, prolonging the compound's half-life in peripheral tissues.

  • Peripheral Restriction: By tuning the lipophilicity and topological polar surface area (TPSA), these derivatives can be designed to resist blood-brain barrier (BBB) penetration, making them ideal for peripheral indications like ocular hypertension (glaucoma) without triggering CNS-mediated hallucinogenic (5-HT2A) or satiety (5-HT2C) effects[1].

Quantitative Data: Comparative Binding Affinity

To contextualize the performance of the 7-fluoro-1H-indazol-6-ol scaffold, we compare its active derivative against Lorcaserin (an FDA-approved, though later withdrawn, 5-HT2C agonist for obesity)[3] and DOI (a non-selective 5-HT2A/2C research agonist)[4].

CompoundPrimary Target5-HT2A Ki​ (nM)5-HT2B Ki​ (nM)5-HT2C Ki​ (nM)Primary Indication / Use
1-((S)-2-aminopropyl)-7-fluoro-1H-indazol-6-ol 5-HT2A / 5-HT2C0.73~74.0~5.5Ocular Hypertension
Lorcaserin 5-HT2C112.0174.015.0Obesity / Satiety Signaling[3][4]
DOI 5-HT2A / 5-HT2C0.720.02.4Research Tool (Agonist)[4]

Insight: The 7-fluoro-indazole derivative exhibits sub-nanomolar affinity for 5-HT2A, significantly outperforming Lorcaserin's binding at this subtype[4]. Crucially, it maintains a sufficient therapeutic window against 5-HT2B, minimizing the risk of 5-HT2B-mediated cardiac valvulopathy—a primary failure point for many serotonergic drugs[3].

Mechanistic Pathway: Gq-Coupled Signaling

Both 5-HT2A and 5-HT2C receptors are G-protein coupled receptors (GPCRs) that primarily signal through the Gq/11 pathway[5]. Agonist binding by 7-fluoro-1H-indazol-6-ol derivatives triggers a conformational shift that exchanges GDP for GTP on the Gq alpha subunit, initiating a downstream calcium mobilization cascade[5].

G Ligand 7-Fluoro-1H-indazol-6-ol Derivative Receptor 5-HT2A / 5-HT2C Receptor (GPCR) Ligand->Receptor Agonist Binding Gq Gq Protein Alpha Subunit Activation Receptor->Gq Conformational Change PLC Phospholipase C (PLC-β) Gq->PLC Stimulation IP3 Inositol Triphosphate (IP3) PLC->IP3 Cleaves PIP2 DAG Diacylglycerol (DAG) PLC->DAG Cleaves PIP2 Ca2 Intracellular Ca2+ Release IP3->Ca2 ER Channel Opening PKC Protein Kinase C (PKC) DAG->PKC Co-activation Ca2->PKC Co-activation Response Ocular Hypotensive Effect / Satiety Signaling Ca2->Response Downstream Effect PKC->Response Phosphorylation Cascade

Figure 1: Gq-coupled signaling cascade activated by 7-fluoro-1H-indazol-6-ol derivatives.

Experimental Methodologies for Cross-Reactivity Profiling

To ensure scientific integrity and reproducibility, the evaluation of 7-fluoro-1H-indazol-6-ol derivatives must employ self-validating assay systems. Below are the optimized protocols for determining binding affinity and functional efficacy.

Protocol A: Radioligand Displacement Assay (Binding Affinity)

Causality Check: We utilize [125I]-DOI rather than [3H]-ketanserin for 5-HT2A/2C profiling. Because 7-fluoro-1H-indazol-6-ol is an agonist, it preferentially binds to the active, G-protein-coupled state of the receptor[5]. [125I]-DOI , being an agonist radioligand, selectively labels this high-affinity state, preventing the underestimation of Ki​ values that occurs when using antagonist radioligands[4].

  • Membrane Preparation: Harvest HEK-293 cells stably expressing human 5-HT2A, 5-HT2B, or 5-HT2C receptors. Homogenize in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 × g for 20 minutes at 4°C.

  • Assay Setup: In a 96-well plate, combine 50 µL of [125I]-DOI (final concentration ~0.2 nM), 50 µL of the 7-fluoro-1H-indazol-6-ol derivative (serial dilutions from 10−11 to 10−5 M), and 100 µL of membrane suspension (10-20 µg protein/well).

  • Self-Validation (NSB Control): Dedicate control wells containing 10 µM mianserin to define Non-Specific Binding (NSB). Any signal in these wells is subtracted from total binding to isolate receptor-specific interactions.

  • Incubation & Termination: Incubate for 60 minutes at room temperature to reach equilibrium. Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters.

  • Filter Treatment: Critical Step - Pre-soak filters in 0.3% polyethylenimine (PEI) for 1 hour prior to filtration. This neutralizes the negative charge of the glass fibers, preventing non-specific adhesion of the positively charged aminopropyl moiety of the ligand.

  • Quantification: Wash filters three times with ice-cold buffer, dry, and count radioactivity using a gamma counter. Calculate Ki​ using the Cheng-Prusoff equation.

Protocol B: Inositol Phosphate (IP) Accumulation Assay (Functional Efficacy)

Causality Check: Binding affinity ( Ki​ ) does not confirm agonism. The IP accumulation assay measures the direct downstream product of PLC activation[6]. The addition of Lithium Chloride (LiCl) is strictly required; without it, IP3 is rapidly dephosphorylated into IP2 and IP1 by inositol monophosphatase, leading to false-negative efficacy readouts[6].

  • Cell Seeding & Labeling: Plate receptor-expressing cells in 24-well plates. Incubate for 24 hours with 1μCi/mL of myo-[3H]inositol in inositol-free medium to radiolabel the membrane phosphoinositide pool.

  • LiCl Blockade: Wash cells and pre-incubate with assay buffer containing 10 mM LiCl for 15 minutes at 37°C.

  • Ligand Stimulation: Add the 7-fluoro-1H-indazol-6-ol derivative at varying concentrations and incubate for 45 minutes at 37°C. Include a 10 µM Serotonin (5-HT) well as the Emax​ positive control.

  • Extraction: Stop the reaction by aspirating the medium and adding 0.1 M formic acid. Lyse the cells and neutralize with 0.1 M ammonium hydroxide.

  • Separation: Load the lysates onto AG 1-X8 anion-exchange resin columns. Wash with water and 60 mM ammonium formate to remove free inositol and glycerophosphoinositol. Elute the accumulated [3H]-IPs using 1 M ammonium formate / 0.1 M formic acid.

  • Analysis: Quantify via liquid scintillation counting. Plot dose-response curves to determine the EC50​ and intrinsic activity relative to serotonin.

Conclusion for Drug Development

The 7-fluoro-1H-indazol-6-ol scaffold represents a highly tuned pharmacophore for 5-HT2 receptor targeting[1]. Unlike Lorcaserin, which was engineered for strict 5-HT2C selectivity to drive central satiety signaling[3], the 1-(2-aminopropyl)-7-fluoro-1H-indazol-6-ol derivative leverages potent 5-HT2A/2C dual agonism. When formulated to restrict BBB penetration, this cross-reactivity profile is highly advantageous for peripheral indications, such as lowering intraocular pressure in glaucoma, while safely avoiding the 5-HT2B activation thresholds associated with cardiac toxicity.

Sources

Validation

Head-to-head comparison of 7-fluoro-1H-indazol-6-ol synthesis methods

As a Senior Application Scientist, I frequently evaluate synthetic routes not just on theoretical elegance, but on operational scalability, regiocontrol, and downstream purification demands. The 7-fluoro-1H-indazol-6-ol...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently evaluate synthetic routes not just on theoretical elegance, but on operational scalability, regiocontrol, and downstream purification demands. The 7-fluoro-1H-indazol-6-ol scaffold is a highly privileged building block, frequently utilized in the development of 5-HT2C receptor agonists and novel kinase inhibitors.

Synthesizing this specific fluorinated and hydroxylated indazole presents unique challenges. The presence of the hydroxyl group necessitates careful protection strategies to prevent oxidative degradation, while the fluorine atom demands strict regiocontrol during ring closure.

In this guide, we will objectively compare the two dominant synthetic paradigms for constructing this molecule: Classical Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Intramolecular Amination .

Mechanistic Causality & Route Design

The synthesis of the indazole nucleus can be broadly categorized into classical cyclization methods and modern transition-metal-catalyzed reactions[1]. For 7-fluoro-1H-indazol-6-ol, both routes begin with a methoxy-protected benzaldehyde derivative to shield the sensitive C6-position during cyclization.

Method A: Classical SNAr-Mediated Cyclization

This method relies on the reaction of 2,3-difluoro-4-methoxybenzaldehyde with hydrazine hydrate.

  • The Causality of Regiocontrol: Hydrazine is an exceptionally potent nucleophile due to the alpha-effect[2]. It first condenses with the aldehyde to form a hydrazone. The terminal nitrogen then attacks the aromatic ring via SNAr. But why does it attack the C2-fluorine and not the C3-fluorine? The aldehyde-derived hydrazone acts as an electron-withdrawing group (EWG), highly activating the ortho (C2) position. Conversely, the C4-methoxy group is electron-donating, deactivating the adjacent C3 position toward nucleophilic attack. This electronic push-pull system drives the regioselectivity toward the desired 7-fluoro-6-methoxy-1H-indazole core.

Method B: Palladium-Catalyzed Buchwald-Hartwig Cyclization

This modern approach utilizes 2-bromo-3-fluoro-4-methoxybenzaldehyde and a Boc-protected hydrazine.

  • The Causality of Catalyst Selection: Palladium-catalyzed intramolecular amination provides absolute regiocontrol[3]. The Pd(0) catalyst chemoselectively undergoes oxidative addition into the C-Br bond rather than the C-F bond due to the significantly lower bond dissociation energy of carbon-bromine. We employ Xantphos as the ligand; its wide bite angle (~111°) enforces a cis-geometry of the aryl and amido ligands on the palladium center, sterically accelerating the final reductive elimination to close the indazole ring[4].

SynthesisPathways cluster_A Method A: SNAr Cyclization cluster_B Method B: Pd-Catalyzed Cross-Coupling A1 2,3-Difluoro-4-methoxy benzaldehyde A2 Hydrazine Attack (C2) SNAr Intermediate A1->A2 NH2NH2·H2O Heat A3 7-Fluoro-6-methoxy -1H-indazole A2->A3 Condensation -H2O Final 7-Fluoro-1H-indazol-6-ol (Target Compound) A3->Final BBr3 (Demethylation) B1 2-Bromo-3-fluoro-4-methoxy benzaldehyde B2 Hydrazone Intermediate (Boc-protected) B1->B2 NH2NHBoc B3 Pd-Oxidative Addition & Reductive Elimination B2->B3 Pd2(dba)3, Xantphos Cs2CO3 B4 1-Boc-7-fluoro-6-methoxy -1H-indazole B3->B4 C-N Bond Formation B4->Final 1. TFA (De-Boc) 2. BBr3 (Demethylation)

Mechanistic pathway comparison of SNAr vs. Pd-Catalyzed synthesis of 7-fluoro-1H-indazol-6-ol.

Quantitative Performance Comparison

When translating these routes from the bench to pilot scale, the theoretical yield must be weighed against operational costs and environmental impact. The following table summarizes the quantitative performance of both methods based on standard laboratory-scale (10-50g) optimizations.

ParameterMethod A: SNAr CyclizationMethod B: Pd-Catalyzed Cyclization
Overall Isolated Yield 45% – 55%65% – 75%
Step Count 2 Steps3 Steps
Regioselectivity Moderate (~85:15 C2 vs C3 attack)Excellent (>99% specific to C-Br bond)
Catalyst Cost Low (None required)High (Pd2(dba)3 + Xantphos)
Reaction Conditions Harsh (Refluxing DMF, strong Lewis acid)Mild to Moderate (Base-mediated, 80°C)
Primary Byproducts Regioisomers, Demethylation impuritiesPhosphine oxides, Pd-residues
Scalability High (Simple reagents, easy workup)Moderate (Requires rigorous Pd scavenging)

Detailed Experimental Protocols & Self-Validating Systems

A robust protocol must be a self-validating system. The following methodologies include built-in analytical checkpoints to ensure reaction fidelity before proceeding to the next step.

Protocol A: SNAr Route

Step 1: Cyclization to 7-fluoro-6-methoxy-1H-indazole

  • Setup: Dissolve 2,3-difluoro-4-methoxybenzaldehyde (1.0 eq) in anhydrous DMF (0.5 M). Add hydrazine hydrate (3.0 eq) dropwise at 0 °C.

  • Reaction: Heat the mixture to 110 °C for 12 hours.

  • In-Process Control (Validation): Monitor via LC-MS. The disappearance of the aldehyde proton (~10.2 ppm) in an aliquot's 1 H NMR, coupled with the emergence of the diagnostic indazole C3-H singlet at ~8.1 ppm, confirms successful ring closure.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash extensively with 5% LiCl aqueous solution to remove DMF. Dry over Na 2​ SO 4​ and concentrate.

Step 2: Demethylation

  • Setup: Dissolve the crude intermediate in anhydrous DCM (0.2 M). Cool to -78 °C under inert atmosphere.

  • Reaction: Slowly add BBr 3​ (1.0 M in DCM, 3.0 eq). Causality: BBr 3​ is a strong Lewis acid that coordinates to the methoxy oxygen, facilitating nucleophilic attack by bromide on the methyl group, cleanly cleaving the ether bond. Allow to warm to room temperature and stir for 4 hours.

  • Quench & Validation: Carefully quench with MeOH at 0 °C. The loss of the methoxy singlet (~3.9 ppm) in 1 H NMR validates complete deprotection.

Protocol B: Palladium-Catalyzed Route

Step 1: Hydrazone Formation

  • Setup: Combine 2-bromo-3-fluoro-4-methoxybenzaldehyde (1.0 eq) and tert-butyl carbazate (Boc-hydrazine, 1.1 eq) in EtOH. Reflux for 4 hours, then concentrate to yield the hydrazone intermediate quantitatively.

Step 2: Buchwald-Hartwig Cyclization

  • Setup: In a rigorously degassed Schlenk flask, combine the hydrazone (1.0 eq), Pd 2​ (dba) 3​ (5 mol%), Xantphos (10 mol%), and Cs 2​ CO 3​ (2.0 eq) in anhydrous 1,4-dioxane (0.1 M). Causality: Cesium carbonate is selected because the large Cs + cation enhances the solubility of the carbonate anion, facilitating the crucial deprotonation step prior to reductive elimination.

  • Reaction: Heat at 80 °C for 8 hours.

  • In-Process Control (Validation): Monitor via 19 F NMR. The distinct shift in the fluorine signal confirms the electronic environment change from the open-chain hydrazone to the closed indazole core.

  • Workup: Filter through a pad of Celite to remove Pd residues. Concentrate and purify via flash chromatography.

Step 3: Global Deprotection

  • Reaction: Treat the intermediate first with 20% TFA in DCM for 2 hours to remove the Boc group, followed by BBr 3​ in DCM at -78 °C (as described in Protocol A) to yield the final 7-fluoro-1H-indazol-6-ol.

ValidationWorkflow Step1 Reaction Setup Inert Atmosphere Step2 In-Process Control LC-MS / NMR Step1->Step2 Step2->Step1 <95% Conversion (Add time/catalyst) Step3 Quench & Workup Phase Separation Step2->Step3 >95% Conversion Step4 Purification Chromatography Step3->Step4 Step5 Characterization 1H/19F NMR, HRMS Step4->Step5

Standardized experimental workflow and self-validating logic for indazole synthesis.

Strategic Recommendations for Drug Development Professionals

The choice between these two methods hinges on the specific stage of your drug development pipeline:

  • Opt for Method A (SNAr) during early-stage discovery and rapid library generation. The starting materials are inexpensive, and the lack of transition metals means you do not have to worry about rigorous ICP-MS testing for residual palladium in your initial in vitro biological assays. The moderate regioselectivity is an acceptable trade-off when material throughput is prioritized.

  • Opt for Method B (Pd-Catalyzed) during process chemistry and scale-up, or when synthesizing highly complex analogs where strict regiocontrol is paramount. The higher upfront cost of the catalyst is offset by the superior yield and the elimination of complex chromatographic separations of regioisomers[4].

References

  • , PMC, National Center for Biotechnology Information. 2., BenchChem.

  • , Organic Chemistry Portal. 4., PMC, National Center for Biotechnology Information.

Sources

Safety & Regulatory Compliance

Safety

7-fluoro-1H-indazol-6-ol proper disposal procedures

Standard Operating Procedure: Proper Disposal and Handling of 7-fluoro-1H-indazol-6-ol As a researcher or drug development professional, handling specialized active pharmaceutical ingredients (APIs) requires an uncomprom...

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Proper Disposal and Handling of 7-fluoro-1H-indazol-6-ol

As a researcher or drug development professional, handling specialized active pharmaceutical ingredients (APIs) requires an uncompromising approach to laboratory safety and environmental stewardship. 7-fluoro-1H-indazol-6-ol is a biologically active fluorinated heterocycle frequently utilized in computational modeling and in vitro drug discovery, notably in the design of therapeutics for neurodegenerative conditions such as Alzheimer's disease [[1]]() 2.

Because this compound contains a strong carbon-fluorine (C-F) bond, it cannot be processed through standard organic waste streams. This guide provides the mechanistic causality, self-validating protocols, and logistical frameworks required to safely manage and dispose of 7-fluoro-1H-indazol-6-ol.

Chemical Profile & Waste Classification

Before initiating any disposal protocol, it is critical to correctly classify the waste stream. Due to the presence of the fluorine atom, 7-fluoro-1H-indazol-6-ol must be strictly classified and managed as Halogenated Organic Waste 34.

Table 1: Chemical Profile & Waste Characterization

ParameterSpecification
Chemical Name 7-fluoro-1H-indazol-6-ol
CAS Number 1638764-18-7
Molecular Formula C7H5FN2O
Waste Classification Halogenated Organic Waste (Solid/Liquid)
Primary Hazard Environmental persistence / Biological activity
Destruction Method High-Temperature Incineration (>1,200°C)

The Causality of Fluorinated Waste Disposal

Why do we treat fluorinated indazoles differently than standard organic waste? The answer lies in thermodynamics and environmental safety.

  • The C-F Bond Strength: The carbon-fluorine bond is exceptionally strong (~485 kJ/mol). If incinerated at standard municipal or medical waste temperatures (~850°C), the compound resists complete unimolecular decomposition. This incomplete combustion leads to the release of toxic, persistent fluorinated fragments known as products of incomplete combustion (PICs) 5.

  • Acid Gas Generation: When successfully destroyed at high temperatures, the thermal destruction of fluorinated organics generates hydrogen fluoride (HF) gas. HF is highly corrosive and toxic. Therefore, the incineration facility must be equipped with an alkali wet scrubber to neutralize the exhaust gas, converting the HF into inert calcium fluoride (CaF2) 56.

Table 2: Thermal Destruction Parameters for Fluorinated Organics

ParameterStandard OrganicsFluorinated OrganicsCausality / Rationale
Incineration Temp. 850°C>1,200°C - 1,400°CHigh thermal energy is strictly required to break the C-F bond 56.
Residence Time 1 second2+ secondsExtended time ensures complete unimolecular decomposition and prevents PIC formation 5 [[7]]().
Exhaust Treatment Standard filtrationAlkali Wet ScrubberNeutralizes highly corrosive Hydrogen Fluoride (HF) gas into safe, solid precipitates 56.

Self-Validating Experimental Protocols

A protocol is only as strong as its built-in verifications. The following procedures utilize a self-validating "Action/Validation" structure to ensure zero environmental release.

Protocol A: Immediate Spill Response & Containment

Objective: Safely contain and recover unreacted 7-fluoro-1H-indazol-6-ol while preventing aerosolization.

  • Step 1: Isolate and Assess

    • Action: Evacuate the immediate 2-meter radius. Ensure the chemical fume hood sash is lowered to operational height.

    • Validation Check: Verify the fume hood's continuous airflow monitor reads >100 fpm (feet per minute) before proceeding. This ensures any volatile organic solvents used with the compound are actively extracted 4.

  • Step 2: PPE Verification

    • Action: Don chemical-resistant gloves (e.g., Nitrile or Viton®), safety goggles, and a lab coat.

    • Validation Check: Perform a visual and inflation inspection of gloves to confirm zero micro-punctures. Double-glove if handling the compound in highly penetrative solvents like DMSO 4.

  • Step 3: Solid/Liquid Absorption

    • Action: For solid spills, mist lightly with a compatible solvent (e.g., water) to prevent dust generation, then sweep into a dustpan. For liquid spills, apply an inert, non-combustible absorbent (e.g., diatomaceous earth).

    • Validation Check: Confirm the absorbent used is chemically inert. Never use combustible materials (like paper towels for concentrated spills) to prevent secondary reactions 4.

  • Step 4: Decontamination and Containerization

    • Action: Transfer all collected material into a designated, leak-proof High-Density Polyethylene (HDPE) container. Wash the spill site with a 10% bleach solution followed by water.

    • Validation Check: Swab the decontaminated area and evaluate under UV light (if applicable) or via TLC to definitively validate that no residual API remains on the benchtop.

Protocol B: Routine Laboratory Waste Segregation

Objective: Segregate 7-fluoro-1H-indazol-6-ol into the correct waste stream to ensure compatibility and regulatory compliance.

  • Step 1: Segregation into Halogenated Waste

    • Action: Place all 7-fluoro-1H-indazol-6-ol liquid waste into a carboy explicitly labeled "Halogenated Organic Waste."

    • Validation Check: Before adding, cross-reference the carboy's waste log to ensure it contains ONLY compatible solvents. Confirm the absolute absence of strong oxidizers or non-halogenated acids to prevent exothermic reactions 3.

  • Step 2: Neutralization of Aqueous Solutions

    • Action: If the compound is dissolved in an aqueous buffer, adjust the pH to a neutral range (pH 6-8) before disposal into an aqueous halogenated waste container.

    • Validation Check: Use calibrated pH indicator strips to confirm the pH is exactly between 6.0 and 8.0. This validates that the solution will not generate hazardous vapors or degrade the HDPE container during long-term storage 3.

  • Step 3: Labeling and Inventory Logging

    • Action: Affix a "Hazardous Waste" label detailing the full chemical name, CAS number, and the primary hazard ("Halogenated Organic").

    • Validation Check: Reconcile the mass of the disposed compound with the laboratory's central inventory log. A perfect mass balance validates that no material has been lost to improper waste streams 4.

Disposal Workflow Diagram

The following logical workflow dictates the cradle-to-grave lifecycle of 7-fluoro-1H-indazol-6-ol waste, ensuring no step is bypassed prior to thermal destruction.

G Start 7-fluoro-1H-indazol-6-ol Waste Generation State Determine Physical State Start->State Solid Solid Powder / Crystals State->Solid Liquid Dissolved in Solvent State->Liquid ContSolid Seal in HDPE Receptacle Solid->ContSolid SolventType Determine Solvent Type Liquid->SolventType Org Organic Solvent SolventType->Org Aq Aqueous Buffer SolventType->Aq ContOrg Halogenated Organic Carboy Org->ContOrg ContAq Aqueous Halogenated Carboy Aq->ContAq Label Label: 'Hazardous Waste - Halogenated Organics' ContSolid->Label ContOrg->Label ContAq->Label EHSPickup EHS Vendor Pickup Label->EHSPickup Incineration High-Temp Incineration (>1,200°C) EHSPickup->Incineration Scrubber Alkali Wet Scrubber (HF Neutralization) Incineration->Scrubber Combustion Gases Safe Safe Exhaust & Ash Disposal Scrubber->Safe

Figure 1: Decision tree and disposal workflow for 7-fluoro-1H-indazol-6-ol.

Institutional Destruction & Vendor Handoff

When transferring properly segregated 7-fluoro-1H-indazol-6-ol waste to your Environmental Health and Safety (EHS) department or a licensed third-party hazardous waste vendor, you must explicitly declare the presence of fluorinated organics on the waste manifest.

Do not allow the vendor to route this waste to standard municipal incinerators or cement kilns meant for low-BTU non-halogenated blending. Ensure the contracted facility utilizes Continuous Emission Monitoring Systems (CEMS) to verify chamber temperatures exceed 1,200°C, guaranteeing the complete destruction of the C-F bonds and the safety of the surrounding environment 56.

References

  • DOKUMEN.PUB. "COMPUTATIONAL MODELING OF DRUGS AGAINST ALZHEIMER S DISEASE."[Link]

  • U.S. Environmental Protection Agency (EPA). "Per- and Polyfluoroalkyl Substances (PFAS): Options and Considerations for the Disposal of PFAS Waste via Incineration."[Link]

  • Nipissing University. "Hazardous Materials Disposal Guide: Organic Waste Classification."[Link]

  • National Institutes of Health (NIH) / PMC. "Per‐ and polyfluoroalkyl substances thermal destruction at water resource recovery facilities: A state of the science review."[Link]

  • Dioxin 20XX International Symposium. "Comparative Evaluation of Destruction Behaviors of Fluorinated POPs and Their Salts by Incineration." [Link]

Sources

Handling

Personal protective equipment for handling 7-fluoro-1H-indazol-6-ol

As a Senior Application Scientist, I frequently consult on the safe integration of novel active pharmaceutical ingredients (APIs) and experimental scaffolds into drug discovery workflows. 7-fluoro-1H-indazol-6-ol (CAS: 1...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult on the safe integration of novel active pharmaceutical ingredients (APIs) and experimental scaffolds into drug discovery workflows. 7-fluoro-1H-indazol-6-ol (CAS: 1638764-18-7) is a specialized fluorinated heterocyclic compound, notably utilized in computational modeling and synthesis of acetylcholinesterase (AChE) inhibitors for Alzheimer's disease research[1].

Because it is an experimental compound, comprehensive chronic toxicity data (such as long-term carcinogenicity or reproductive toxicity) is inherently limited. In accordance with the National Research Council's Prudent Practices in the Laboratory, any chemical with unknown toxicity must be treated as a highly toxic substance[2].

This guide provides the definitive operational and logistical framework for handling 7-fluoro-1H-indazol-6-ol, ensuring scientific integrity, regulatory compliance, and maximum personnel safety.

Hazard Assessment & Causality

To design a self-validating safety protocol, we must first understand the mechanistic causality behind the compound's hazards:

  • Physical State & Aerosolization: At room temperature, 7-fluoro-1H-indazol-6-ol is a solid powder with a molecular weight of 152.13 g/mol [3]. Handling dry powders inherently generates micro-aerosols. Inhalation of these particles bypasses dermal barriers, introducing the biologically active indazole core directly into the systemic circulation.

  • Lipophilicity & Dermal Penetration: The addition of a fluorine atom at the 7-position of the indazole ring significantly increases the compound's lipophilicity compared to its non-fluorinated analogs. This chemical modification enhances its ability to cross lipid bilayers, making dermal exposure a critical route of systemic absorption.

  • Biological Activity: As a structural analog used in AChE inhibitor design[1], accidental exposure could theoretically trigger off-target neurological or systemic effects.

Personal Protective Equipment (PPE) Matrix

The Occupational Safety and Health Administration (OSHA) mandates that PPE must be selected based on a rigorous hazard assessment[2]. For 7-fluoro-1H-indazol-6-ol, standard laboratory attire is insufficient.

Below is the quantitative and qualitative PPE matrix required for handling this compound:

PPE CategorySpecificationCausality / Rationale
Hand Protection Double-layered Nitrile (Minimum 4 mil thickness per layer).Fluorinated lipophilic compounds may have accelerated permeation rates through single-layer elastomers. Double-gloving allows the outer glove to be safely discarded if contaminated, preserving the inner barrier.
Eye Protection ANSI Z87.1 Chemical Splash Goggles.Standard safety glasses with side shields do not adequately protect against airborne micro-aerosols generated during powder transfer[4].
Body Protection Fluid-resistant, knit-cuff laboratory coat.Knit cuffs prevent the sleeves from dragging through contaminated surfaces. Fluid resistance prevents dissolved compound (e.g., in DMSO) from reaching the skin.
Respiratory N95 Respirator (if handled outside a hood) OR Chemical Fume Hood.Prudent Practices dictates that operations generating aerosols of unknown toxicity must be conducted in a laboratory chemical hood[2].

Operational Workflows & Methodologies

The following step-by-step protocols are designed as self-validating systems. If any step fails (e.g., balance instability indicating improper airflow), the operator is immediately alerted to a safety breach.

Protocol A: Weighing and Dispensing (High Aerosol Risk)

Operations involving solid toxic substances must be conducted within a certified chemical fume hood or Class II Biosafety Cabinet (BSC)[2].

  • Preparation: Verify the chemical fume hood is operational (face velocity between 80–100 feet per minute). Clear the deck of unnecessary equipment to prevent airflow turbulence.

  • Static Mitigation: Fluorinated powders often hold a static charge, which causes the powder to "jump" and aerosolize. Use an anti-static gun (e.g., Zerostat) on the weigh boat and the micro-spatula before dispensing.

  • Dispensing: Open the vial of 7-fluoro-1H-indazol-6-ol only inside the hood, keeping the sash as low as possible (maximum 15 cm opening)[2].

  • Transfer: Slowly transfer the powder to the weigh boat. Self-Validation Check: If the analytical balance fluctuates wildly, hood turbulence is too high, risking aerosol escape. Lower the sash further or reposition the balance deeper into the hood.

  • Sealing: Once weighed, transfer the powder to the destination vial and seal it with a PTFE-lined cap before removing it from the hood.

Protocol B: Solution Preparation (Solvent Handling)

When 7-fluoro-1H-indazol-6-ol is dissolved in organic solvents (e.g., DMSO, DMF, or Methanol for biological assays), the dermal hazard increases exponentially because the solvent acts as a carrier across the stratum corneum.

  • Solvent Addition: Inject the solvent into the sealed vial containing the pre-weighed powder using a syringe through a septum, or open the vial strictly within the fume hood.

  • Agitation: Vortex the sealed vial. Do not use an open sonicator bath, as this can generate contaminated solvent aerosols.

  • Decontamination: Wipe the exterior of the sealed vial with a 10% ethanol/water solution before transferring it to the assay station.

Protocol C: Spill Response and Disposal

Because the compound is of unknown chronic toxicity[4], any spill must be treated as a hazardous materials incident.

  • Isolation: Immediately halt work and lower the fume hood sash. If the spill is outside the hood, evacuate the immediate 2-meter radius.

  • Containment (Solid Spill): Do not dry-sweep the powder, as this maximizes aerosolization. Gently cover the spilled powder with absorbent laboratory wipes lightly dampened with water or 10% ethanol.

  • Collection: Wipe inward from the edges of the spill to the center. Place the contaminated wipes into a hazardous waste bag.

  • Chemical Disposal: Dispose of all contaminated gloves, wipes, and residual chemical as "Hazardous Chemical Waste - Toxic/Experimental API" in accordance with institutional and EPA guidelines. Do not flush down the sink.

Mechanistic Diagram: Hierarchy of Controls

The following diagram illustrates the logical relationship between the exposure routes of 7-fluoro-1H-indazol-6-ol and the required mitigation strategies.

PPE_Logic Hazard 7-fluoro-1H-indazol-6-ol (Unknown Toxicity API) Inhalation Inhalation Risk (Powder Aerosol) Hazard->Inhalation Dermal Dermal Penetration (Lipophilic) Hazard->Dermal Ocular Ocular Exposure (Splashes/Dust) Hazard->Ocular EngControl Engineering Controls: Chemical Fume Hood Inhalation->EngControl Dermal->EngControl Ocular->EngControl PPE_Resp Respiratory: Sash Limit / N95 EngControl->PPE_Resp Mitigates PPE_Skin Skin/Body: Double Nitrile & Lab Coat EngControl->PPE_Skin Mitigates PPE_Eye Eye Protection: Splash Goggles EngControl->PPE_Eye Mitigates Safe Safe Operational State PPE_Resp->Safe PPE_Skin->Safe PPE_Eye->Safe

Hierarchy of controls and PPE mitigation strategy for handling 7-fluoro-1H-indazol-6-ol.

References

  • COMPUTATIONAL MODELING OF DRUGS AGAINST ALZHEIMER S DISEASE. dokumen.pub.
  • 1638764-18-7 | 7-fluoro-1H-indazol-6-ol | BLD Pharm. bldpharm.com.
  • Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf. nih.gov.
  • 1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories. osha.gov.

Sources

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